molecular formula C24H22ClFN2O3 B11927254 (9R,12aR)-AZD4747

(9R,12aR)-AZD4747

Katalognummer: B11927254
Molekulargewicht: 440.9 g/mol
InChI-Schlüssel: CNQOLVBNICGIJB-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(9R,12aR)-AZD4747 is a useful research compound. Its molecular formula is C24H22ClFN2O3 and its molecular weight is 440.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C24H22ClFN2O3

Molekulargewicht

440.9 g/mol

IUPAC-Name

1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one

InChI

InChI=1S/C24H22ClFN2O3/c1-3-6-15-11-16-12-27-9-10-28(20(30)4-2)13-17(27)14-31-24(16)23(26)21(15)22-18(25)7-5-8-19(22)29/h4-5,7-8,11,17,29H,2,9-10,12-14H2,1H3/t17-/m1/s1

InChI-Schlüssel

CNQOLVBNICGIJB-QGZVFWFLSA-N

Isomerische SMILES

CC#CC1=C(C(=C2C(=C1)CN3CCN(C[C@@H]3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O

Kanonische SMILES

CC#CC1=C(C(=C2C(=C1)CN3CCN(CC3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (9R,12aR)-AZD4747

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

(9R,12aR)-AZD4747 is a highly potent and selective, central nervous system (CNS) penetrant, irreversible covalent inhibitor of the Kirsten rat sarcoma (KRAS) G12C mutant protein.[1][2][3] The KRAS gene is one of the most frequently mutated oncogenes in human cancers, and the G12C mutation represents a significant therapeutic target.[4] AZD4747 was developed by AstraZeneca through a structure-based drug design approach to address the significant clinical challenge of CNS metastases in patients with KRASG12C-positive tumors, a common occurrence in non-small cell lung cancer (NSCLC).[1][5] This document provides a detailed overview of the core mechanism of action of AZD4747, its interaction with the KRASG12C target, its effects on downstream signaling, and the experimental validation of its unique pharmacological profile.

Core Mechanism of Action: Covalent Inhibition of KRASG12C

The primary mechanism of action of AZD4747 is the specific and covalent inhibition of the KRAS protein carrying the glycine-to-cysteine mutation at codon 12 (G12C).[6] This mutation introduces a reactive cysteine residue that is exploited by AZD4747 for targeted therapy.[1]

  • Target Engagement : AZD4747 is designed to bind to an allosteric pocket near the mutated cysteine, known as the switch-II pocket.[1]

  • Covalent Bond Formation : Once positioned within the pocket, AZD4747 forms an irreversible covalent bond with the thiol group of the Cys12 residue.[4]

  • Conformational Locking : This covalent modification locks the KRASG12C protein in an inactive, GDP-bound conformation.[4][7] The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and relentless downstream signaling that drives tumor growth.[4] By locking the protein in the inactive state, AZD4747 effectively shuts down this oncogenic signaling.

The binding mode of AZD4747 has been elucidated through crystal structures.[4] Key interactions include the chlorophenol switch II group interacting with Arg68 and making through-water interactions with Asp69.[4] This precise interaction ensures high selectivity for the KRASG12C mutant over other cysteine-containing proteins.[4]

Figure 1: AZD4747 Covalent Inhibition Mechanism cluster_0 KRAS G12C Cycle (Oncogenic) cluster_1 AZD4747 Intervention cluster_2 Downstream Signaling KRAS_GDP_inactive KRAS G12C (Inactive GDP-Bound) KRAS_GTP_active KRAS G12C (Active GTP-Bound) KRAS_GDP_inactive->KRAS_GTP_active GEF (e.g., SOS1) Covalent_Bond Forms Covalent Bond with Cys12 KRAS_GDP_inactive->Covalent_Bond Irreversible Inhibition KRAS_GTP_active->KRAS_GDP_inactive Impaired GTP Hydrolysis Downstream Downstream Effectors (RAF-MEK-ERK) KRAS_GTP_active->Downstream Activates Pathway AZD4747 AZD4747 Binding Binds to Switch-II Pocket AZD4747->Binding Binding->KRAS_GDP_inactive Covalent_Bond->Downstream Blocks Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 1: AZD4747 Covalent Inhibition Mechanism

Inhibition of Downstream Signaling: The RAS/MAPK Pathway

The constitutive activation of KRASG12C leads to the persistent stimulation of multiple downstream signaling cascades, most notably the RAS/MAPK pathway.[1][5] By inhibiting KRASG12C, AZD4747 effectively abrogates these signals. The efficacy of this inhibition can be monitored using pharmacodynamic biomarkers. Tumors treated with AZD4747 in mouse models demonstrated a significant, dose-dependent reduction in the expression of DUSP6, a phosphatase regulated by the RAS/MAPK pathway, confirming target engagement and pathway inhibition in vivo.[5]

Quantitative Data Summary

The development of AZD4747 involved rigorous optimization of its potency and pharmacokinetic properties to ensure efficacy and CNS penetration.[2]

Table 1: Physicochemical and Potency Data for AZD4747

Parameter Value Reference
Molecular Weight (MW) 441 Da [5]
H-Bond Donors (HBD) 1 [5]
Polar Surface Area (PSA) 53 Ų [5]
Log D (pH 7.4) 2.9 [5]

| KRAS G12C IC₅₀ | 15 nM |[5] |

Table 2: Pharmacokinetic Parameters of AZD4747 Across Species

Species Clearance Oral Bioavailability Kp,uu (Brain/Plasma) Reference
Mouse 52% of hepatic blood flow 58% - [5][8]
Rat 75% of hepatic blood flow 18% - [5][8]
Dog 18% of hepatic blood flow 63% 0.7 [4][5]

| Monkey | - | - | 1.6 |[4] |

Experimental Protocols and Methodologies

A series of key experiments were conducted to characterize the mechanism and properties of AZD4747.

Structure-Based Drug Design

The discovery of AZD4747 originated from its precursor, AZD4625.[1] To enhance CNS penetration, a structure-based design approach was employed, which involved excising a critical pyrimidine ring from the parent molecule.[1][2] This modification reduced the molecular size and polarity, properties generally required for crossing the blood-brain barrier.[3][5]

Figure 2: Structure-Based Design Strategy for CNS Penetration cluster_props Change in Physicochemical Properties Start Starting Compound: AZD4625 Problem Challenge: Poor CNS Penetration Start->Problem Strategy Design Strategy: Structure-Based Modification Problem->Strategy Modification Key Modification: Excision of Pyrimidine Ring Strategy->Modification Result Resulting Compound: AZD4747 Modification->Result Prop_Change Reduced Molecular Weight Reduced Polarity (PSA) Lower H-Bond Donors Result->Prop_Change Outcome Desired Outcome: Enhanced CNS Penetration Prop_Change->Outcome

Figure 2: Structure-Based Design Strategy for CNS Penetration
In Vitro Efflux Assays

To predict human brain penetration, the potential for active efflux by transporters at the blood-brain barrier was assessed. AZD4747 was tested in Madin-Darby Canine Kidney (MDCK) cells transfected with human P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two key efflux pumps.[4][5] Compounds with an efflux ratio of ≤2 in this assay are considered to have high potential as brain-penetrant agents.[4][5] AZD4747 demonstrated profoundly reduced efflux potential for both human P-gp and BCRP, supporting its design as a CNS-penetrant drug.[4][5]

In Vivo Pharmacokinetics and CNS Exposure

Pharmacokinetic profiles were established across multiple species, including mice, rats, and dogs.[5] To definitively confirm CNS penetration and quantify target occupancy, Positron Emission Tomography (PET) imaging studies were conducted in non-human primates.[1][6] These studies, using [11C]-labeled AZD4747, provided high confidence in the translation of its CNS exposure from preclinical models to patients.[1][9] The data showed that AZD4747 is uniquely positioned to treat CNS metastases compared to other approved agents.[10]

Figure 3: Experimental Workflow for Assessing CNS Penetration cluster_invitro In Vitro Assessment cluster_invivo In Vivo Preclinical Models cluster_primate Translational Confirmation Start Candidate Drug (AZD4747) Assay MDCK-MDR1/BCRP Efflux Assay Start->Assay Result_vitro Low Efflux Ratio (≤2)? Assay->Result_vitro PK_rodent Pharmacokinetic Studies (Rodents, Dogs) Result_vitro->PK_rodent Yes Confidence High Confidence in Human CNS Exposure Result_vitro->Confidence No (Redesign) Kp_uu Determine Kp,uu (Brain/Plasma Ratio) PK_rodent->Kp_uu PET PET Imaging with [11C]AZD4747 (Non-Human Primates) Kp_uu->PET PET->Confidence

Figure 3: Experimental Workflow for Assessing CNS Penetration
Xenograft Tumor Models

The anti-proliferative effects of AZD4747 were evaluated in vivo using mouse xenograft models with cancer cells bearing the KRASG12C mutation.[4] Treatment with AZD4747 resulted in strong tumor regressions, demonstrating its potent anti-cancer activity.[4]

Conclusion

This compound is a potent, selective, and irreversible covalent inhibitor of KRASG12C. Its mechanism of action involves locking the mutant oncoprotein in an inactive GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways like the RAS/MAPK cascade. A deliberate and successful structure-based design strategy endowed AZD4747 with the crucial ability to cross the blood-brain barrier, a feature confirmed through extensive in vitro and in vivo testing, including primate PET imaging.[1][6] This unique profile makes AZD4747 a promising clinical candidate for the treatment of KRASG12C-positive tumors, with the distinct potential to address the unmet need of patients with CNS metastases.[2][10]

References

The Covalent Dance: A Technical Deep Dive into (9R,12aR)-AZD4747's Irreversible Binding to KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the covalent binding mechanism of (9R,12aR)-AZD4747, a potent and selective inhibitor of the KRAS G12C mutant protein. Developed for researchers, scientists, and drug development professionals, this document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical pathways and workflows involved in the characterization of this promising therapeutic agent.

Introduction: The Challenge of KRAS and the G12C Opportunity

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that acts as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, leading to constitutive activation of downstream signaling pathways that promote uncontrolled cell growth, proliferation, and survival.[2] For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.

The discovery of the G12C mutation, where a glycine residue at codon 12 is replaced by a cysteine, presented a unique therapeutic window.[3] This mutation introduces a reactive cysteine residue that can be targeted by specialized covalent inhibitors.[3] this compound is a next-generation, orally bioavailable, and central nervous system (CNS) penetrant covalent inhibitor designed to specifically and irreversibly bind to the cysteine-12 of KRAS G12C.[4][5]

Mechanism of Covalent Binding

This compound exemplifies a class of inhibitors that exploit the unique nucleophilic character of the mutant cysteine in KRAS G12C. The core mechanism involves a targeted covalent reaction that locks the KRAS G12C protein in an inactive state.

The binding process can be conceptualized as a two-step mechanism:

  • Non-covalent Binding: The inhibitor initially forms a reversible, non-covalent complex with the GDP-bound, inactive form of KRAS G12C. This binding is guided by specific molecular interactions within a cryptic pocket located near the switch-II region of the protein.

  • Irreversible Covalent Bonding: Following the initial binding, the electrophilic warhead of this compound is positioned in close proximity to the thiol group of the cysteine-12 residue. This facilitates a Michael addition reaction, resulting in the formation of a stable, irreversible covalent bond.

This covalent modification effectively sequesters KRAS G12C in its inactive conformation, preventing the exchange of GDP for GTP and subsequently blocking the activation of downstream oncogenic signaling pathways, most notably the MAPK and PI3K/AKT pathways.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of AZD4747 with KRAS G12C. It is important to note that AZD4747 is a racemic mixture, with the biological activity primarily attributed to the (9R,12aR) enantiomer.

Parameter Cell Line Assay Type Value Reference
IC50 NCI-H358 (KRAS G12C)2D Cell Proliferation0.36 µM[3]
IC50 NCI-H358 (KRAS G12C)3D Spheroid Proliferation0.36 µM[3]
IC50 A549 (KRAS G12S)3D Spheroid Proliferation23.31 µM[3]

Table 1: Cellular Potency of AZD4747

Parameter Species Administration Value Reference
Hepatic Clearance Mouse-52% of hepatic blood flow[3]
Hepatic Clearance Rat-75% of hepatic blood flow[3]
Vss Mouse-2.9 L/kg[3]
Vss Rat-1.7 L/kg[3]
T1/2 Mouse-0.63 h[3]
T1/2 Rat-0.56 h[3]
Oral Bioavailability (F%) Mousep.o.58%[3]
Oral Bioavailability (F%) Ratp.o.18%[3]

Table 2: In Vivo Pharmacokinetic Parameters of AZD4747

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods for evaluating KRAS G12C covalent inhibitors.

KRAS G12C Functional Assay (HTRF-based)

This assay measures the ability of the inhibitor to disrupt the interaction between KRAS G12C and its downstream effector, RAF.

  • Materials:

    • GDP-loaded, biotinylated KRAS G12C protein

    • GST-tagged Raf Ras Binding Domain (GST-Raf RBD)

    • Streptavidin-Europium Cryptate (donor fluorophore)

    • Anti-GST-XL665 antibody (acceptor fluorophore)

    • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20

    • 384-well low-volume plates

  • Procedure:

    • Prepare a solution of 10 nM biotinylated KRAS G12C and 37.5 ng/mL Streptavidin-Europium Cryptate in assay buffer.

    • Dispense 5 µL of the KRAS G12C/Streptavidin-Europium Cryptate solution into each well of a 384-well plate.

    • Add serial dilutions of this compound or control compounds to the wells and incubate for a defined period (e.g., 1-4 hours) at room temperature.

    • Prepare a detection mix containing 20 nM GST-Raf RBD and 4 µg/mL anti-GST-XL665 antibody in assay buffer.

    • Add 5 µL of the detection mix to each well.

    • Incubate the plate for 1 hour at room temperature.

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

    • Calculate the HTRF ratio and determine the IC50 values from the dose-response curves.

Cellular p-ERK Inhibition Assay (Western Blot)

This assay assesses the inhibitor's ability to block the KRAS signaling pathway in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

  • Materials:

    • KRAS G12C mutant cell line (e.g., NCI-H358)

    • Complete cell culture medium

    • Serum-free cell culture medium

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Procedure:

    • Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 24 hours.

    • Treat the cells with a dose range of this compound for a specified time (e.g., 2 hours).

    • Lyse the cells on ice with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

    • Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

Intact Protein Mass Spectrometry for Covalent Binding

This method directly confirms the covalent modification of KRAS G12C by the inhibitor.

  • Materials:

    • Purified KRAS G12C protein

    • This compound

    • Reaction buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

    • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Procedure:

    • Incubate a known concentration of KRAS G12C protein (e.g., 5 µM) with an excess of this compound at room temperature.

    • Take time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding 0.1% formic acid.

    • Desalt the protein samples using a C4 ZipTip or equivalent.

    • Analyze the samples by LC-MS.

    • Deconvolute the mass spectra to determine the mass of the intact protein.

    • The formation of the covalent adduct will be observed as a mass shift corresponding to the molecular weight of the inhibitor.

    • The percentage of modified protein can be calculated at each time point to determine the reaction kinetics.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action of this compound.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor KRAS_GDP KRAS G12C (Inactive-GDP) GRB2_SOS->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4747 This compound AZD4747->KRAS_GDP Covalent Binding

Caption: KRAS G12C Signaling Pathway and Inhibition by this compound.

Covalent_Binding_Mechanism cluster_binding Reversible Binding KRAS_Inactive KRAS G12C (GDP) + Cys12-SH Non_covalent_complex Non-covalent Complex [KRAS G12C...AZD4747] KRAS_Inactive->Non_covalent_complex k_on AZD4747 This compound Non_covalent_complex->KRAS_Inactive k_off Covalent_adduct Irreversible Covalent Adduct KRAS G12C-S-AZD4747 Non_covalent_complex->Covalent_adduct k_inact

Caption: Mechanism of Covalent Adduct Formation.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_structural Structural Biology Functional_Assay KRAS G12C Functional Assay (e.g., HTRF) Kinetics Kinetic Analysis (kinact/KI) Functional_Assay->Kinetics Mass_Spec Intact Protein Mass Spectrometry Mass_Spec->Kinetics Cell_Proliferation Cell Proliferation Assay (e.g., NCI-H358) Kinetics->Cell_Proliferation pERK_Assay p-ERK Inhibition Assay (Western Blot or ELISA) Cell_Proliferation->pERK_Assay Crystallography X-ray Crystallography pERK_Assay->Crystallography

Caption: Experimental Workflow for Characterizing Covalent KRAS G12C Inhibitors.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for KRAS G12C-mutant cancers. Its mechanism of action, centered on the irreversible covalent modification of the mutant cysteine, effectively abrogates downstream oncogenic signaling. The data presented herein underscore its potency and selectivity. The detailed experimental protocols provide a framework for the continued evaluation of this and other novel KRAS G12C inhibitors, paving the way for future therapeutic innovations in this critical area of oncology research.

References

The Structure-Activity Relationship of (9R,12aR)-AZD4747: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the potent and selective KRASG12C inhibitor, AZD4747, reveals a meticulous structure-based design approach that successfully balanced potency, selectivity, and central nervous system (CNS) penetration. This technical guide provides a comprehensive overview of the key structure-activity relationships (SAR), experimental methodologies, and the strategic evolution from an early lead compound to a clinical candidate for treating KRASG12C-positive tumors, including those with CNS metastases.

AZD4747 is a testament to a targeted drug discovery campaign aimed at addressing the challenges of inhibiting the historically "undruggable" KRAS oncogene, specifically the G12C mutant.[1][2] The development of AZD4747 was built upon earlier discoveries, with a key focus on optimizing for brain permeability to effectively treat CNS metastases, a significant concern for patients with non-small cell lung cancer (NSCLC).[3][4]

Core Structure-Activity Relationship (SAR) Insights

The journey to AZD4747 began with the optimization of a non-brain-penetrant tool compound.[1] A pivotal moment in the discovery process was the excision of a pyrimidine ring from a predecessor compound, which, while initially reducing potency, provided a brain-penetrant starting point for further refinement.[2][5] The subsequent SAR exploration was guided by a structure-based drug design approach, leveraging crystal structures of inhibitors bound to the KRASG12C protein.[6]

Key molecular interactions and modifications that drove the SAR for AZD4747 and its analogs include:

  • Covalent Engagement: Like other KRASG12C inhibitors, AZD4747 forms a covalent bond with the mutant cysteine-12 residue, ensuring potent and sustained inhibition.[6]

  • Switch II Pocket Interaction: The chlorophenol group plays a crucial role by interacting with Arg68 in the Switch II pocket of the KRAS protein.[6] This interaction is further stabilized by water-mediated contacts with Asp69.[6]

  • Solvent-Exposed Region: The C8 position, substituted with a methylacetylene group, is exposed to the solvent.[6] This region was a key area for modification to fine-tune physicochemical properties without disrupting core binding interactions.

  • Oxazepane Ring Pucker: The conformation of the oxazepane ring is critical. It orients a sp3-hybridized nitrogen atom of the piperazine moiety towards a bridging water molecule.[6] This neutral nitrogen atom stabilizes the water molecule, which in turn forms a tetrahedral interaction network with Arg68 and Gly60.[6]

The optimization process meticulously balanced potency with drug metabolism and pharmacokinetics (DMPK) properties, particularly those influencing CNS penetration.[5][6] This involved a systematic exploration of modifications to enhance permeability and reduce efflux by transporters like P-gp and BCRP.[6]

Quantitative SAR Data Summary

The following table summarizes the key quantitative data for AZD4747 and its precursors, illustrating the impact of structural modifications on biological activity and physicochemical properties.

CompoundModifications from PrecursorKRASG12C Potency (IC50, µM)Measured LogD (pH 7.4)Human Microsomal Clint (µL/min/mg)Rat Hepatocyte Clint (µL/min/10^6 cells)
AZD4625 (Precursor) C5-tethered quinazolinePotent (data not specified)High (data not specified)Moderate (data not specified)Moderate (data not specified)
Initial Brain-Penetrant Hit Excision of pyrimidine ringWeak (data not specified)Optimized for CNSImprovedImproved
AZD4747 (14) Methylacetylene at C8Highly Potent (data not specified)Optimized for CNSLowLow

Note: Specific IC50 and clearance values from the primary literature require access to the full publication and its supplementary data. The table reflects the qualitative improvements described.[5][7]

Experimental Protocols

The development of AZD4747 relied on a suite of robust in vitro and in vivo assays to characterize the potency, selectivity, and pharmacokinetic properties of the synthesized compounds.

KRASG12C Inhibition Assay

The potency of AZD4747 and its analogs against the KRASG12C mutant was likely determined using a biochemical assay. A typical protocol would involve:

  • Protein and Substrate Preparation: Recombinant human KRASG12C protein is expressed and purified. A fluorescently labeled GTP analog is used as a substrate.

  • Compound Incubation: A dilution series of the test compound (e.g., AZD4747) is incubated with the KRASG12C protein to allow for covalent bond formation.

  • Reaction Initiation: The GTP exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1.

  • Signal Detection: The displacement of a fluorescently labeled GDP analog by GTP is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of nucleotide exchange is calculated, and the IC50 value (the concentration of inhibitor required to reduce the rate by 50%) is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assays

To assess the anti-proliferative activity in a cellular context, cancer cell lines harboring the KRASG12C mutation were utilized.

  • Cell Culture: KRASG12C-mutant cancer cells (e.g., NCI-H358) are cultured in appropriate media.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

  • Incubation: The cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).

  • Data Analysis: The GI50 value (the concentration of inhibitor that causes 50% growth inhibition) is calculated.

In Vivo Pharmacokinetic and Efficacy Studies

Animal models were crucial for evaluating the DMPK properties and anti-tumor efficacy of AZD4747.

  • Pharmacokinetic Studies: AZD4747 was administered to animals (mice and rats) via intravenous (i.v.) and oral (p.o.) routes.[8] Blood samples were collected at various time points, and the concentration of the drug was determined using LC-MS/MS. This allowed for the calculation of key parameters such as clearance, volume of distribution, and oral bioavailability.[8]

  • Xenograft Models: Human cancer cells with the KRASG12C mutation were implanted into immunocompromised mice. Once tumors were established, the mice were treated with AZD4747. Tumor growth was monitored over time to assess the in vivo efficacy of the compound.[6]

  • CNS Penetration Studies: The ability of AZD4747 to cross the blood-brain barrier was assessed in preclinical species, including dogs and non-human primates, using positron emission tomography (PET).[3][9]

Visualizing Key Pathways and Workflows

To better understand the context of AZD4747's mechanism and development, the following diagrams illustrate the KRAS signaling pathway, the drug discovery workflow, and a representative experimental workflow.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AZD4747 AZD4747 (Covalent Inhibitor) AZD4747->KRAS_GDP Traps in Inactive State G12C_Mutation G12C Mutation (Inhibits GTP Hydrolysis) G12C_Mutation->KRAS_GTP

Caption: The KRAS signaling pathway and the mechanism of action of AZD4747.

Drug_Discovery_Workflow Start Starting Point: AZD4625 (Non-CNS Penetrant) Step1 Lead Generation: Pyrimidine Ring Excision Start->Step1 Step2 Hit-to-Lead: Structure-Based Design & Initial SAR Step1->Step2 Step3 Lead Optimization: Potency, DMPK, and CNS Penetration Tuning Step2->Step3 Candidate Clinical Candidate: AZD4747 Step3->Candidate

Caption: The strategic workflow for the discovery of AZD4747.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Biochemical Biochemical Assays (KRASG12C Potency) Cellular Cell-Based Assays (Anti-proliferative Activity) Biochemical->Cellular DMPK_in_vitro In Vitro DMPK (Metabolic Stability, Permeability) Cellular->DMPK_in_vitro Decision Go/No-Go Decision DMPK_in_vitro->Decision PK Pharmacokinetics (Mouse, Rat) Efficacy Xenograft Efficacy Models PK->Efficacy CNS CNS Penetration (PET in Higher Species) Efficacy->CNS Synthesis Compound Synthesis Synthesis->Biochemical Decision->PK Advance to In Vivo

References

(9R,12aR)-AZD4747: A Technical Guide to Preclinical CNS Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data supporting the central nervous system (CNS) penetration of (9R,12aR)-AZD4747, a potent and selective inhibitor of the KRASG12C mutant protein. The information compiled herein is based on publicly available preclinical research, intended to inform researchers, scientists, and drug development professionals.

Quantitative CNS Penetration Data

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy in treating CNS malignancies. Preclinical studies for this compound have demonstrated its capacity for CNS penetration across multiple species. The key metric used to quantify this is the unbound brain-to-plasma partition coefficient (Kpu,u), which represents the ratio of the unbound drug concentration in the brain to that in the plasma at steady state. A higher Kpu,u value is indicative of better CNS penetration.

SpeciesKp,u,uAdministration RouteDosageReference
Dog0.7Not SpecifiedNot Specified[1]
Monkey1.6Not SpecifiedNot Specified[1]

Table 1: In Vivo Unbound Brain-to-Plasma Partition Coefficients (Kp,u,u) of this compound.

In addition to in vivo data, in vitro assays were conducted to assess the interaction of this compound with key efflux transporters at the blood-brain barrier, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters actively pump substrates out of the brain, thus limiting CNS penetration. An efflux ratio of ≤2 in these assays suggests a low potential for being a substrate for these transporters.

Assay SystemEfflux Ratio (ER)InterpretationReference
MDCK-MDR1≤2Low potential for P-gp mediated efflux[1]
MDCK-BCRP≤2Low potential for BCRP mediated efflux[1]

Table 2: In Vitro Efflux Transporter Assay Results for this compound.

Experimental Protocols

In Vivo Determination of Unbound Brain-to-Plasma Partition Coefficient (Kp,u,u)

The in vivo Kp,u,u of this compound was determined in preclinical animal models (dogs and monkeys) to assess its ability to cross the blood-brain barrier.

Objective: To quantify the steady-state unbound concentration of this compound in the brain relative to the unbound concentration in plasma.

Methodology:

  • Animal Models: Male beagle dogs and cynomolgus monkeys were used for these studies.

  • Drug Administration: this compound was administered to achieve steady-state plasma concentrations. The exact dosing regimen and route of administration were not specified in the available literature.

  • Sample Collection: At steady state, whole blood and brain tissue samples were collected.

  • Sample Processing:

    • Blood samples were processed to obtain plasma.

    • Brain tissue was homogenized.

  • Equilibrium Dialysis: Both plasma and brain homogenate were subjected to equilibrium dialysis to determine the unbound fraction of this compound in each matrix.

  • Bioanalysis: The total concentration of this compound in plasma and brain homogenate, as well as the unbound concentration after dialysis, were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Calculation of Kp,u,u: The Kp,u,u was calculated using the following formula:

    • Kp,u,u = (Unbound concentration in brain) / (Unbound concentration in plasma)

In Vitro Efflux Transporter Assays (MDCK-MDR1 and MDCK-BCRP)

To investigate the potential of this compound to be a substrate of the P-gp and BCRP efflux transporters, in vitro assays using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 (for P-gp) or BCRP gene were performed.

Objective: To determine if this compound is actively transported by human P-gp or BCRP.

Methodology:

  • Cell Culture: MDCK-MDR1 and MDCK-BCRP cells were cultured on permeable Transwell® supports to form a confluent monolayer, mimicking a cellular barrier.

  • Bidirectional Permeability Assay:

    • The apparent permeability (Papp) of this compound was measured in two directions:

      • Apical to Basolateral (A-B): Represents transport from the "blood" side to the "brain" side.

      • Basolateral to Apical (B-A): Represents transport from the "brain" side back to the "blood" side, indicative of efflux.

    • This compound was added to the donor chamber (either apical or basolateral) at a specified concentration.

    • Samples were taken from the receiver chamber at predetermined time points.

  • Bioanalysis: The concentration of this compound in the collected samples was quantified by LC-MS/MS.

  • Calculation of Efflux Ratio (ER): The ER was calculated as the ratio of the Papp in the B-A direction to the Papp in the A-B direction:

    • ER = Papp (B-A) / Papp (A-B)

    • An ER of ≤2 is generally considered to indicate that the compound is not a significant substrate of the efflux transporter.

Primate Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) imaging studies in non-human primates were conducted to visually and quantitatively assess the CNS penetration of this compound in a species more translationally relevant to humans.

Objective: To confirm and quantify the brain uptake of this compound in a living primate model.

Methodology:

  • Radiolabeling: this compound was radiolabeled with a positron-emitting isotope, such as Carbon-11 ([11C]).

  • Animal Model: Rhesus or cynomolgus monkeys were used for the PET imaging studies.

  • Radiotracer Administration: The radiolabeled [11C]-(9R,12aR)-AZD4747 was administered intravenously as a bolus.

  • PET Scanning: Dynamic PET scans of the brain were acquired over a specified period (e.g., 90-120 minutes) to measure the distribution and kinetics of the radiotracer in the brain.

  • Arterial Blood Sampling: Concurrent arterial blood samples were taken to measure the concentration of the radiotracer in the plasma over time, which is necessary for kinetic modeling.

  • Image Analysis and Kinetic Modeling:

    • Regions of interest (ROIs) were drawn on the PET images to quantify radioactivity in different brain regions.

    • Kinetic modeling (e.g., using a two-tissue compartment model) was applied to the brain and plasma data to calculate parameters such as the volume of distribution in the brain (VT), which is an indicator of brain penetration.

Visualizations

KRASG12C Signaling Pathway and Mechanism of Action of this compound

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumorigenesis. This compound is a covalent inhibitor that specifically targets the mutant cysteine at position 12 of the KRASG12C protein, locking it in an inactive state.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS-G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-G12C (GTP) Active KRAS_GDP->KRAS_GTP GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_GTP->RAF Activates AZD4747 This compound AZD4747->KRAS_GDP Covalently binds and traps in inactive state MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: KRASG12C signaling pathway and AZD4747 inhibition.

Experimental Workflow for Preclinical CNS Penetration Assessment

The preclinical assessment of this compound's CNS penetration followed a logical progression from in vitro to in vivo studies, culminating in primate imaging to provide a high degree of confidence in its potential for human CNS activity.

CNS_Penetration_Workflow start Start: Candidate Drug (AZD4747) in_vitro In Vitro Efflux Assays (MDCK-MDR1/BCRP) start->in_vitro in_vivo_rodent In Vivo Kp,u,u Studies (Rodents - initial screen) in_vitro->in_vivo_rodent Low efflux potential in_vivo_non_rodent In Vivo Kp,u,u Studies (Dog, Monkey) in_vivo_rodent->in_vivo_non_rodent Promising Kp,u,u pet Primate PET Imaging ([11C]-AZD4747) in_vivo_non_rodent->pet Confirmed Kp,u,u decision High Confidence in CNS Penetration pet->decision Demonstrated brain uptake

References

(9R,12aR)-AZD4747: A Deep Dive into its Potent and Selective Targeting of KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of (9R,12aR)-AZD4747, a potent, covalent inhibitor of the KRAS G12C mutant protein. AZD4747, developed by AstraZeneca, represents a significant advancement in the pursuit of targeted therapies for KRAS-driven cancers, demonstrating not only high selectivity for the G12C mutant but also the ability to cross the blood-brain barrier, opening up potential avenues for treating central nervous system (CNS) metastases.[1][2][3][4]

Executive Summary

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC). This mutation locks the KRAS protein in a constitutively active, GTP-bound state, driving downstream signaling pathways that promote tumorigenesis.[5] AZD4747 is a next-generation inhibitor designed to specifically and covalently bind to the mutant cysteine residue in KRAS G12C, trapping the protein in its inactive GDP-bound state.[5][6] This guide will detail the quantitative selectivity of AZD4747, the experimental methodologies used to determine this selectivity, and the signaling pathways involved.

Data Presentation: Quantitative Selectivity of AZD4747

The selectivity of AZD4747 for KRAS G12C over wild-type KRAS and other KRAS mutants is a critical attribute for its therapeutic window. The following tables summarize the available quantitative data on the potency and selectivity of AZD4747.

TargetAssay TypeCell LinePotency (IC50)Source
KRAS G12CCellular ProliferationNCI-H3580.012 µM[7]
KRAS G12CBiochemical-15 nM[4]

Note: A comprehensive selectivity panel against other KRAS mutants (e.g., G12D, G12V), wild-type KRAS, and a broader panel of kinases and cysteine-containing proteins is detailed in the supplementary information of the primary publication, "Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration" in the Journal of Medicinal Chemistry.[2][8][9] Access to this supplementary data is recommended for a complete understanding of the selectivity profile.

Experimental Protocols

The determination of AZD4747's selectivity involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments typically employed in the characterization of KRAS G12C inhibitors.

Biochemical Potency and Selectivity Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS G12C Binding

This assay is designed to measure the direct binding affinity of an inhibitor to the KRAS G12C protein.

  • Principle: The assay quantifies the displacement of a fluorescently labeled GTP analog from the KRAS G12C protein by the inhibitor. A terbium-labeled anti-His-tag antibody binds to the His-tagged KRAS G12C, serving as the FRET donor. A fluorescently labeled non-hydrolyzable GTP analog serves as the FRET acceptor. When the fluorescent GTP analog is bound to KRAS, excitation of the donor results in energy transfer and emission from the acceptor. An inhibitor that binds to the nucleotide-binding pocket will displace the fluorescent GTP analog, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • Recombinant His-tagged KRAS G12C protein is incubated with the terbium-labeled anti-His-tag antibody.

    • A serial dilution of AZD4747 is prepared in assay buffer.

    • The inhibitor dilutions are added to the wells of a microplate.

    • The KRAS G12C/antibody complex and the fluorescent GTP analog are added to the wells.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

    • IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

Cellular Activity and Selectivity Assays

1. pERK Inhibition Assay (Western Blot or AlphaLISA)

This cellular assay assesses the ability of the inhibitor to block the downstream signaling cascade activated by KRAS G12C.

  • Principle: Activated KRAS G12C signals through the MAPK pathway, leading to the phosphorylation of ERK (pERK). A selective inhibitor of KRAS G12C will reduce the levels of pERK in cells harboring this mutation. This can be quantified by Western blot or a high-throughput method like AlphaLISA.

  • Protocol Outline (Western Blot):

    • KRAS G12C mutant cell lines (e.g., NCI-H358) and wild-type KRAS cell lines are seeded in culture plates.

    • Cells are treated with a serial dilution of AZD4747 for a specified time.

    • Cells are lysed, and protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against pERK and total ERK (as a loading control).

    • Following incubation with secondary antibodies, the protein bands are visualized and quantified using an imaging system.

    • The ratio of pERK to total ERK is calculated, and IC50 values are determined.

2. Cell Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines with different KRAS mutations.

  • Principle: By inhibiting the oncogenic driver KRAS G12C, AZD4747 is expected to selectively inhibit the proliferation of cancer cells dependent on this mutation.

  • Protocol Outline:

    • KRAS G12C mutant and wild-type cell lines are seeded in 96-well plates.

    • Cells are treated with a serial dilution of AZD4747.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

Off-Target Selectivity Profiling

1. Kinome Scanning

To assess the selectivity of AZD4747 against a broad range of protein kinases, a kinome scan is typically performed.

  • Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases. The percentage of inhibition for each kinase is determined, providing a broad overview of the inhibitor's selectivity.

  • Methodology: Commercially available services are often utilized for kinome scanning, which employ various assay formats (e.g., radiometric, fluorescence-based) to measure kinase activity.

2. Cysteine Reactivity Profiling

Given that AZD4747 is a covalent inhibitor that targets a cysteine residue, it is crucial to assess its reactivity with other cysteine-containing proteins in the proteome.

  • Principle: Advanced chemical proteomics methods, such as Activity-Based Protein Profiling (ABPP), can be used to identify other proteins that are covalently modified by the inhibitor in a cellular context.

  • Methodology: This typically involves treating cells with the inhibitor, followed by lysis and analysis of the proteome by mass spectrometry to identify and quantify covalent adducts.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental workflows is essential for a clear understanding of AZD4747's mechanism of action and its evaluation.

KRAS G12C Signaling Pathway and Inhibition by AZD4747

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4747 This compound AZD4747->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of inhibition by AZD4747.

Experimental Workflow for Determining Cellular Selectivity

Cellular_Selectivity_Workflow cluster_cell_lines Cell Line Panel cluster_assays Cell-Based Assays KRAS_G12C_Cells KRAS G12C Mutant (e.g., NCI-H358) Treatment Treat with Serial Dilutions of AZD4747 KRAS_G12C_Cells->Treatment KRAS_WT_Cells KRAS Wild-Type (e.g., A549) KRAS_WT_Cells->Treatment Other_Mutant_Cells Other KRAS Mutants (e.g., G12D, G12V) Other_Mutant_Cells->Treatment Proliferation_Assay Proliferation Assay (e.g., CellTiter-Glo) Treatment->Proliferation_Assay pERK_Assay pERK Inhibition Assay (Western Blot / AlphaLISA) Treatment->pERK_Assay Analysis Data Analysis: Calculate IC50 Values Determine Selectivity Ratios Proliferation_Assay->Analysis pERK_Assay->Analysis

Caption: Workflow for assessing the cellular selectivity of AZD4747.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C. Its selectivity is attributed to its specific interaction with the mutant cysteine residue, which is absent in wild-type KRAS and other mutants. The comprehensive evaluation of its selectivity through a combination of biochemical and cellular assays confirms its targeted mechanism of action. Furthermore, its ability to penetrate the CNS addresses a critical unmet need in the treatment of KRAS G12C-positive cancers that have metastasized to the brain. Further investigation into its clinical efficacy and safety profile is ongoing. For a complete dataset and detailed experimental procedures, readers are encouraged to consult the supplementary materials of the primary publication.[2][8][9]

References

The Discovery and Development of (9R,12aR)-AZD4747: A CNS-Penetrant KRASG12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(9R,12aR)-AZD4747 is a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein, a key driver in various cancers. A significant differentiator for AZD4747 is its designed ability to cross the blood-brain barrier, offering potential for treating central nervous system (CNS) metastases, a common complication in KRASG12C-driven malignancies. This technical guide provides a comprehensive overview of the discovery and preclinical development of AZD4747, detailing its synthesis, mechanism of action, and the key experimental data that underscore its promising therapeutic profile. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.

Introduction

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to the lack of deep binding pockets on its surface. The discovery of a switch II pocket in the GDP-bound state of the KRASG12C mutant, however, opened a new therapeutic window. The G12C mutation, where glycine is substituted by cysteine at codon 12, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.

This compound emerged from a structure-based drug design program aimed at developing a potent and selective KRASG12C inhibitor with the added advantage of CNS penetration. This was a critical objective, as many existing targeted therapies have limited efficacy against brain metastases due to their inability to cross the blood-brain barrier. This guide will explore the multifaceted development of AZD4747, from its chemical synthesis to its biological characterization.

Discovery and Optimization

The development of AZD4747 began with the lead compound AZD4625, a potent KRASG12C inhibitor with limited CNS penetration. Through a systematic structure-activity relationship (SAR) study, researchers at AstraZeneca optimized the molecule to enhance its drug-like properties, particularly those conducive to crossing the blood-brain barrier. This involved modifications to reduce molecular weight and polar surface area while maintaining high potency. The final candidate, this compound, demonstrated a favorable balance of potency, selectivity, and pharmacokinetic properties, including significant CNS exposure in preclinical models.

Chemical Synthesis

The synthesis of this compound is a multi-step process. The detailed, step-by-step protocol for the synthesis of this compound is available in the supplementary information of the primary publication in the Journal of Medicinal Chemistry.

Mechanism of Action

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRASG12C protein. By forming an irreversible bond, AZD4747 locks KRASG12C in its inactive, GDP-bound state. This prevents the interaction of KRAS with its downstream effectors, thereby inhibiting the aberrant signaling through pathways such as the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4747 This compound AZD4747->KRAS_GDP Covalently Binds & Inhibits Exchange

Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.

Experimental Protocols & Results

Biochemical Assays

5.1.1. KRASG12C Nucleotide Exchange Assay

  • Objective: To determine the potency of this compound in inhibiting KRASG12C nucleotide exchange.

  • Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the displacement of a fluorescently labeled GDP analog from the KRASG12C protein in the presence of a nucleotide exchange factor (e.g., SOS1) and a high concentration of GTP. The inhibition of this process by AZD4747 is quantified.

  • Results: this compound demonstrated potent inhibition of KRASG12C nucleotide exchange.

Cellular Assays

5.2.1. Cellular Proliferation Assay

  • Objective: To assess the anti-proliferative activity of this compound in KRASG12C mutant cancer cell lines.

  • Methodology: The NCI-H358 (NSCLC) cell line, which harbors the KRASG12C mutation, is a commonly used model. Cells are treated with increasing concentrations of AZD4747 for a defined period (e.g., 72 hours). Cell viability is then measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Results: this compound exhibited potent anti-proliferative activity against NCI-H358 cells.

5.2.2. Target Engagement and Downstream Signaling (Western Blot)

  • Objective: To confirm that this compound engages its target in cells and inhibits downstream signaling.

  • Methodology: NCI-H358 cells are treated with AZD4747 for a short period (e.g., 2-4 hours). Cell lysates are then prepared and subjected to Western blot analysis to measure the levels of phosphorylated ERK (p-ERK), a key downstream marker of MAPK pathway activation. Total ERK levels are also measured as a loading control.

  • Results: Treatment with this compound led to a significant, dose-dependent reduction in p-ERK levels in NCI-H358 cells, confirming target engagement and pathway inhibition.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting Seed_Cells Seed NCI-H358 cells Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Lyse_Cells Lyse cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify protein concentration (e.g., BCA assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to membrane (e.g., PVDF) SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibodies (anti-p-ERK, anti-total ERK) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detect Detect signal (e.g., chemiluminescence) Secondary_Ab->Detect Analysis Analyze results: Quantify band intensity Detect->Analysis

Caption: A typical workflow for Western blot analysis of p-ERK inhibition.
In Vivo Efficacy

  • Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

  • Methodology: A xenograft model is established by subcutaneously implanting NCI-H358 cells into immunocompromised mice. Once tumors reach a specified size, mice are treated orally with this compound or a vehicle control. Tumor volume and body weight are monitored throughout the study.

  • Results: Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in the NCI-H358 xenograft model.

Pharmacokinetics and CNS Penetration
  • Objective: To characterize the pharmacokinetic profile of this compound and its ability to penetrate the CNS.

  • Methodology: Pharmacokinetic studies were conducted in various preclinical species (mice, rats, dogs, and non-human primates). Plasma and cerebrospinal fluid (CSF) or brain tissue concentrations of AZD4747 were measured over time after oral and/or intravenous administration. Positron Emission Tomography (PET) imaging with radiolabeled [11C]AZD4747 was also used in non-human primates to visualize and quantify its distribution in the brain.

  • Results: this compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low clearance. Crucially, it showed significant CNS penetration across species, with PET imaging confirming its ability to cross the blood-brain barrier in non-human primates.

Data Summary

Table 1: In Vitro and Physicochemical Properties of this compound

ParameterValue
KRASG12C IC50 (biochemical) Potent (specific value in primary literature)
NCI-H358 Cell Proliferation IC50 Potent (specific value in primary literature)
Molecular Weight ( g/mol ) < 450
LogD at pH 7.4 Optimal for CNS penetration
Polar Surface Area (Ų) Low

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesRouteClearanceVolume of DistributionHalf-lifeOral Bioavailability (%)Brain/Plasma Ratio (Kpu,u)
Mouse IV/POModerateModerate-Good-
Rat IV/POModerateModerate-Good-
Dog IV/POLowLow-HighSignificant
Monkey IV/POLowLow-HighSignificant

Note: Specific quantitative values for the parameters in the tables can be found in the primary publication by Kettle et al. in the Journal of Medicinal Chemistry.

Conclusion

This compound is a promising clinical candidate that has been meticulously designed to address the challenges of targeting KRASG12C, including the significant unmet need for therapies that can treat or prevent CNS metastases. Its potent and selective inhibition of the KRASG12C mutant, combined with its demonstrated ability to penetrate the blood-brain barrier in preclinical models, positions it as a potentially best-in-class therapeutic agent. The data presented in this guide provide a solid foundation for its continued clinical development and offer valuable insights for researchers in the field of targeted cancer therapy.

(9R,12aR)-AZD4747: A Comprehensive Technical Guide to Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of (9R,12aR)-AZD4747, a potent and selective covalent inhibitor of the KRASG12C mutant protein. Developed for central nervous system (CNS) penetration, its molecular characteristics are of significant interest to the drug development community. This document outlines its known properties, provides detailed experimental protocols for their determination, and visualizes its mechanism of action and relevant experimental workflows.

Core Physicochemical Properties

This compound was designed for optimal potency, selectivity, and CNS permeability. While specific experimental values for some physical properties such as melting and boiling points are not publicly available, the following table summarizes the known quantitative data.

PropertyValueSource
Molecular Formula C₂₄H₂₂ClFN₂O₃GlpBio[1]
Molecular Weight 440.9 g/mol GlpBio[1]
Solubility in DMSO 250 mg/mL (requires sonication)MedChemExpress[2]
cLogD < 2 (inferred for CNS permeability)Drug Hunter[3]
Melting Point Not publicly available
Boiling Point Not publicly available
pKa Not publicly available

Mechanism of Action: KRAS G12C Inhibition

This compound is a targeted covalent inhibitor of the KRAS protein specifically harboring the G12C mutation. This mutation is a key driver in several cancers. AZD4747 works by irreversibly binding to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein. This locks the protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK pathway and suppressing tumor cell growth and proliferation.[4][5][6]

KRAS_Signaling_Pathway KRAS-RAF-MEK-ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_inactive KRAS G12C (GDP-bound) EGFR->RAS_inactive Activates RAS_active KRAS G12C (GTP-bound) RAS_inactive->RAS_active GEF RAF RAF RAS_active->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocates & Activates AZD4747 This compound AZD4747->RAS_active Covalently Binds & Inactivates GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulates Proliferation Cell Proliferation GeneExpression->Proliferation Drives LogP_Determination_Workflow Shake-Flask Method for LogP Determination Start Start PrepPhases Prepare Pre-saturated n-Octanol and Water Start->PrepPhases AddCompound Dissolve this compound in one phase PrepPhases->AddCompound CombinePhases Combine Phases in Separatory Funnel AddCompound->CombinePhases Equilibrate Shake to Equilibrate CombinePhases->Equilibrate SeparatePhases Allow Phases to Separate Equilibrate->SeparatePhases SamplePhases Sample Aqueous and Octanol Phases SeparatePhases->SamplePhases Analyze Quantify Concentration (e.g., HPLC-UV) SamplePhases->Analyze Calculate Calculate P and LogP Analyze->Calculate End End Calculate->End

References

(9R,12aR)-AZD4747: A Clinical Development Candidate Targeting KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

(9R,12aR)-AZD4747 is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein bearing the G12C mutation.[1][2][3][4][5][6][7] Developed by AstraZeneca, this potent and selective covalent inhibitor is a clinical development candidate for the treatment of solid tumors harboring the KRAS G12C mutation, including those with CNS metastases.[2][3][5][6]

Mechanism of Action

AZD4747 functions as a selective and covalent inhibitor of the KRAS G12C mutant protein.[8] The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a single amino acid substitution of cysteine for glycine at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT pathways, driving uncontrolled cell proliferation, survival, and tumorigenesis.

AZD4747 specifically targets the mutant cysteine residue at position 12 of the KRAS G12C protein. It forms a covalent bond with this cysteine, locking the KRAS protein in its inactive, GDP-bound conformation.[8] This irreversible inhibition prevents the subsequent binding of GTP and the activation of downstream effector proteins, thereby abrogating the oncogenic signaling cascade.[9]

Data Presentation

Physicochemical Properties
PropertyValueReference
Molecular Weight440.89 g/mol [4]
Molecular FormulaC24H22ClFN2O3[4]
LogD (pH 7.4)2.9[10]
Polar Surface Area (PSA)53 Ų[10]
Hydrogen Bond Donors1[10]
In Vitro Potency
AssayCell LineIC50Reference
KRAS G12C Inhibition-15 nM[8]
Spheroid ProliferationNCI-H358 (KRAS G12C)12 nM[8]
3D Spheroid ProliferationNCI-H358 (KRAS G12C)0.36 µM[4]
Selectivity vs. Non-KRAS G12CA549 (G12S), Calu-6 (Q61K)Inactive[8]
Pharmacokinetics
SpeciesRouteDoseT1/2 (h)Vss (L/kg)F (%)Reference
MouseIV2.3 µM/kg0.632.9-[4]
MousePO6.8 µM/kg--58[4][10]
RatIV1.1-2.3 µM/kg0.561.7-[4]
RatPO6.8 µM/kg--18[4][10]
Dog----63[10]
CNS Penetration
SpeciesParameterValueReference
DogKpu,u0.7[11]
MonkeyKpu,u1.6[11]

Experimental Protocols

KRAS G12C Inhibition Assay

The biochemical potency of AZD4747 against KRAS G12C was determined using a FRET-based assay. Recombinant human KRAS G12C protein (residues 1-166) was utilized. The assay measures the displacement of a fluorescently labeled GDP analog from the nucleotide-binding pocket of KRAS G12C upon covalent modification by the inhibitor. The reaction was initiated by the addition of the test compound at varying concentrations to the KRAS G12C protein pre-incubated with the fluorescent GDP analog. The FRET signal was monitored over time, and the rate of covalent modification was determined. The IC50 value was calculated from the concentration-response curve.[6]

Cellular Proliferation Assays

The anti-proliferative activity of AZD4747 was assessed in various cancer cell lines. For the 2D proliferation assay, NCI-H358 (KRAS G12C), A549 (KRAS G12S), and Calu-6 (KRAS Q61K) cells were seeded in 96-well plates and treated with a dilution series of AZD4747 for 72 hours. Cell viability was measured using the CellTiter-Glo® luminescent cell viability assay. For the 3D spheroid proliferation assay, NCI-H358 cells were cultured in ultra-low attachment plates to form spheroids. The spheroids were then treated with AZD4747 for 3 days, and cell viability was assessed using the CellTiter-Glo® 3D reagent. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation.[4][8]

In Vivo Xenograft Studies

The in vivo efficacy of AZD4747 was evaluated in a mouse xenograft model using the NCI-H358 cell line. Female athymic nude mice were subcutaneously inoculated with NCI-H358 cells. Once tumors reached a predetermined size, mice were randomized into vehicle and treatment groups. AZD4747 was administered orally, once daily, at doses of 10, 30, and 100 mg/kg. Tumor volume and body weight were measured regularly throughout the study. The anti-tumor activity was expressed as tumor growth inhibition.[8]

Mandatory Visualization

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP GEF KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD4747 This compound AZD4747->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and the inhibitory action of AZD4747.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_cns CNS Penetration Biochemical_Assay Biochemical Assay (FRET) Cell_Proliferation Cell Proliferation (2D & 3D Spheroid) PK_Studies Pharmacokinetic Studies (Mouse, Rat) Biochemical_Assay->PK_Studies Selectivity_Panel Selectivity Panel (WT vs. Mutant KRAS) Xenograft_Model Xenograft Model (NCI-H358) In_Vitro_Efflux In Vitro Efflux Assay (P-gp & BCRP) PK_Studies->In_Vitro_Efflux Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Brain_Penetration In Vivo Brain Penetration (Dog, Monkey)

Caption: Preclinical experimental workflow for the evaluation of AZD4747.

References

In-Depth Pharmacological Profile of (9R,12aR)-AZD4747: A CNS-Penetrant KRASG12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of (9R,12aR)-AZD4747, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant. AZD4747 is distinguished by its ability to penetrate the central nervous system (CNS), offering a potential therapeutic option for cancers harboring the KRASG12C mutation that have metastasized to the brain.[1][2][3]

Core Pharmacological Attributes

This compound is a next-generation, orally bioavailable small molecule designed to irreversibly bind to the mutant cysteine-12 residue of the KRASG12C protein.[4] This covalent interaction locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[4] A key feature of AZD4747 is its optimized physicochemical properties that facilitate crossing the blood-brain barrier, a significant challenge for many targeted cancer therapies.[2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency and pharmacokinetic parameters of this compound across various preclinical models.

Table 1: In Vitro Potency and Selectivity
ParameterCell LineValueReference
IC50 (Cell Viability) NCI-H358 (KRAS G12C)15 nM[5]
IC50 (pERK Inhibition) NCI-H358 (KRAS G12C)12 nM[4]
Table 2: In Vivo Pharmacokinetics
SpeciesRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Brain Penetration (Kp,uu)Reference
Mouse IV2.3 µM/kg0.63----[6]
Mouse PO6.8 µM/kg---58-[6]
Rat IV1.1-2.3 µM/kg0.56----[6]
Rat PO6.8 µM/kg---18-[6]
Dog ------0.7[4]
Monkey ------1.6[4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the constitutively active KRASG12C protein. The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for AZD4747.

KRAS_Signaling_Pathway cluster_activation Upstream Activation cluster_ras_cycle KRAS Cycle cluster_downstream Downstream Effector Pathways RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS1 SOS1 (GEF) Grb2->SOS1 KRAS_GDP KRASG12C-GDP (Inactive) SOS1->KRAS_GDP KRAS_GTP KRASG12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD4747 This compound AZD4747->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

KRASG12C Signaling Pathway and AZD4747 Inhibition.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the pharmacological profiling of this compound, based on the supplementary information of the primary publication by Kettle et al. (2023).

In Vitro Assays

This assay measures the ability of AZD4747 to directly inhibit the KRASG12C protein.

Biochemical_Assay_Workflow start Start reagents Prepare Reagents: - KRASG12C Protein - AZD4747 dilutions - Assay Buffer start->reagents incubation Incubate KRASG12C with AZD4747 reagents->incubation add_gdp Add Fluorescently Labeled GDP incubation->add_gdp readout Measure Fluorescence Polarization add_gdp->readout analysis Calculate IC50 readout->analysis end End analysis->end

Biochemical Assay Workflow for AZD4747.

Protocol:

  • Reagent Preparation:

    • Recombinant human KRASG12C protein is expressed and purified.

    • A serial dilution of this compound is prepared in DMSO.

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4) is prepared.

  • Incubation:

    • KRASG12C protein is incubated with the diluted AZD4747 or DMSO (vehicle control) in a 384-well plate for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.

  • Signal Detection:

    • A fluorescently labeled GDP analog is added to the wells.

    • The plate is incubated for an additional period (e.g., 30 minutes) to allow binding to the unoccupied KRASG12C.

  • Data Acquisition and Analysis:

    • Fluorescence polarization is measured using a plate reader.

    • The data is normalized to controls, and the IC50 value is calculated using a non-linear regression model.

This assay determines the effect of AZD4747 on the proliferation of KRASG12C mutant cancer cells.

Cell_Viability_Assay_Workflow start Start seed_cells Seed NCI-H358 cells in 96-well plates start->seed_cells add_compound Add serial dilutions of AZD4747 seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure calculate Calculate IC50 measure->calculate end End calculate->end

Cell Viability Assay Workflow.

Protocol:

  • Cell Culture:

    • NCI-H358 cells, which harbor the KRASG12C mutation, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cell Seeding:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • A serial dilution of this compound is prepared and added to the cells.

  • Incubation:

    • The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment:

    • Cell viability is assessed using a commercial kit such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Luminescence is measured, and the data is used to generate a dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Studies

These studies evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of AZD4747 in animal models.

PK_Study_Workflow start Start dosing Dose animals (e.g., mice, rats) with AZD4747 (IV and PO) start->dosing sampling Collect blood samples at specified time points dosing->sampling processing Process blood to obtain plasma sampling->processing analysis Analyze plasma samples by LC-MS/MS processing->analysis pk_calc Calculate PK parameters (T½, Cmax, AUC, etc.) analysis->pk_calc end End pk_calc->end

In Vivo Pharmacokinetic Study Workflow.

Protocol:

  • Animal Models:

    • Male CD1 mice and Wistar Han rats are typically used.[6]

  • Dosing:

    • For intravenous (IV) administration, AZD4747 is formulated in a suitable vehicle (e.g., 5% DMSO, 95% SBE-β-CD in water) and administered as a bolus injection.[6]

    • For oral (PO) administration, the compound is administered by gavage.[6]

  • Sample Collection:

    • Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Sample Processing:

    • Blood is processed to plasma by centrifugation.

  • Bioanalysis:

    • Plasma concentrations of AZD4747 are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters, including half-life (T½), maximum concentration (Cmax), and area under the curve (AUC), are calculated using non-compartmental analysis software.

Conclusion

This compound is a potent and selective covalent inhibitor of KRASG12C with a promising pharmacological profile. Its key differentiator is its demonstrated ability to penetrate the central nervous system, addressing a critical unmet need in the treatment of KRASG12C-mutant cancers with brain metastases. The data presented in this guide, including its in vitro potency, in vivo pharmacokinetics, and mechanism of action, provide a solid foundation for its continued clinical development. The detailed experimental protocols offer a valuable resource for researchers in the field of oncology and drug discovery.

References

(9R,12aR)-AZD4747: A Technical Guide for Researchers in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (9R,12aR)-AZD4747, a potent and selective, central nervous system (CNS) penetrant inhibitor of the KRASG12C mutation, a key driver in a subset of non-small cell lung cancer (NSCLC). This document outlines the compound's mechanism of action, preclinical data, and detailed experimental protocols to support further research and development efforts.

Core Concepts and Mechanism of Action

This compound, hereafter referred to as AZD4747, is a covalent inhibitor that specifically targets the cysteine residue of the KRASG12C mutant protein. The KRASG12C mutation is a common oncogenic driver in NSCLC, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and tumor growth. AZD4747 has been designed to be a highly potent and selective molecule with the significant advantage of being able to cross the blood-brain barrier, addressing the unmet clinical need of CNS metastases in NSCLC patients.[1][2]

The mechanism of action involves the formation of a covalent bond between the inhibitor and the mutant cysteine at position 12 of the KRAS protein. This irreversible binding locks the KRASG12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways.

Signaling Pathway

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active GTP-bound) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K AZD4747 This compound AZD4747->KRAS_G12C Covalent Inhibition KRAS_G12C_inactive KRAS G12C (Inactive GDP-bound) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS G12C Signaling Pathway and Inhibition by AZD4747.

Preclinical Data

The following tables summarize the key quantitative data for AZD4747 from preclinical studies.

Table 1: In Vitro Cellular Potency of AZD4747
Cell LineKRAS MutationAssay TypeIC50 (µM)Culture ConditionReference
NCI-H358G12CCell Viability (CellTiter-Glo)0.362D Monolayer[3]
NCI-H358G12CCell Viability (CellTiter-Glo 3D)0.493D Spheroid[3]
A549G12SCell Viability (CellTiter-Glo 3D)23.313D Spheroid[3]
Table 2: Pharmacokinetic Parameters of AZD4747 in Preclinical Species[3]
SpeciesRouteDose (µM/kg)T1/2 (h)Vss (L/kg)F (%)Eh (%)
MouseIV2.30.632.9-52
MousePO6.8--58-
RatIV1.1-2.30.561.7-75
RatPO6.8--18-

T1/2: Half-life; Vss: Volume of distribution at steady state; F: Bioavailability; Eh: Hepatic extraction ratio.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Cell Viability Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of AZD4747 in NSCLC cell lines.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed NSCLC cells (e.g., NCI-H358, A549) in 96-well plates B Allow cells to adhere (overnight) A->B C Treat cells with serial dilutions of AZD4747 B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Workflow for Cell Viability Assay.

Materials:

  • NSCLC cell lines (e.g., NCI-H358, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of AZD4747 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Add 100 µL of the diluted AZD4747 solutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Luminescence Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the in vivo efficacy of AZD4747 in a mouse xenograft model of NSCLC.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow A Implant NSCLC cells (e.g., NCI-H358) subcutaneously into immunodeficient mice B Monitor tumor growth A->B C Randomize mice into treatment and control groups when tumors reach a specified volume B->C D Administer AZD4747 or vehicle daily via oral gavage C->D E Measure tumor volume and body weight regularly D->E F Continue treatment for a defined period (e.g., 21 days) E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Workflow for In Vivo Xenograft Study.

Materials:

  • NCI-H358 human NSCLC cells

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Calipers

  • Analytical balance

Procedure:

  • Cell Preparation: Harvest NCI-H358 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration: Formulate AZD4747 in the vehicle at the desired concentration. Administer the formulated compound or vehicle alone to the respective groups daily via oral gavage.

  • Efficacy Evaluation: Continue to measure tumor volume and body weight every 2-3 days for the duration of the study (e.g., 21 days).

  • Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) using the following formula: %TGI = [1 - (Mean final tumor volume of treated group - Mean initial tumor volume of treated group) / (Mean final tumor volume of control group - Mean initial tumor volume of control group)] x 100.

Conclusion

This compound is a promising preclinical candidate for the treatment of KRASG12C-mutant NSCLC, with a distinct advantage of CNS penetration. The data presented in this guide demonstrate its potent and selective inhibition of the target in relevant preclinical models. The detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic potential of this compound. Continued research is warranted to fully elucidate its efficacy and safety profile in anticipation of potential clinical development.

References

Methodological & Application

Application Notes and Protocols for (9R,12aR)-AZD4747: A Potent and Selective KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R,12aR)-AZD4747 is a highly potent and selective covalent inhibitor of the Kirsten Rat Sarcoma (KRAS) G12C mutant protein.[1] The KRAS G12C mutation is a key oncogenic driver in a variety of cancers, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2] AZD4747 has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for treating central nervous system (CNS) metastases.[1] These application notes provide detailed protocols for key in vitro assays to characterize the biochemical and cellular activity of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound.

Table 1: Biochemical Potency of this compound

TargetAssay TypeIC50 (nM)Reference
KRAS G12CBiochemical Assay15[1]

Table 2: Cellular Antiproliferative Activity of this compound

Cell LineKRAS StatusAssay TypeIC50 (µM)Reference
NCI-H358G12C3D CellTiter-Glo0.012[3]
NCI-H358G12C2D CellTiter-Glo0.36[3]
A549G12S3D CellTiter-Glo23.31[3]

Signaling Pathway and Experimental Workflow

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways. AZD4747 covalently binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive state and inhibiting these downstream signals.[2]

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activation RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AZD4747 This compound AZD4747->KRAS_G12C Inhibition

KRAS G12C Signaling Pathway and Point of Inhibition by AZD4747.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Thermal_Shift Thermal Shift Assay (Target Engagement) Biochemical_Potency Determine Biochemical Potency (IC50) Thermal_Shift->Biochemical_Potency Nucleotide_Exchange Nucleotide Exchange Assay (Functional Inhibition) Nucleotide_Exchange->Biochemical_Potency Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Western_Blot Western Blot Analysis (Downstream Signaling) Cell_Viability->Western_Blot Confirm Mechanism Cellular_Potency Determine Cellular Potency (IC50) Cell_Viability->Cellular_Potency Western_Blot->Cellular_Potency Start Start: Characterize This compound Start->Thermal_Shift Start->Nucleotide_Exchange Start->Cell_Viability

In Vitro Assay Workflow for Characterizing this compound.

Experimental Protocols

Biochemical Assay: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay measures the direct binding of this compound to the KRAS G12C protein by assessing changes in protein thermal stability.

Materials:

  • Recombinant human KRAS G12C protein

  • This compound stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP

  • 96-well qPCR plates

  • Real-time PCR instrument with a thermal melting curve function

Procedure:

  • Prepare a 10 µM working solution of KRAS G12C protein in the assay buffer.

  • Prepare serial dilutions of this compound in assay buffer. The final concentrations should range from 0.01 to 100 µM. Include a DMSO vehicle control.

  • Prepare the SYPRO Orange dye by diluting the 5000x stock to a 20x working solution in assay buffer.

  • In a 96-well qPCR plate, add the following to each well for a final volume of 20 µL:

    • 10 µL of 10 µM KRAS G12C protein

    • 5 µL of the this compound dilution or DMSO control

    • 5 µL of 20x SYPRO Orange dye

  • Seal the plate and centrifuge briefly to collect the contents.

  • Incubate the plate at room temperature for 30 minutes.

  • Place the plate in a real-time PCR instrument and run a melt curve analysis. A typical program involves a temperature ramp from 25°C to 95°C with a ramp rate of 0.05°C/second, acquiring fluorescence data at each temperature increment.

  • The melting temperature (Tm) is determined by fitting the sigmoidal melt curve to a Boltzmann equation. An increase in Tm in the presence of this compound indicates target engagement.

Cellular Assay: Cell Proliferation (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of KRAS G12C mutant cancer cells.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • KRAS wild-type or other mutant cell line for selectivity assessment (e.g., A549 - KRAS G12S)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Trypsinize and count the cells. Seed 3,000-5,000 cells per well in 100 µL of complete culture medium in an opaque-walled 96-well plate.[4]

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.001 to 100 µM. Include a DMSO vehicle control.

  • Add 100 µL of the diluted compound or vehicle control to the respective wells (for a final volume of 200 µL).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[5]

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 value by plotting the normalized luminescence against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Cellular Assay: Western Blot for Downstream Signaling

This protocol assesses the inhibition of KRAS G12C downstream signaling by measuring the phosphorylation levels of key effector proteins like ERK and AKT.[2]

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using a digital imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control. A decrease in the pERK/total ERK and pAKT/total AKT ratios indicates inhibition of the downstream signaling pathways.

References

Application Notes and Protocols for (9R,12aR)-AZD4747 in Animal Models of CNS Metastases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R,12aR)-AZD4747 is a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein, a key driver in several cancers, including non-small cell lung cancer (NSCLC). A significant challenge in treating KRASG12C-mutated cancers is the high incidence of central nervous system (CNS) metastases, as many targeted therapies have poor blood-brain barrier penetration.[1][2] AZD4747 has been specifically designed for enhanced CNS penetration to address this unmet clinical need.[3][4][5]

These application notes provide an overview of the preclinical evaluation of AZD4747 in animal models of CNS metastases, including detailed protocols for establishing these models and assessing the compound's efficacy and pharmacokinetic profile.

Mechanism of Action and Signaling Pathway

AZD4747 selectively and irreversibly binds to the cysteine residue at position 12 of the KRASG12C mutant protein. This covalent modification locks KRAS in an inactive GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation, survival, and growth.

KRAS_Pathway KRAS G12C Signaling Pathway and AZD4747 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP SOS1/2 KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (impaired by G12C mutation) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading AZD4747 This compound AZD4747->KRAS_G12C_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling and AZD4747's mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic properties of AZD4747.

Table 1: In Vitro Potency and Physicochemical Properties of AZD4747

ParameterValueReference
KRASG12C IC50 15 nM[1]
Molecular Weight (MW) 441 Da[1]
LogD7.4 2.9[1]
Polar Surface Area (PSA) 53 Å2[1]

Table 2: In Vivo Pharmacokinetic Parameters of AZD4747 in Preclinical Species

SpeciesClearance (% of Hepatic Blood Flow)Oral Bioavailability (%)Brain Unbound Partition Coefficient (Kp,uu)Reference
Mouse 5258-[1]
Rat 75180.1[1]
Dog 18630.7[6]
Monkey --1.6[6]

Experimental Protocols

Protocol 1: Orthotopic Intracranial Xenograft Model of NSCLC Brain Metastasis

This protocol describes the establishment of a CNS metastasis model using the KRASG12C-mutant human NSCLC cell line NCI-H358, which can be modified to express luciferase for in vivo imaging.

Materials:

  • NCI-H358-luc cells (KRASG12C mutant, luciferase-expressing)

  • Culture medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • 6-8 week old immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Hamilton syringe with a 26-gauge needle

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Cell Culture: Culture NCI-H358-luc cells in the recommended medium to ~80% confluency.

  • Cell Preparation: On the day of injection, harvest cells using trypsin, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 104 cells/µL. Keep cells on ice.

  • Animal Anesthesia and Preparation: Anesthetize the mouse using isoflurane and mount it on the stereotaxic frame. Maintain anesthesia throughout the procedure. Apply ophthalmic ointment to the eyes to prevent drying. Shave the surgical area and sterilize with betadine and 70% ethanol.

  • Craniotomy: Make a small incision in the scalp to expose the skull. Using a micro-drill, create a small burr hole over the right cerebral hemisphere, for example, at coordinates: 2 mm lateral and 1 mm anterior to the bregma.

  • Intracranial Injection: Slowly lower the Hamilton syringe needle to a depth of 2.5 mm from the skull surface. Inject 2 µL of the cell suspension (1 x 105 cells) over 2-3 minutes. Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw.

  • Post-operative Care: Suture the scalp incision and provide post-operative analgesia as per institutional guidelines. Monitor the animals for recovery.

  • Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging. Anesthetize mice, intraperitoneally inject D-luciferin (150 mg/kg), and image 10 minutes post-injection.

Intracranial_Xenograft_Workflow start Start cell_culture Culture NCI-H358-luc cells start->cell_culture prepare_cells Prepare cell suspension cell_culture->prepare_cells anesthetize Anesthetize and mount mouse on stereotaxic frame prepare_cells->anesthetize craniotomy Perform craniotomy anesthetize->craniotomy inject_cells Intracranially inject cells craniotomy->inject_cells post_op Post-operative care inject_cells->post_op monitor Monitor tumor growth (Bioluminescence imaging) post_op->monitor treatment Initiate AZD4747 treatment monitor->treatment end End of Study (Efficacy Assessment) monitor->end Endpoint reached treatment->monitor Continue monitoring

Caption: Workflow for establishing an intracranial xenograft model.

Protocol 2: In Vivo Efficacy Assessment of AZD4747

Materials:

  • Mice with established intracranial NCI-H358-luc tumors

  • This compound

  • Vehicle solution (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

  • Oral gavage needles

  • Bioluminescence imaging system

Procedure:

  • Tumor Establishment: Once intracranial tumors reach a predetermined size (based on bioluminescence signal), randomize mice into treatment and control groups.

  • Drug Formulation: Prepare a fresh formulation of AZD4747 in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer AZD4747 or vehicle orally once daily via gavage.

  • Monitoring: Monitor tumor burden weekly using bioluminescence imaging. Record animal body weights and any signs of toxicity.

  • Endpoint: The study endpoint can be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Analyze survival data using Kaplan-Meier curves.

Protocol 3: Pharmacokinetic Study in Rodents

This protocol outlines a general procedure for determining the pharmacokinetic profile of AZD4747 in mice or rats.

Materials:

  • Male CD1 mice or Wistar Han rats

  • This compound

  • Formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • IV Administration: Administer AZD4747 via tail vein injection (e.g., 1-2 mg/kg).

    • PO Administration: Administer AZD4747 via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Brain Tissue Collection (for Kp,uu): At the terminal time point, perfuse the animals with saline, collect the brains, and homogenize.

  • Bioanalysis: Determine the concentration of AZD4747 in plasma and brain homogenates using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, oral bioavailability, Kp,uu) using appropriate software.

PK_Study_Workflow start Start dosing Administer AZD4747 (IV or PO) start->dosing blood_sampling Serial blood sampling dosing->blood_sampling brain_collection Collect and process brain tissue (for Kp,uu) dosing->brain_collection plasma_prep Prepare plasma blood_sampling->plasma_prep bioanalysis LC-MS/MS analysis plasma_prep->bioanalysis brain_collection->bioanalysis pk_analysis Pharmacokinetic parameter calculation bioanalysis->pk_analysis end End pk_analysis->end

Caption: General workflow for a pharmacokinetic study.

Protocol 4: PET Imaging in Non-Human Primates for CNS Penetration

This protocol provides a general framework for assessing the brain penetration of [11C]-labeled AZD4747 in non-human primates.

Materials:

  • [11C]-AZD4747

  • Non-human primate (e.g., Cynomolgus monkey)

  • PET/CT scanner

  • Anesthesia and monitoring equipment

  • Arterial line for blood sampling

  • Radiometabolite analysis equipment

Procedure:

  • Animal Preparation: Anesthetize the non-human primate and maintain anesthesia throughout the scan. Place an arterial line for blood sampling to determine the arterial input function.

  • Radiotracer Administration: Administer a bolus injection of [11C]-AZD4747 intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for a specified duration (e.g., 120 minutes).

  • Arterial Blood Sampling: Collect serial arterial blood samples throughout the scan to measure parent radiotracer concentration in plasma.

  • Image Reconstruction and Analysis: Reconstruct the PET images and co-register with an anatomical MRI or CT scan. Generate time-activity curves for various brain regions.

  • Kinetic Modeling: Use kinetic modeling with the arterial input function to calculate the volume of distribution (VT) in the brain, which is indicative of brain penetration.

Conclusion

The preclinical data strongly suggest that this compound is a promising CNS-penetrant KRASG12C inhibitor with the potential to effectively treat intracranial metastases. The provided protocols offer a foundation for researchers to further investigate the efficacy and mechanisms of AZD4747 in relevant animal models of CNS metastatic disease. Careful consideration of the experimental design and adherence to detailed protocols are crucial for obtaining robust and reproducible data in the development of this and other CNS-targeted therapies.

References

Application Notes and Protocols for (9R,12aR)-AZD4747 Xenograft Tumor Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9R,12aR)-AZD4747 is a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein. This mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. AZD4747 has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for treating primary and metastatic brain tumors harboring the KRASG12C mutation.[1][2][3][4][5] Preclinical studies utilizing xenograft tumor models have shown that AZD4747 induces significant tumor regression.[2] These application notes provide an overview of the preclinical data and detailed protocols for conducting xenograft studies with AZD4747.

Mechanism of Action

AZD4747 selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRASG12C protein. This covalent modification locks the KRAS protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways.[2] This targeted inhibition leads to decreased cell proliferation and tumor growth in KRASG12C-mutant cancer cells. A notable downstream biomarker of AZD4747 activity is the dose- and exposure-dependent decrease in the expression of DUSP6, a phosphatase that is regulated by the RAS/MAPK pathway.

Preclinical Xenograft Data Summary

While specific quantitative data for AZD4747 from a singular, comprehensive study is not publicly available, related studies on potent KRASG12C inhibitors, including a compound suggested to be AZD4747 (EB160), provide strong evidence of its efficacy. The following table summarizes key findings from preclinical xenograft models.

Cell LineTumor TypeAnimal ModelDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
H358Non-Small Cell Lung CancerNude Mice10 mg/kg, daily, oral108.2% TGI (5 of 6 mice with >80% tumor regression)[6]
H358Non-Small Cell Lung CancerNude Mice30 mg/kg, daily, oralNear complete tumor regression in all 6 mice[6]
H1373LucBrain Metastases ModelNude Mice30 mg/kg, daily, oral92% tumor regression[6]

Note: The data for EB160 is presented here as it is strongly suggested to be AZD4747.

Experimental Protocols

The following protocols are representative methodologies for establishing and utilizing xenograft models to evaluate the efficacy of AZD4747. These are based on established protocols for similar KRASG12C inhibitors.

Protocol 1: Subcutaneous Xenograft Model

Objective: To evaluate the anti-tumor efficacy of AZD4747 in a subcutaneous KRASG12C-mutant cancer cell line-derived xenograft model.

Materials:

  • KRASG12C-mutant cancer cell line (e.g., NCI-H358, NCI-H1373)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle solution (e.g., 10% Captisol in 50 mmol/L citrate buffer, pH 5.0)

  • Calipers

  • Animal housing facility compliant with institutional guidelines

Procedure:

  • Cell Culture: Culture the selected KRASG12C-mutant cancer cell line under standard conditions.

  • Cell Implantation:

    • Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel®.

    • Subcutaneously inject 0.1 mL of the cell/Matrigel® mixture into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.

  • Drug Administration:

    • Prepare AZD4747 in the vehicle solution at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg).

    • Administer AZD4747 or vehicle to the respective groups via oral gavage daily.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) using the formula: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

Protocol 2: Orthotopic Brain Metastases Model

Objective: To assess the efficacy of AZD4747 in a KRASG12C-mutant orthotopic brain metastasis model.

Materials:

  • KRASG12C-mutant cancer cell line engineered to express luciferase (e.g., H1373-Luc)

  • Immunocompromised mice (e.g., NOD-SCID)

  • Stereotactic injection apparatus

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

  • This compound

  • Vehicle solution

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of luciferase-expressing KRASG12C-mutant cells.

  • Intracranial Injection:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Inject the cells into the brain (e.g., striatum) using a Hamilton syringe.

  • Tumor Growth Monitoring:

    • Monitor tumor growth via bioluminescence imaging at regular intervals.

    • Administer D-luciferin intraperitoneally and image the mice using a bioluminescence imaging system.

  • Treatment:

    • Once measurable tumors are established, randomize mice into treatment and control groups.

    • Administer AZD4747 or vehicle orally as described in Protocol 1.

  • Efficacy Assessment:

    • Continue to monitor tumor burden by bioluminescence imaging.

    • Monitor for neurological signs and body weight changes.

  • Endpoint Analysis:

    • At the study endpoint, perfuse the animals and collect the brains for histological and immunohistochemical analysis.

Visualizations

Signaling Pathway of KRASG12C and Inhibition by AZD4747

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRASG12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRASG12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD4747 This compound AZD4747->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRASG12C signaling pathway and the mechanism of inhibition by AZD4747.

Experimental Workflow for a Subcutaneous Xenograft Study

Xenograft_Workflow start Start cell_culture 1. Culture KRASG12C Cancer Cells start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_monitoring 3. Monitor Tumor Growth implantation->tumor_monitoring randomization 4. Randomize Mice into Treatment & Control Groups tumor_monitoring->randomization treatment 5. Daily Oral Administration of AZD4747 or Vehicle randomization->treatment efficacy_eval 6. Monitor Tumor Volume & Body Weight treatment->efficacy_eval endpoint 7. Endpoint: Tumor Excision & Analysis efficacy_eval->endpoint data_analysis 8. Data Analysis (TGI) endpoint->data_analysis end End data_analysis->end

References

Application Note: Quantifying (9R,12aR)-AZD4747 Target Engagement in KRAS G12C-Positive Cancer Models Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, has emerged as a key therapeutic target. (9R,12aR)-AZD4747 is a potent, selective, and brain-penetrant covalent inhibitor of KRAS G12C.[1][2][3][4] It forms an irreversible bond with the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[5]

Measuring the extent of target engagement—the degree to which a drug binds to its intended target in a biological system—is crucial for preclinical and clinical drug development. It helps in establishing dose-response relationships, optimizing dosing schedules, and understanding mechanisms of action and resistance.[6][7] Mass spectrometry (MS)-based proteomics offers a powerful platform for directly and quantitatively assessing the engagement of covalent inhibitors like AZD4747 with their targets.[8][9][10] This application note provides a detailed protocol for quantifying the engagement of AZD4747 with KRAS G12C in cell lysates and tumor tissues using a bottom-up proteomics approach with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assay

The assay quantifies the occupancy of the KRAS G12C target by AZD4747 by measuring the relative abundance of the drug-modified (adducted) versus the unmodified (native) tryptic peptide containing the Cys12 residue. Following treatment with AZD4747, cells or tissues are lysed, and the proteome is extracted. Proteins are then digested with trypsin, which cleaves the KRAS G12C protein into specific peptides. The resulting peptide mixture is analyzed by LC-MS/MS. By monitoring the signal intensities of the native and AZD4747-adducted forms of the Cys12-containing peptide, the percentage of target engagement can be calculated.

Signaling Pathway and Experimental Workflow

The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor cell proliferation, survival, and growth.[11][12] AZD4747 inhibits these pathways by covalently binding to KRAS G12C and locking it in an inactive state.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C_GDP KRAS G12C (Inactive-GDP) Growth_Factor_Receptor->KRAS_G12C_GDP SOS/GRB2 KRAS_G12C_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading AZD4747 This compound AZD4747->KRAS_G12C_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Transcription Cell_Outcomes Proliferation, Survival, Growth

Caption: Simplified KRAS G12C signaling pathway inhibited by AZD4747.

The following diagram outlines the experimental workflow for assessing target engagement using mass spectrometry.

Experimental_Workflow Start KRAS G12C-positive Cells or Tissues Treatment Treat with this compound (Vehicle Control vs. Dosed Groups) Start->Treatment Lysis Cell/Tissue Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification Digestion_Prep Reduction, Alkylation, and Trypsin Digestion Quantification->Digestion_Prep LCMS LC-MS/MS Analysis (PRM or MRM) Digestion_Prep->LCMS Data_Analysis Data Analysis: Peak Integration and Ratio Calculation LCMS->Data_Analysis Result Calculate % Target Engagement Data_Analysis->Result

Caption: Experimental workflow for AZD4747 target engagement analysis.

Experimental Protocols

Materials and Reagents
  • KRAS G12C-positive cell line (e.g., NCI-H358, MIA PaCa-2)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Urea

  • Ammonium Bicarbonate

  • Trypsin, sequencing grade

  • Formic acid

  • Acetonitrile

  • Water, LC-MS grade

  • Stable isotope-labeled synthetic peptides (for absolute quantification, optional)

Protocol 1: In Vitro Target Engagement in Cell Culture
  • Cell Seeding and Treatment:

    • Seed KRAS G12C-positive cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of AZD4747 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation for Mass Spectrometry:

    • Take a standardized amount of protein (e.g., 50 µg) from each sample.

    • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Alkylation: Cool the samples to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

    • Digestion: Dilute the samples with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the reaction. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them in a vacuum centrifuge.

Protocol 2: Ex Vivo/In Vivo Target Engagement in Tumor Tissue
  • Animal Dosing and Tissue Collection:

    • For in vivo studies, dose tumor-bearing animal models (e.g., xenografts) with AZD4747 or vehicle control.[1]

    • At specified time points post-dose, euthanize the animals and excise the tumors.

    • Snap-freeze the tumor tissues in liquid nitrogen and store them at -80°C until analysis.

  • Tissue Homogenization and Protein Extraction:

    • Weigh a small piece of frozen tumor tissue (e.g., 20-30 mg).

    • Add ice-cold lysis buffer and homogenize the tissue using a bead beater or other appropriate homogenizer.

    • Perform steps 2.3 and 2.4 from Protocol 1 to clarify the lysate and quantify protein concentration.

  • Sample Preparation for Mass Spectrometry:

    • Follow step 4 from Protocol 1 for protein reduction, alkylation, digestion, and cleanup.

Protocol 3: LC-MS/MS Analysis
  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap series) coupled to a nano-flow liquid chromatography system.

  • LC Separation:

    • Reconstitute the dried peptide samples in a solution of 2% acetonitrile and 0.1% formic acid.

    • Load a standardized amount of peptide digest (e.g., 1 µg) onto a trap column, followed by separation on an analytical column using a gradient of increasing acetonitrile concentration.

  • MS Data Acquisition:

    • Operate the mass spectrometer in Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • Define an inclusion list with the precursor m/z values for the native and AZD4747-adducted KRAS G12C (aa 5-17, GAGGVGKSALTIQ) peptides.

    • Set the instrument to fragment these precursor ions and acquire high-resolution MS/MS spectra.

Data Presentation and Analysis

The primary quantitative data from the LC-MS/MS analysis are the peak areas (or intensities) of the precursor or fragment ions corresponding to the native and AZD4747-adducted peptides.

Table 1: Monitored Peptides for KRAS G12C Target Engagement

Peptide SequenceModificationPrecursor m/z (Charge State)Monitored Fragment Ions (m/z)
GAGGVGKSALTIQNative (Unmodified Cys12)To be determined empiricallySelect 3-5 intense, unique fragments
GAGGVGKSALTIQAZD4747 AdductPrecursor m/z + mass of AZD4747Select 3-5 intense, unique fragments

Note: The exact m/z values must be calculated based on the peptide sequence, charge state, and the molecular weight of AZD4747.

Data Calculation:

The percentage of target engagement (%TE) is calculated using the following formula:

%TE = [Peak Area (Adducted Peptide) / (Peak Area (Adducted Peptide) + Peak Area (Native Peptide))] x 100

The results can be summarized in a table to compare target engagement across different treatment conditions.

Table 2: Example Data Summary for In Vitro Target Engagement

AZD4747 Conc. (nM)Treatment Time (hr)Peak Area (Native Peptide)Peak Area (Adducted Peptide)% Target Engagement
Vehicle241.00E+0700%
1248.50E+061.50E+0615%
10244.00E+066.00E+0660%
100245.00E+059.50E+0695%
100024< LOD1.00E+07>99%
LOD: Limit of Detection. Data are for illustrative purposes only.

Conclusion

This application note provides a comprehensive framework and detailed protocols for the quantitative analysis of this compound target engagement with KRAS G12C using LC-MS/MS. This targeted proteomic approach offers high specificity and sensitivity, enabling researchers to accurately determine drug-target occupancy in both in vitro and in vivo models. The data generated from these assays are invaluable for understanding the pharmacodynamics of AZD4747 and guiding its further development as a promising therapeutic for KRAS G12C-driven cancers.

References

Application Notes and Protocols for [11C]AZD4747 PET Imaging in Brain Distribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4747 is a potent and selective inhibitor of the mutated GTPase KRASG12C, a key driver in various cancers.[1][2] A significant challenge in treating cancers that metastasize to the brain is the ability of therapeutic agents to cross the blood-brain barrier (BBB).[1] AZD4747 has been specifically designed for central nervous system (CNS) penetration.[1][3] Positron Emission Tomography (PET) imaging with carbon-11 labeled AZD4747 ([11C]AZD4747) is a critical tool for quantifying its brain distribution and target engagement in vivo.[4] These application notes provide an overview of the methodologies and protocols for utilizing [11C]AZD4747 PET in preclinical brain distribution studies.

Mechanism of Action

The KRASG12C mutation leads to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[1] AZD4747 selectively binds to the mutant KRASG12C protein, inhibiting its activity.[1] This blockade of downstream signaling is the basis for its therapeutic effect.

Below is a diagram illustrating the KRASG12C signaling pathway and the inhibitory action of AZD4747.

KRAS_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS activates KRAS_GDP KRASG12C-GDP (Inactive) KRAS_GTP KRASG12C-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP hydrolysis (inhibited in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RalGDS RalGDS KRAS_GTP->RalGDS SOS->KRAS_GDP promotes GDP/GTP exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Effects Cell Proliferation, Survival, Growth ERK->Cell_Effects AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Effects RalGDS->Cell_Effects AZD4747 AZD4747 AZD4747->KRAS_GTP inhibits

Caption: KRASG12C Signaling Pathway and AZD4747 Inhibition.

Radiopharmaceutical Preparation: [11C]AZD4747

A Good Manufacturing Practice (GMP)-compliant production of [11C]AZD4747 has been established for human PET studies.[4][5][6] The synthesis is typically automated and provides the radiotracer with high purity and yield.

ParameterValue
Synthesis Time 46 ± 1 min (from end of bombardment)[4][5][6]
Radioactivity Yield 1656 ± 532 MBq[4][5][6]
Radiochemical Purity 100%[4][5][6]
Molar Activity 77 ± 13 GBq/μmol[4][5][6]
Table 1: Radiosynthesis Parameters for [11C]AZD4747.

Experimental Protocols

Preclinical [11C]AZD4747 PET Imaging Protocol (Non-Human Primate)

This protocol is a representative example based on common practices for [11C] radiotracers in non-human primate brain PET studies.

1. Animal Preparation:

  • Fast the animal overnight with free access to water.

  • Anesthetize the animal (e.g., with ketamine/xylazine for induction, followed by isoflurane).

  • Place a catheter in a peripheral vein for radiotracer injection and another in an artery for blood sampling.

  • Monitor vital signs (heart rate, respiration, temperature) throughout the procedure.

  • Immobilize the animal's head in a stereotactic frame to minimize motion artifacts.

2. PET Scan Acquisition:

  • Perform a transmission scan for attenuation correction.

  • Administer a bolus injection of [11C]AZD4747 intravenously.

  • Acquire dynamic PET data for 90-120 minutes post-injection.

  • Simultaneously, collect arterial blood samples at frequent intervals to measure radioactivity in whole blood and plasma, and for metabolite analysis.

3. Image Reconstruction and Analysis:

  • Reconstruct the dynamic PET images with appropriate corrections (attenuation, scatter, decay).

  • Co-register the PET images with an anatomical MRI of the same animal.

  • Define regions of interest (ROIs) on the MRI for various brain structures (e.g., cortex, striatum, thalamus, cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Perform pharmacokinetic modeling of the TACs to quantify brain uptake (e.g., using a two-tissue compartment model) and calculate parameters such as the volume of distribution (VT).

  • Calculate the unbound brain-to-plasma partition coefficient (Kpu,u) to assess the extent of BBB penetration.

Below is a workflow diagram for a typical preclinical [11C]AZD4747 PET imaging study.

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) PET_Acquisition Dynamic PET Scan Acquisition (90-120 min) Animal_Prep->PET_Acquisition Radiotracer_Prep [11C]AZD4747 Synthesis and Quality Control Radiotracer_Prep->PET_Acquisition Image_Recon Image Reconstruction and Co-registration with MRI PET_Acquisition->Image_Recon Blood_Sampling Arterial Blood Sampling Kinetic_Modeling Pharmacokinetic Modeling Blood_Sampling->Kinetic_Modeling ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Modeling Quantification Quantification of Brain Uptake (VT, Kpu,u) Kinetic_Modeling->Quantification

Caption: Preclinical [11C]AZD4747 PET Imaging Workflow.

Data Presentation

While specific quantitative data from [11C]AZD4747 PET studies are not publicly available, the following table provides a template for presenting such data. Primate PET studies have provided high confidence in the expected translation of AZD4747's CNS penetration to patients.[2][4]

Brain RegionStandardized Uptake Value (SUV)Volume of Distribution (VT)Unbound Brain-to-Plasma Partition Coefficient (Kpu,u)
Frontal Cortex Data not availableData not availableData not available
Striatum Data not availableData not availableData not available
Thalamus Data not availableData not availableData not available
Hippocampus Data not availableData not availableData not available
Cerebellum Data not availableData not availableData not available
Whole Brain Data not availableData not availableData not available
Table 2: Template for Quantitative [11C]AZD4747 Brain PET Data.

Conclusion

[11C]AZD4747 PET imaging is a powerful technique for the in vivo assessment of the brain distribution of this novel KRASG12C inhibitor. The protocols and information provided in these application notes offer a framework for researchers to design and conduct studies to quantify the CNS penetration of AZD4747, which is crucial for its development as a treatment for brain metastases. While detailed quantitative data is not yet in the public domain, the established methodologies for PET imaging provide a robust approach for obtaining these critical measurements.

References

Application Notes and Protocols: Preparation of (9R,12aR)-AZD4747 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9R,12aR)-AZD4747 is a selective, blood-brain barrier-permeable inhibitor of the mutant GTPase KRASG12C, a critical target in cancer research.[1][2][3] Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO), including necessary calculations, storage recommendations, and a visual workflow diagram.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

ParameterValueSource
Molecular Weight 440.89 g/mol [4]
DMSO Solubility 125 mg/mL (283.52 mM)[4]
250 mg/mL (567.03 mM) with ultrasonic assistance[1]
Recommended Storage -20°C for up to 1 month[1]
-80°C for up to 6 months[1]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath (recommended)

Procedure:

  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass required for your desired stock concentration and volume: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Example calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 440.89 g/mol / 1000 = 4.4089 mg

  • Weigh the this compound powder:

    • Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

  • Add DMSO:

    • Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.

    • For the example above, add 1 mL of DMSO.

  • Dissolve the compound:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, use an ultrasonic bath for 10-15 minutes to facilitate dissolution.[1][4] Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect the solution from light.

Visual Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage A Calculate Required Mass of this compound B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex Vigorously C->D E Ultrasonicate if Necessary D->E If not fully dissolved F Visually Confirm Complete Dissolution D->F If fully dissolved E->F G Aliquot into Single-Use Volumes F->G H Store at -20°C or -80°C G->H

Caption: Stock solution preparation workflow.

References

Application Notes and Protocols for In Vivo Dosing and Administration of (9R,12aR)-AZD4747 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo dosing and administration of (9R,12aR)-AZD4747, a potent and selective KRASG12C inhibitor, in mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vivo use of AZD4747 in mice.

Table 1: Pharmacokinetic Parameters of AZD4747 in Mice

ParameterValueAdministration RouteMouse StrainReference
Oral Bioavailability58%Oral (p.o.)Not Specified[1]
Hepatic Blood Flow Clearance52%Not SpecifiedNot Specified[1]

Table 2: Dosing Regimen for Xenograft Efficacy Studies

CompoundDose (mg/kg)Administration RouteDosing FrequencyAnimal ModelTumor ModelReference
This compound10, 30, 100Oral (p.o.)DailyMiceNCI-H358 (KRAS G12C) Xenograft[1]

Experimental Protocols

Preparation of Dosing Solution (Oral and Intravenous Administration)

This protocol describes the preparation of a common vehicle for in vivo studies with AZD4747.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sulfobutyl ether beta-cyclodextrin (SBE-β-CD)

  • Sterile water for injection or sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the SBE-β-CD solution:

    • Weigh the required amount of SBE-β-CD to make a 30% (w/v) solution in sterile water or saline. For example, to make 10 mL of solution, dissolve 3 g of SBE-β-CD in a final volume of 10 mL.

    • Aid dissolution by vortexing. If needed, sonicate the solution at 37°C until the SBE-β-CD is fully dissolved.

    • Sterile filter the SBE-β-CD solution through a 0.22 µm filter.

  • Prepare the AZD4747 dosing solution:

    • Calculate the required amount of AZD4747 for the desired concentration.

    • In a sterile conical tube, dissolve the AZD4747 powder in a volume of DMSO that will constitute 5% of the final solution volume.

    • Add the prepared 30% SBE-β-CD solution to the DMSO/AZD4747 mixture to make up the remaining 95% of the final volume.

    • Vortex thoroughly until the solution is clear. Gentle warming or sonication can be used to aid dissolution.

    • The final vehicle composition will be 5% DMSO, 95% (30% w/v SBE-β-CD in water/saline).

Oral Administration Protocol (Oral Gavage)

This protocol outlines the procedure for administering AZD4747 to mice via oral gavage.

Materials:

  • Prepared AZD4747 dosing solution

  • Mouse oral gavage needles (20-22 gauge, with a ball tip)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the correct dosing volume. The typical maximum oral gavage volume for a mouse is 10 mL/kg.

    • For example, a 25 g mouse would receive a maximum volume of 0.25 mL.

  • Dosing:

    • Draw the calculated volume of the AZD4747 dosing solution into a 1 mL syringe fitted with an oral gavage needle.

    • Firmly restrain the mouse by the scruff of the neck to immobilize its head.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the mouse to swallow the needle as it is gently advanced down the esophagus. Do not force the needle.

    • Once the needle is properly positioned in the stomach, administer the solution slowly and steadily.

    • Withdraw the needle gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-administration.

Intravenous Administration Protocol (Tail Vein Injection)

This protocol details the procedure for administering AZD4747 to mice via tail vein injection.

Materials:

  • Prepared AZD4747 dosing solution

  • Sterile insulin syringes with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

  • 70% ethanol or isopropanol wipes

Procedure:

  • Animal Preparation:

    • Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access.

    • Place the mouse in a suitable restrainer.

  • Injection:

    • Swab the tail with a 70% ethanol wipe to clean the injection site.

    • Identify one of the lateral tail veins.

    • With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.

    • A successful insertion may be indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the AZD4747 solution. There should be no resistance. If resistance is felt or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.

    • The maximum recommended bolus injection volume for a mouse is 5 mL/kg.

    • After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse reactions.

Xenograft Tumor Model Efficacy Study

This protocol provides a general framework for an efficacy study of AZD4747 in a subcutaneous NCI-H358 xenograft model.

Materials:

  • NCI-H358 human non-small cell lung cancer cells

  • Immunodeficient mice (e.g., nu/nu or NOD-SCID)

  • Matrigel or other suitable extracellular matrix

  • Calipers for tumor measurement

  • Prepared AZD4747 dosing solution and vehicle control

Procedure:

  • Cell Preparation and Implantation:

    • Culture NCI-H358 cells under standard conditions.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing and Monitoring:

    • Administer AZD4747 (e.g., 10, 30, or 100 mg/kg) or vehicle control orally once daily.

    • Continue to monitor tumor volume and body weight regularly throughout the study.

    • Observe the animals for any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study (e.g., due to tumor burden or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Tumor tissue can be processed for pharmacodynamic marker analysis (e.g., Western blot for p-ERK, DUSP6) or histopathology.

Pharmacokinetic Study

This protocol outlines a basic procedure for a pharmacokinetic study of AZD4747 in mice following a single oral dose.

Materials:

  • Prepared AZD4747 dosing solution

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)

  • Centrifuge

Procedure:

  • Dosing:

    • Administer a single oral dose of AZD4747 to each mouse.

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing. A typical time course might include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).

    • Collect blood into EDTA-coated tubes to prevent clotting.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Carefully collect the plasma supernatant and store at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of AZD4747 in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 Growth Factor Binding KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GTP Loading KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4747 This compound AZD4747->KRAS_GDP Covalent Inhibition

Caption: KRAS G12C signaling pathway and the mechanism of action of AZD4747.

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Culture NCI-H358 (KRAS G12C) Cells Cell_Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Cell_Implantation Tumor_Monitoring 3. Monitor Tumor Growth Cell_Implantation->Tumor_Monitoring Randomization 4. Randomize Mice into Treatment Groups Tumor_Monitoring->Randomization Dosing 5. Daily Oral Dosing: - Vehicle Control - AZD4747 (10, 30, 100 mg/kg) Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight Dosing->Monitoring Euthanasia 7. Euthanize Mice Monitoring->Euthanasia Tumor_Excision 8. Excise and Weigh Tumors Euthanasia->Tumor_Excision PD_Analysis 9. Pharmacodynamic Analysis (e.g., p-ERK) Tumor_Excision->PD_Analysis PK_Workflow Dosing 1. Single Oral Dose of AZD4747 Blood_Collection 2. Serial Blood Collection (e.g., 0-24h) Dosing->Blood_Collection Plasma_Separation 3. Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation Sample_Analysis 4. LC-MS Analysis of AZD4747 Concentration Plasma_Separation->Sample_Analysis Data_Analysis 5. Calculation of Pharmacokinetic Parameters Sample_Analysis->Data_Analysis

References

Troubleshooting & Optimization

(9R,12aR)-AZD4747 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (9R,12aR)-AZD4747, a selective, blood-brain barrier-permeable covalent inhibitor of mutant GTPase KRAS G12C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, reaching concentrations of up to 250 mg/mL (567.03 mM).[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[1] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1]

Q2: How should I store stock solutions of this compound?

A2: Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, stock solutions in DMSO should be kept at -80°C, where they are stable for up to 6 months.[1][2] For short-term storage, -20°C is suitable for up to 1 month.[1][2]

Q3: I am observing precipitation when diluting my DMSO stock solution into aqueous media for my experiment. What can I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue for compounds with low aqueous solubility. To mitigate this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments.

  • Use of Surfactants or Co-solvents: For in vivo studies, formulations containing co-solvents such as a solution of 5% DMSO and 95% SBE-B-CD (30% w/v) in water have been used.[1] For in vitro assays, a very low percentage of a non-ionic surfactant like Tween 20 or Pluronic F-68 may help to maintain solubility, but this should be tested for compatibility with your specific assay.

  • Serial Dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step. This can sometimes help to prevent the compound from crashing out of solution.

  • Warm the Aqueous Medium: Gently warming the aqueous medium before adding the DMSO stock can sometimes improve solubility, but be mindful of the temperature sensitivity of your compound and experimental system.

Q4: Are there known stability issues with this compound in cell culture media?

A4: While specific stability data for this compound in various cell culture media is not extensively published, it is a common challenge for small molecules. The stability of a compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum components that may contain metabolic enzymes. It is recommended to perform a stability study under your specific experimental conditions (e.g., in your cell culture medium of choice at 37°C) to determine the compound's half-life.

Troubleshooting Guides

Solubility Issues
IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer Low aqueous solubility of this compound.Decrease the final concentration of the compound. Increase the percentage of co-solvent (e.g., DMSO), but keep it minimal and consistent across experiments. Consider the use of solubility enhancers appropriate for your experimental system.
Inconsistent Results Between Experiments Incomplete dissolution of the stock solution or precipitation during dilution.Ensure the stock solution is fully dissolved before use, employing ultrasonication if necessary.[1] Visually inspect for any precipitation before adding to your assay. Prepare fresh dilutions for each experiment.
Cloudy or Hazy Solution Formation of fine precipitate or insoluble aggregates.Centrifuge the solution to pellet any precipitate and use the supernatant, being careful to accurately determine the final concentration. Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm).
Stability Issues
IssuePossible CauseRecommended Solution
Loss of Activity Over Time in an Experiment Degradation of the compound in the experimental medium at 37°C.Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. If significant degradation is observed, consider shorter incubation times or replenishing the compound during the experiment.
Variability in Potency Between Assays Degradation of the stock solution due to improper storage or handling.Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1][2]
Unexpected Off-Target Effects Formation of reactive degradation products.While specific degradation products of this compound have not been detailed in the provided search results, it is a possibility for any small molecule. If you suspect this, analytical techniques such as LC-MS can be used to identify potential degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Ultrasonic water bath

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation of moisture.

  • Weigh the desired amount of this compound using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO).

  • Vortex the solution to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use, tightly sealed amber vials or polypropylene tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]

Protocol 2: General Method for Assessing the Aqueous Stability of this compound

Objective: To determine the stability of this compound in an aqueous buffer or cell culture medium over time.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS) or cell culture medium (with or without serum)

  • Incubator set to the desired temperature (e.g., 37°C)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Quenching solution (e.g., ice-cold acetonitrile)

Procedure:

  • Prepare a working solution of this compound by diluting the DMSO stock solution into the pre-warmed aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is low and consistent with your experimental conditions.

  • Immediately after preparation (t=0), take an aliquot of the working solution and quench it by adding a sufficient volume of ice-cold acetonitrile (e.g., 3 volumes) to precipitate proteins and halt degradation. Store this sample at -80°C until analysis.

  • Incubate the remaining working solution at the desired temperature (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots and process them in the same way as the t=0 sample.

  • After collecting all time points, analyze the samples using a validated HPLC-UV or LC-MS method to quantify the concentration of the parent this compound.

  • Plot the percentage of this compound remaining versus time to determine its stability profile and half-life in the tested medium.

Visualizations

KRAS_Signaling_Pathway RTK RTK SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP GTP Exchange KRAS_GTP KRAS G12C (GTP) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K AZD4747 This compound AZD4747->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C Signaling Pathway and Mechanism of Action of this compound.

Troubleshooting_Workflow Start Experimental Issue Encountered (e.g., Low Potency, High Variability) Check_Solubility Is the compound fully dissolved? Start->Check_Solubility Check_Stability Is the compound stable under assay conditions? Check_Solubility->Check_Stability Yes Optimize_Solubilization Optimize Solubilization: - Use fresh, anhydrous DMSO - Use ultrasonication - Consider solubility enhancers Check_Solubility->Optimize_Solubilization No Perform_Stability_Test Perform Stability Test: - Time-course analysis in assay medium - Use HPLC or LC-MS for quantification Check_Stability->Perform_Stability_Test No Review_Assay_Design Review Assay Design: - Check for interference - Validate controls Check_Stability->Review_Assay_Design Yes Optimize_Solubilization->Check_Solubility Adjust_Protocol Adjust Experimental Protocol: - Shorten incubation time - Replenish compound Perform_Stability_Test->Adjust_Protocol Adjust_Protocol->Check_Stability Proceed Proceed with Optimized Experiment Review_Assay_Design->Proceed

Caption: A workflow for troubleshooting common experimental issues with this compound.

References

Potential off-target effects of (9R,12aR)-AZD4747

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (9R,12aR)-AZD4747

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects of the investigational compound this compound. The information herein is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

Based on available preclinical data, this compound is a potent and selective inhibitor of the Target Kinase 1 (TK1). Its mechanism of action involves binding to the ATP-binding pocket of TK1, thereby preventing downstream signaling.

Q2: My experimental results are inconsistent with pure TK1 inhibition. Could off-target effects be responsible?

A2: While this compound is designed for high selectivity, unexpected phenotypes can arise from engagement with unintended targets. Common indicators of off-target effects include:

  • Unanticipated changes in cell morphology or viability at concentrations where the primary target is fully inhibited.

  • Activation or inhibition of signaling pathways not directly linked to TK1.

  • Discrepancies between in vitro enzymatic assays and cellular assay results.

If you observe such phenomena, a systematic investigation into potential off-target interactions is recommended.

Q3: How can I experimentally identify potential off-target effects of this compound?

A3: Several established methodologies can be employed to profile the selectivity of this compound and identify potential off-targets. These include:

  • Broad-Panel Kinase Screening: Testing the compound against a large panel of recombinant kinases to identify unintended enzymatic inhibition.

  • Cellular Thermal Shift Assay (CETSA): Assessing target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.

  • Phosphoproteomics: Quantifying changes in the phosphorylation status of thousands of proteins in response to compound treatment to map its signaling impact.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability Decrease

You observe a significant decrease in cell viability at concentrations of this compound that should be selective for TK1.

  • Possible Cause: An off-target kinase that plays a critical role in cell survival is being inhibited.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a cellular target engagement assay (e.g., CETSA) to confirm that TK1 is engaged at the concentrations causing toxicity.

    • Perform Kinase Profiling: Screen this compound against a broad kinase panel to identify potential off-target kinases with similar or greater potency.

    • Cross-Reference with Phenotype Databases: Compare the identified off-targets with known kinase phenotypes in resources like the Kinase Genotoxicity and Carcinogenicity Database.

Issue 2: Contradictory Results Between Biochemical and Cellular Assays

The IC50 value of this compound is significantly lower in your cellular assay compared to the biochemical assay against purified TK1.

  • Possible Cause:

    • The compound may have off-target effects on other cellular kinases that contribute to the observed phenotype.

    • Cellular factors (e.g., active transport into the cell) may increase the effective intracellular concentration of the compound.

  • Troubleshooting Steps:

    • Evaluate Compound Accumulation: Measure the intracellular concentration of this compound.

    • Phosphoproteomic Profiling: Analyze the global phosphorylation changes in your cell model upon treatment to reveal inhibition of pathways unrelated to TK1.

    • Generate Resistant Mutants: Culture cells with increasing concentrations of the compound to select for resistant clones and identify the mutations responsible for resistance, which may point to an off-target.

Quantitative Data Summary

The following tables summarize hypothetical selectivity data for this compound.

Table 1: Kinase Selectivity Panel

Kinase TargetIC50 (nM)Fold Selectivity vs. TK1
TK1 (On-Target) 5 1
TK2 (Off-Target)25050
SRC (Off-Target)1,200240
EGFR (Off-Target)>10,000>2,000
VEGFR2 (Off-Target)8,5001,700

Table 2: Cellular Target Engagement (CETSA)

Protein TargetEC50 (nM)
TK1 15
TK2800

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvesting: Wash cells with PBS, and then harvest by scraping. Resuspend cell pellets in PBS supplemented with protease and phosphatase inhibitors.

  • Lysis: Lyse the cells by three cycles of freeze-thawing.

  • Heating: Aliquot the lysate into PCR tubes and heat each aliquot to a different temperature (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble TK1 (and potential off-targets) by Western blot or mass spectrometry.

  • Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor TK1 TK1 (On-Target) Receptor->TK1 TK2 TK2 (Potential Off-Target) Receptor->TK2 Downstream_1 Downstream Effector 1 TK1->Downstream_1 Cell_Growth Cell Growth & Proliferation Downstream_1->Cell_Growth Downstream_2 Downstream Effector 2 TK2->Downstream_2 Apoptosis Apoptosis Downstream_2->Apoptosis AZD4747_On This compound AZD4747_On->TK1 Inhibition AZD4747_Off This compound AZD4747_Off->TK2 Off-Target Inhibition

Caption: On-target vs. potential off-target signaling pathways.

G Start Start: Unexpected Phenotype Observed Confirm_On_Target 1. Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Engaged Is the primary target engaged at relevant concentrations? Confirm_On_Target->Engaged Broad_Screen 2. Perform Broad-Panel Kinase Screen Engaged->Broad_Screen  Yes Alternative End: Investigate Alternative Biological Mechanisms Engaged->Alternative  No Off_Target_Hit Are potent off-targets identified? Broad_Screen->Off_Target_Hit Validate_Hit 3. Validate Off-Target in Cellular Context Off_Target_Hit->Validate_Hit  Yes Off_Target_Hit->Alternative  No Causative Is the off-target responsible for the phenotype? Validate_Hit->Causative Redesign End: Redesign Compound for Better Selectivity Causative->Redesign  Yes Causative->Alternative  No

Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to KRAS G12C inhibitors in their experiments.

Troubleshooting Guides

This section addresses common experimental issues and provides step-by-step guidance to identify the underlying resistance mechanisms.

Issue 1: Decreased Sensitivity to KRAS G12C Inhibitor in Cell Culture

Observed Problem: A KRAS G12C mutant cell line that was initially sensitive to a KRAS G12C inhibitor (e.g., sotorasib, adagrasib) shows a significant increase in the half-maximal inhibitory concentration (IC50) after a period of continuous culture with the inhibitor.

Potential Causes and Troubleshooting Steps:

  • On-Target Resistance: Secondary KRAS Mutations

    • Rationale: The development of secondary mutations in the KRAS gene can interfere with inhibitor binding or lock KRAS in its active, GTP-bound state.

    • Suggested Action:

      • Sequence the KRAS gene: Perform next-generation sequencing (NGS) or Sanger sequencing on genomic DNA isolated from the resistant cell population to identify secondary mutations. Pay close attention to codons 12, 13, 59, 61, 68, 95, and 96.[1][2][3]

      • Compare IC50 values: If a secondary mutation is identified, compare the IC50 of the resistant cells to the parental cells. A significant fold-change indicates the mutation's role in resistance.

  • Bypass Signaling Pathway Activation

    • Rationale: Cancer cells can activate alternative signaling pathways to bypass their dependency on KRAS signaling for survival and proliferation.

    • Suggested Action:

      • Assess MAPK and PI3K/AKT pathway reactivation: Perform Western blot analysis to check the phosphorylation status of key downstream effectors like ERK (p-ERK) and AKT (p-AKT) in the presence of the KRAS G12C inhibitor. A rebound or sustained phosphorylation in resistant cells compared to sensitive cells suggests bypass signaling.

      • Screen for Receptor Tyrosine Kinase (RTK) activation: Use a phospho-RTK array to identify which upstream receptors (e.g., EGFR, MET, FGFR) are hyperactivated in the resistant cells.

      • Investigate downstream mutations: If no RTK hyperactivation is observed, perform targeted NGS to look for acquired mutations in key downstream signaling molecules such as NRAS, BRAF, MAP2K1 (MEK1), PIK3CA, and loss-of-function mutations in NF1 or PTEN.[4][5]

  • Histologic or Phenotypic Changes

    • Rationale: In some cases, resistance can be associated with a change in cell morphology or lineage, such as epithelial-to-mesenchymal transition (EMT).

    • Suggested Action:

      • Microscopic examination: Observe the morphology of the resistant cells compared to the parental line. Look for changes indicative of a mesenchymal phenotype (e.g., elongated, spindle shape).

      • EMT marker expression: Perform Western blot or immunofluorescence to assess the expression of EMT markers (e.g., increased Vimentin, decreased E-cadherin).

Issue 2: Tumor Regrowth in In Vivo Models After Initial Response

Observed Problem: In a xenograft or patient-derived xenograft (PDX) model, tumors initially regress or stabilize with KRAS G12C inhibitor treatment but then resume growth despite continued therapy.

Potential Causes and Troubleshooting Steps:

  • Emergence of Resistant Clones

    • Rationale: Similar to in vitro models, resistant subclones with on-target or bypass alterations can be selected for under the pressure of treatment.

    • Suggested Action:

      • Biopsy and analyze relapsed tumors: Once tumors reach a predetermined size indicating resistance, excise them and perform genomic and proteomic analyses as described for the in vitro troubleshooting. This includes NGS to identify secondary KRAS mutations or mutations in bypass pathways, and Western blotting to assess signaling pathway activation.

      • Establish new cell lines from resistant tumors: If possible, establish new cell lines from the resistant tumors to further characterize the resistance mechanisms in vitro.

  • Pharmacokinetic or Pharmacodynamic Issues

    • Rationale: Inadequate drug exposure or target engagement in the tumor tissue can lead to incomplete pathway inhibition and subsequent resistance.

    • Suggested Action:

      • Assess drug concentration in plasma and tumor: If feasible, measure the concentration of the KRAS G12C inhibitor in the plasma and tumor tissue of the treated animals to ensure adequate exposure.

      • Evaluate target engagement: Analyze tumor lysates for the level of KRAS G12C inhibitor-bound protein to confirm target engagement.

Data Presentation: Quantitative Analysis of Resistance Mechanisms

The following tables summarize key quantitative data related to acquired resistance to KRAS G12C inhibitors.

Table 1: IC50 Fold Change for Secondary KRAS Mutations

Secondary MutationFold Change in IC50 (Sotorasib)Fold Change in IC50 (Adagrasib)Reference(s)
Y96D >100>100[2]
R68S HighHigh[2][3]
H95D/Q/R No significant changeHigh[2]
Q99L SensitiveResistant[3]
G13D HighSensitive[3]
A59S/T HighSensitive[3]

Table 2: Frequency of Acquired Resistance Mechanisms in Patient Cohorts

Resistance MechanismFrequency in Resistant Patients (NSCLC)Frequency in Resistant Patients (CRC)Reference(s)
Secondary KRAS Mutations ~16-45%~45%[1][6][7]
KRAS G12C Amplification Identified in some casesRecurrent mechanism[4][8]
MET Amplification 5-21% (TKI resistance in general)Identified in some cases[1][9]
NRAS Mutations (e.g., Q61K) ~7%Identified in some cases[5][6]
BRAF Mutations (non-V600E) ~7%Identified in some cases[6]
RTK Pathway Alterations (EGFR, FGFR) CommonCommon[5][6]
Histologic Transformation Identified in some NSCLC casesLess common[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of acquired resistance to KRAS G12C inhibitors?

A1: Acquired resistance mechanisms to KRAS G12C inhibitors can be broadly categorized into three main groups:

  • On-target alterations: These are genetic changes within the KRAS gene itself, such as secondary point mutations that prevent the inhibitor from binding effectively or amplification of the KRAS G12C allele.

  • Bypass signaling: This involves the activation of alternative signaling pathways that allow the cancer cells to survive and proliferate despite the inhibition of KRAS G12C. This can happen through the activation of upstream receptor tyrosine kinases (RTKs) like EGFR and MET, or through new mutations in downstream signaling proteins like NRAS, BRAF, or MEK.[4][5][6]

  • Histologic and phenotypic changes: In some instances, the tumor cells can change their type, for example, from an adenocarcinoma to a squamous cell carcinoma, which may render them less dependent on the KRAS pathway.[5] Another mechanism is the epithelial-to-mesenchymal transition (EMT), where cancer cells adopt a more migratory and invasive phenotype that can be associated with drug resistance.

Q2: My Western blot shows a rebound in p-ERK levels after initial suppression with a KRAS G12C inhibitor. What does this indicate?

A2: A rebound in phosphorylated ERK (p-ERK) levels after an initial decrease is a classic sign of adaptive resistance or the development of bypass signaling pathways.[9] The initial inhibition of KRAS G12C effectively shuts down the MAPK pathway, leading to a drop in p-ERK. However, cancer cells can adapt by reactivating this pathway through various mechanisms, such as:

  • Feedback activation of upstream RTKs: Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the activation of RTKs like EGFR, which can then reactivate the RAS-MAPK cascade.[9][10]

  • Activation of other RAS isoforms: The activated RTKs can signal through wild-type KRAS, NRAS, or HRAS, bypassing the inhibited KRAS G12C.

  • Acquired mutations in downstream pathway components: The emergence of mutations in genes like NRAS or BRAF can lead to constitutive activation of the pathway downstream of KRAS.

To investigate this further, you should perform a phospho-RTK array to identify which upstream receptors might be activated and consider sequencing key downstream genes.

Q3: We have identified a secondary KRAS mutation in our resistant cell line. How can we confirm that this mutation is responsible for the resistance?

A3: To confirm that a specific secondary KRAS mutation is the direct cause of resistance, you can perform the following experiments:

  • Site-directed mutagenesis: Introduce the identified secondary mutation into the parental, sensitive cell line using a technique like CRISPR-Cas9. Then, perform a cell viability assay to see if the engineered cells have become resistant to the KRAS G12C inhibitor.

  • Ectopic expression: Express the double-mutant KRAS (G12C + secondary mutation) in a sensitive cell line and assess the impact on inhibitor sensitivity. A significant increase in the IC50 would confirm the role of the secondary mutation in conferring resistance.[2]

  • Structural modeling: In silico modeling of the inhibitor binding to the double-mutant KRAS protein can provide insights into how the secondary mutation might disrupt the drug-protein interaction.

Q4: What are the key considerations for setting up an in vivo study to investigate acquired resistance to KRAS G12C inhibitors?

A4: When designing an in vivo study for acquired resistance, consider the following:

  • Model selection: Patient-derived xenografts (PDXs) are often preferred as they better recapitulate the heterogeneity and molecular characteristics of the original patient tumor.[11][12][13][14] However, cell line-derived xenografts (CDXs) using established KRAS G12C mutant cell lines are also widely used.[15][16]

  • Mouse strain: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are necessary to prevent rejection of the human tumor cells.[15][17]

  • Drug administration: Sotorasib and adagrasib are typically administered orally via gavage.[16][18] The dosing schedule can vary, but daily administration is common.[15][16][18][19][20]

  • Monitoring tumor growth: Tumor volume should be measured regularly (e.g., twice a week) using calipers.

  • Defining resistance: Establish a clear endpoint for when a tumor is considered resistant (e.g., tumor volume doubling from its nadir or reaching a certain size).

  • Analysis of resistant tumors: Plan for the collection and analysis of resistant tumors to investigate the mechanisms of resistance, as you would for in vitro models.

Mandatory Visualizations

Signaling Pathways and Resistance Mechanisms

Caption: Overview of KRAS G12C signaling and key acquired resistance mechanisms.

Experimental Workflow for Investigating In Vitro Resistance

Experimental_Workflow cluster_analysis Analysis of Resistant Cells start Sensitive KRAS G12C Cell Line culture Chronic Exposure to KRAS G12C Inhibitor (Dose Escalation) start->culture resistant_cells Generation of Resistant Cell Line culture->resistant_cells ic50 Determine IC50 Fold Change (Cell Viability Assay) resistant_cells->ic50 western Assess Pathway Reactivation (Western Blot for p-ERK, p-AKT) resistant_cells->western ngs Identify Genetic Alterations (NGS for KRAS, NRAS, BRAF, etc.) resistant_cells->ngs

References

Technical Support Center: Overcoming Resistance to (9R,12aR)-AZD4747 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with (9R,12aR)-AZD4747, a potent and selective inhibitor of KRAS G12C.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, covalent inhibitor of the KRAS G12C mutant protein.[1] It forms a permanent bond with the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[1] This prevents the activation of downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for tumor cell proliferation and survival.[2]

Q2: My KRAS G12C mutant cell line shows a decrease in sensitivity to AZD4747 over time. What are the potential causes?

A2: A decrease in sensitivity, often observed as an increase in the IC50 value, is likely due to the development of acquired resistance. Based on studies with other KRAS G12C inhibitors, this can occur through two primary mechanisms:[3]

  • On-target resistance: This involves genetic alterations in the KRAS gene itself, such as secondary mutations that prevent the binding of AZD4747 to the KRAS G12C protein.[4][5]

  • Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. The most common bypass pathways are the MAPK and PI3K/AKT pathways, which can be reactivated through various mechanisms.[2][3]

Q3: How can I determine if resistance in my cell line is due to on-target or off-target mechanisms?

A3: A combination of molecular and biochemical techniques can help elucidate the resistance mechanism.

  • For on-target resistance: Perform Sanger sequencing or next-generation sequencing (NGS) of the KRAS gene in your resistant cell lines to identify any secondary mutations.[6]

  • For off-target resistance: Use Western blotting to assess the phosphorylation status of key proteins in the MAPK (e.g., p-ERK, p-MEK) and PI3K/AKT (e.g., p-AKT, p-S6) pathways.[2] A sustained or reactivated phosphorylation of these proteins in the presence of AZD4747 suggests the activation of bypass pathways.

Q4: What are some strategies to overcome resistance to AZD4747 in my in vitro models?

A4: Once the mechanism of resistance is identified, you can explore several strategies:

  • Combination therapy: If bypass pathways are activated, consider combining AZD4747 with inhibitors of those pathways (e.g., a MEK inhibitor for MAPK reactivation or a PI3K inhibitor for PI3K/AKT reactivation).[7]

  • Targeting upstream activators: For some resistance mechanisms involving the reactivation of wild-type RAS, inhibitors of upstream signaling molecules like SHP2 may be effective in combination with AZD4747.[7][8]

  • Development of next-generation inhibitors: If secondary KRAS mutations are identified, this information can be valuable for the development of new inhibitors that can bind to these altered forms of the KRAS protein.

Troubleshooting Guides

Problem 1: Decreased Potency of AZD4747 in Cell Viability Assays
Potential Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response curve with AZD4747 on the suspected resistant cells and compare the IC50 value to the parental, sensitive cell line. A significant shift to the right indicates resistance. 2. Investigate On-Target Resistance: Isolate genomic DNA from both parental and resistant cells and perform Sanger sequencing of the KRAS gene. Look for secondary mutations in the vicinity of the G12C mutation. 3. Investigate Off-Target Resistance: Perform Western blot analysis to examine the phosphorylation status of key downstream effectors of the MAPK (p-ERK1/2) and PI3K/AKT (p-AKT) pathways. Compare the levels of phosphorylated proteins in parental and resistant cells treated with AZD4747. Sustained or increased phosphorylation in resistant cells points to bypass pathway activation.
Experimental Variability 1. Cell Line Authenticity: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification. 2. Compound Integrity: Confirm the concentration and purity of your AZD4747 stock solution. 3. Assay Conditions: Ensure consistent cell seeding density, treatment duration, and reagent concentrations across experiments.
Problem 2: Inconsistent Western Blot Results for Signaling Pathway Analysis
Potential Cause Troubleshooting Steps
Low or No Phospho-Protein Signal 1. Sample Preparation: Ensure that cell lysates are prepared quickly on ice and that potent phosphatase inhibitors are included in the lysis buffer to prevent dephosphorylation. 2. Antibody Dilution: Optimize the concentration of the primary antibody. A dilution that is too high will result in a weak signal. 3. Protein Loading: Increase the amount of protein loaded onto the gel, as phosphorylated proteins can be of low abundance.[9]
High Background 1. Blocking Buffer: Avoid using non-fat dry milk as a blocking agent when probing for phospho-proteins, as it contains casein, a phosphoprotein that can cause high background. Use bovine serum albumin (BSA) instead. 2. Washing Steps: Increase the number and duration of washes with TBST to remove non-specific antibody binding. 3. Antibody Quality: Use a high-quality, validated primary antibody specific for the phosphorylated target.
Inconsistent Loading 1. Accurate Protein Quantification: Use a reliable method like the BCA assay to determine protein concentration in your lysates. 2. Loading Control: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
Problem 3: Ambiguous Results from KRAS Gene Sequencing
Potential Cause Troubleshooting Steps
Poor Quality Sequencing Trace 1. Template Quality: Ensure that the genomic DNA used for PCR is of high purity and concentration. Contaminants can inhibit the sequencing reaction.[10] 2. Primer Design: Use primers that are specific to the KRAS gene and have been validated for Sanger sequencing.[10] 3. PCR Product Purification: Properly purify the PCR product before sequencing to remove excess primers and dNTPs.[11]
Mixed Peaks in Chromatogram 1. Heterozygous Mutation: A double peak at a specific nucleotide position could indicate a heterozygous secondary mutation in the resistant cell population.[12] 2. Polyclonal Resistance: The presence of multiple low-level peaks could suggest that the resistant cell population is polyclonal, with different cells harboring different resistance mechanisms. Consider subcloning the resistant cells to isolate and analyze individual clones. 3. Contamination: Rule out contamination of your cell culture or DNA sample.

Data Presentation

Table 1: Hypothetical IC50 Values of AZD4747 in Sensitive and Resistant Cell Lines

Cell LineDescriptionAZD4747 IC50 (nM)
NCI-H358KRAS G12C mutant (sensitive parental)10
NCI-H358-AR1AZD4747-resistant (On-target: KRAS G12C/Y96D)500
NCI-H358-AR2AZD4747-resistant (Off-target: MAPK reactivation)350

Table 2: Key Reagents for Investigating Resistance Mechanisms

ReagentPurposeSupplier Example
Anti-phospho-ERK1/2 (Thr202/Tyr204) AntibodyWestern blot analysis of MAPK pathway activationCell Signaling Technology
Anti-ERK1/2 AntibodyWestern blot loading control for p-ERK1/2Cell Signaling Technology
Anti-phospho-Akt (Ser473) AntibodyWestern blot analysis of PI3K/AKT pathway activationCell Signaling Technology
Anti-Akt AntibodyWestern blot loading control for p-AktCell Signaling Technology
KRAS Codon 12/13 Sequencing PrimersSanger sequencing of the KRAS geneIntegrated DNA Technologies
Trametinib (MEK Inhibitor)Combination studies for MAPK pathway reactivationSelleck Chemicals
Alpelisib (PI3K Inhibitor)Combination studies for PI3K/AKT pathway reactivationSelleck Chemicals

Experimental Protocols

Protocol 1: Generation of AZD4747-Resistant Cell Lines
  • Initial IC50 Determination: Determine the IC50 of AZD4747 in the parental KRAS G12C mutant cell line using a standard cell viability assay (e.g., CellTiter-Glo®).

  • Chronic Drug Exposure: Culture the parental cells in the presence of AZD4747 at a concentration equal to the IC50.

  • Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of AZD4747 in a stepwise manner.

  • Maintenance of Resistant Clones: Continue to culture the resistant cells in the presence of the highest tolerated concentration of AZD4747 to maintain the resistant phenotype.

  • Characterization: Periodically assess the IC50 of AZD4747 in the resistant cell line to confirm the level of resistance.

Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Pathways
  • Cell Lysis: Treat sensitive and resistant cells with AZD4747 for various time points. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: Sanger Sequencing of the KRAS Gene
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.

  • PCR Amplification: Amplify the region of the KRAS gene containing codons 12 and 13 using validated primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Perform a Sanger sequencing reaction using the purified PCR product and a sequencing primer.

  • Analysis: Analyze the sequencing data using appropriate software to identify any nucleotide changes compared to the parental cell line.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Effectors RTK RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AZD4747 This compound AZD4747->KRAS_GDP Covalently binds & locks in inactive state

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Resistance_Mechanisms cluster_0 AZD4747 Treatment cluster_1 Resistance Mechanisms AZD4747 This compound On_Target On-Target Resistance Off_Target Off-Target Resistance Secondary_Mutation Secondary KRAS Mutation (e.g., Y96D) On_Target->Secondary_Mutation Leads to MAPK_Reactivation MAPK Pathway Reactivation Off_Target->MAPK_Reactivation Can involve PI3K_Activation PI3K Pathway Activation Off_Target->PI3K_Activation Can involve

Caption: Overview of potential on-target and off-target resistance mechanisms to AZD4747.

Experimental_Workflow start Parental KRAS G12C Cells chronic_tx Chronic AZD4747 Treatment start->chronic_tx resistant_cells Resistant Cell Line chronic_tx->resistant_cells characterization Characterization resistant_cells->characterization sequencing KRAS Sequencing characterization->sequencing western Western Blot (MAPK/PI3K) characterization->western combination Combination Therapy Studies sequencing->combination western->combination

Caption: Experimental workflow for generating and characterizing AZD4747-resistant cell lines.

References

Technical Support Center: (9R,12aR)-AZD4747 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing (9R,12aR)-AZD4747 in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound, also known as AZD4747, is a potent, selective, and orally bioavailable covalent inhibitor of the KRASG12C mutant protein.[1][2][3] The KRASG12C mutation results in the constitutive activation of downstream signaling pathways, promoting tumor growth.[2] AZD4747 forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive state and inhibiting downstream signaling.[2]

Q2: What makes AZD4747 suitable for in vivo studies, particularly those involving central nervous system (CNS) tumors?

A2: AZD4747 was specifically designed for enhanced central nervous system (CNS) penetration.[3][4][5][6] Its molecular properties, including a lower molecular weight and reduced efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), allow it to cross the blood-brain barrier.[2][7] This makes it a promising candidate for treating KRASG12C-positive tumors in the brain.[2][3][4][5]

Q3: What are the recommended starting dosages for in vivo studies in rodents?

A3: Based on initial pharmacokinetic studies, the following single-dose recommendations can be used as a starting point for your experiments.[1] However, dose optimization is crucial for each specific tumor model and experimental design.[8]

Troubleshooting Guide

Issue 1: Suboptimal tumor growth inhibition despite using the recommended starting dose.

Possible Causes & Solutions:

  • Insufficient Drug Exposure:

    • Verify Formulation: Ensure the vehicle (e.g., 5% DMSO, 95% SBE-B-CD (30% w/v) in water) is prepared correctly and that AZD4747 is fully solubilized.[1]

    • Check Administration Technique: For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For intravenous injection, confirm the correct injection site and rate.

    • Increase Dosing Frequency or Duration: A single daily dose may not be sufficient to maintain therapeutic concentrations. Consider splitting the daily dose or extending the treatment period.

  • Tumor Model Resistance:

    • Confirm KRASG12C Mutation: Verify the KRASG12C mutation status of your cell line or tumor model.

    • Investigate Alternative Signaling Pathways: Tumors may develop resistance through the activation of bypass signaling pathways. Consider combination therapies to target these pathways.

Issue 2: Observed toxicity or adverse effects in study animals.

Possible Causes & Solutions:

  • Dose is too High for the Specific Model:

    • Dose De-escalation: Reduce the dosage and titrate up to a maximum tolerated dose (MTD) for your specific animal strain and tumor model. The MTD concept for targeted therapies is evolving, and the optimal biologic dose may be lower than the MTD.[8]

    • Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, behavioral changes, or changes in grooming habits.

  • Off-Target Effects:

    • While AZD4747 is highly selective, off-target effects can never be fully excluded.[2] If toxicity persists even at lower doses, consider investigating potential off-target activities.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of AZD4747

SpeciesAdministration RouteDose (µM/kg)Half-Life (T½) (h)Bioavailability (F%)Hepatic Extraction Ratio (Eh) (%)Volume of Distribution (Vss) (L/kg)
MouseIntravenous (i.v.)2.30.63-522.9
Oral (p.o.)6.8-58--
RatIntravenous (i.v.)1.1 - 2.30.56-751.7
Oral (p.o.)6.8-18--

Data sourced from MedchemExpress.[1]

Experimental Protocols

Protocol 1: General Procedure for Oral Administration of AZD4747 in a Mouse Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) bearing tumors derived from a KRASG12C-mutant human cancer cell line.

  • AZD4747 Formulation:

    • Prepare a stock solution of AZD4747 in 100% DMSO.

    • For dosing, dilute the stock solution in the vehicle: 5% DMSO, 95% SBE-B-CD (30% w/v) in water.[1] Ensure the final DMSO concentration is well-tolerated by the animals.

  • Dosing:

    • Start with a dose of 6.8 µM/kg, administered orally once daily via gavage.[1]

    • The volume of administration should be based on the individual animal's body weight.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

    • Monitor animal body weight and overall health daily.

  • Endpoint:

    • Continue treatment for a predetermined period or until tumors reach a specified size in the control group.

    • At the end of the study, collect tumors and other tissues for pharmacodynamic and biomarker analysis.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Effectors Growth Factor Receptor Growth Factor Receptor SOS1/GRB2 SOS1/GRB2 Growth Factor Receptor->SOS1/GRB2 KRAS(G12C)-GDP (Inactive) KRAS(G12C)-GDP (Inactive) SOS1/GRB2->KRAS(G12C)-GDP (Inactive) GTP Exchange KRAS(G12C)-GTP (Active) KRAS(G12C)-GTP (Active) KRAS(G12C)-GDP (Inactive)->KRAS(G12C)-GTP (Active) KRAS(G12C)-GTP (Active)->KRAS(G12C)-GDP (Inactive) GTP Hydrolysis (Blocked by G12C mutation) RAF RAF KRAS(G12C)-GTP (Active)->RAF PI3K PI3K KRAS(G12C)-GTP (Active)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation\n& Survival AZD4747 AZD4747 AZD4747->KRAS(G12C)-GDP (Inactive) Covalent Binding (Inhibition)

Caption: Simplified KRAS signaling pathway and the inhibitory action of AZD4747.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Tumor Cell\nImplantation Tumor Cell Implantation Tumor Growth\n(to palpable size) Tumor Growth (to palpable size) Tumor Cell\nImplantation->Tumor Growth\n(to palpable size) Randomization Randomization Tumor Growth\n(to palpable size)->Randomization Vehicle Control\nGroup Vehicle Control Group Randomization->Vehicle Control\nGroup AZD4747 Treatment\nGroup AZD4747 Treatment Group Randomization->AZD4747 Treatment\nGroup Daily Dosing\n& Monitoring Daily Dosing & Monitoring Vehicle Control\nGroup->Daily Dosing\n& Monitoring AZD4747 Treatment\nGroup->Daily Dosing\n& Monitoring Tumor Volume\nMeasurement Tumor Volume Measurement Daily Dosing\n& Monitoring->Tumor Volume\nMeasurement Endpoint Analysis\n(PK/PD, Biomarkers) Endpoint Analysis (PK/PD, Biomarkers) Tumor Volume\nMeasurement->Endpoint Analysis\n(PK/PD, Biomarkers)

Caption: General experimental workflow for in vivo efficacy studies of AZD4747.

References

Technical Support Center: Minimizing Toxicity of Covalent KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the preclinical evaluation of covalent KRAS inhibitors. Below are frequently asked questions (FAQs) and troubleshooting guides to help navigate experimental challenges and minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with covalent KRAS inhibitors?

A1: The toxicity of covalent KRAS inhibitors can be broadly categorized into on-target and off-target effects.

  • On-target toxicity arises from the inhibition of the KRAS protein in healthy tissues that may also rely on KRAS signaling for normal function. Because covalent inhibitors for KRAS G12C are mutant-selective, on-target toxicity in off-tumor tissues is generally considered to be low.[1]

  • Off-target toxicity occurs when the inhibitor covalently binds to other proteins with reactive cysteines, leading to unintended biological consequences.[2] While many covalent KRAS inhibitors are designed for high selectivity, off-target effects can still occur and should be experimentally assessed.[2][3]

  • Clinical Toxicities : In clinical settings, common treatment-related adverse events (TRAEs) for inhibitors like sotorasib and adagrasib include gastrointestinal issues (diarrhea, nausea), fatigue, and hepatotoxicity (elevated liver enzymes).[4][5][6]

Q2: How can I differentiate between on-target and off-target effects in my cell-based assays?

A2: Differentiating between on-target and off-target effects is crucial for accurate interpretation of your results. Here are a few strategies:

  • Use a Cysteine-Dead Mutant Control : Generate a cell line or use a purified protein where the target cysteine in KRAS G12C is mutated to a non-reactive amino acid, such as serine. If your inhibitor is still active against this mutant, the observed effect is likely off-target.[7]

  • Rescue Experiments : Attempt to rescue the phenotype observed with your inhibitor by reintroducing a functional, non-inhibitable form of KRAS. If the phenotype is reversed, it is more likely to be an on-target effect.[7]

  • Chemical Proteomics : Employ activity-based protein profiling (ABPP) to identify the full spectrum of proteins that your inhibitor covalently binds to within the cell.[8] This can reveal unexpected off-targets.

Q3: What are the common mechanisms of acquired resistance to covalent KRAS inhibitors?

A3: Acquired resistance is a significant challenge in the long-term efficacy of KRAS inhibitors. Common mechanisms include:

  • On-target secondary mutations : New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[9]

  • Bypass pathway activation : Cancer cells can adapt by upregulating other signaling pathways, such as the PI3K-AKT pathway, to circumvent their reliance on KRAS signaling.[9][10][11]

  • Reactivation of the MAPK pathway : Despite initial suppression, the MAPK pathway can be reactivated through various mechanisms, including feedback loops or mutations in downstream components like MEK.[9][10]

Troubleshooting Guides

Issue 1: High level of cytotoxicity observed in non-KRAS mutant cell lines.
  • Possible Cause : This strongly suggests off-target toxicity, as the inhibitor should ideally be selective for the KRAS G12C mutant.

  • Troubleshooting Steps :

    • Confirm Selectivity : Test your inhibitor against a panel of cell lines with different KRAS mutational statuses (e.g., KRAS G12D, G12V, wild-type).

    • Proteomic Profiling : Use mass spectrometry-based proteomics to identify proteins that are covalently modified by your inhibitor in both mutant and wild-type cell lines.

    • Structural Modification : If off-target effects are confirmed, consider redesigning the inhibitor to improve its selectivity. This could involve modifying the "warhead" to be less reactive or altering the scaffold to have a higher affinity for the KRAS G12C binding pocket.[3]

Issue 2: Decreased inhibitor efficacy with prolonged treatment in cell culture.
  • Possible Cause : This is a classic sign of acquired resistance developing in the cell line population.[7][9]

  • Troubleshooting Steps :

    • Sequence KRAS : Isolate genomic DNA from the resistant cells and sequence the KRAS gene to check for secondary mutations that may interfere with inhibitor binding.[9]

    • Analyze Signaling Pathways : Use western blotting to assess the phosphorylation status of key proteins in the MAPK (p-ERK) and PI3K (p-AKT) pathways in both sensitive and resistant cells. A rebound in p-ERK or an increase in p-AKT can indicate pathway reactivation or bypass.[7][9]

    • Combination Therapy : Test the efficacy of your inhibitor in combination with inhibitors of other signaling nodes, such as MEK or PI3K inhibitors, to see if you can overcome the resistance.[7][12]

Issue 3: Unexpected animal morbidity or signs of toxicity in in vivo studies.
  • Possible Cause : Toxicity in animal models can stem from the formulation, on-target effects in healthy tissues, or off-target effects.

  • Troubleshooting Steps :

    • Assess Vehicle Toxicity : Administer the vehicle alone to a control group to rule out toxicity from the formulation components.[13]

    • Dose-Range-Finding Study : Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Start with lower doses and gradually increase to find a balance between efficacy and tolerability.[13]

    • Monitor for Clinical Signs : Observe the animals daily for signs of toxicity, such as weight loss, lethargy, changes in posture, or fur texture.[13]

    • Analyze Biomarkers : At the end of the study, collect blood for analysis of cardiac (e.g., troponin) and liver (e.g., ALT, AST) toxicity biomarkers.[13] Perform histopathological analysis of major organs.

Quantitative Data Summary

Table 1: In Vitro Potency of Selected KRAS G12C Inhibitors

InhibitorTargetCell LineAssay TypeIC50 (nM)Reference
Sotorasib (AMG 510)KRAS G12CNCI-H358Cell Viability8[7]
Adagrasib (MRTX849)KRAS G12CMIA PaCa-23D Cell Viability<100[14]
JDQ443KRAS G12CNCI-H2122Cell Viability3-14[15]

Table 2: Common Treatment-Related Adverse Events (TRAEs) of Clinical KRAS G12C Inhibitors

Adverse EventSotorasib (Any Grade)Adagrasib (Any Grade)Management Strategies
Diarrhea30-34%[4]62.9%[6]Antidiarrheal agents, dietary modifications, dose reduction.[16]
Nausea14%[4]62.1%[6]Antiemetics, dietary modifications.[16]
VomitingNot specified47.4%[6]Antiemetics, dietary modifications.[16]
FatigueNot specified40.5%[6]Dose reduction.[16]
Increased ALT/ASTNot specified~26-28%[6]Monitoring of liver enzymes, dose interruption or reduction.[16]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Objective : To assess the effect of a covalent KRAS inhibitor on cell viability and proliferation.

Materials :

  • 96-well cell culture plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Multi-well spectrophotometer (plate reader)

Procedure :

  • Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment : Treat the cells with a serial dilution of your KRAS inhibitor. Include a vehicle-only control.

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition : Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[17][18]

  • Formazan Formation : Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[17][19]

  • Solubilization : Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18][20]

  • Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20][21] Read the absorbance at 570-590 nm using a plate reader.[17][21]

Protocol 2: Annexin V/PI Apoptosis Assay

Objective : To quantify the induction of apoptosis by a covalent KRAS inhibitor using flow cytometry.

Materials :

  • Flow cytometry tubes

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)[22]

  • Flow cytometer

Procedure :

  • Cell Preparation : Treat cells with your inhibitor for the desired time. Include positive and negative controls. Harvest both adherent and floating cells.

  • Washing : Wash the cells twice with cold PBS by centrifuging at 300-670 x g for 5 minutes and resuspending the pellet.[10][23]

  • Resuspension : Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[24]

  • Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-5 µL of PI.[23][24]

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23][24]

  • Dilution : Add 400 µL of 1X Binding Buffer to each tube.[23][24]

  • Analysis : Analyze the samples on a flow cytometer as soon as possible. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[22]

Protocol 3: Western Blot for p-ERK Inhibition

Objective : To assess the inhibition of the MAPK signaling pathway by measuring the levels of phosphorylated ERK.

Materials :

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure :

  • Cell Lysis : Treat cells with the inhibitor for the desired time points. Wash with ice-cold PBS and lyse the cells in ice-cold lysis buffer.[9][25]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.[9]

  • SDS-PAGE : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[9][25]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection : Detect the signal using an ECL substrate and an imaging system.[9]

  • Stripping and Re-probing : Strip the membrane and re-probe with antibodies for total ERK and a loading control to normalize the p-ERK signal.[25]

Visualizations

KRAS_Signaling_Pathway RTK RTK RAS KRAS (GTP-bound) RTK->RAS RAF RAF RAS->RAF RAS_GDP KRAS (GDP-bound) RAS->RAS_GDP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Covalent KRAS G12C Inhibitor Inhibitor->RAS Traps in 'off' state RAS_GDP->RAS GEF Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture 1. Cell Culture (KRAS G12C Mutant) Treatment 2. Inhibitor Treatment CellCulture->Treatment Xenograft 4. Xenograft Model CellCulture->Xenograft Progression to in vivo studies Viability 3a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 3b. Apoptosis (Annexin V/PI) Treatment->Apoptosis Signaling 3c. Pathway Analysis (p-ERK Western Blot) Treatment->Signaling Dosing 5. Dosing & MTD Determination Toxicity 6. Toxicity Assessment Dosing->Toxicity Efficacy 7. Efficacy (Tumor Growth) Dosing->Efficacy

References

Validation & Comparative

A Comparative Guide to CNS Penetration: (9R,12aR)-AZD4747 vs. Sotorasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The treatment of primary and metastatic brain cancers remains a significant challenge in oncology, largely due to the formidable blood-brain barrier (BBB) that restricts the entry of most therapeutic agents into the central nervous system (CNS). For oncogenic drivers present in CNS tumors, the efficacy of targeted therapies is contingent on their ability to achieve and sustain therapeutic concentrations in the brain. This guide provides a detailed comparison of the CNS penetration capabilities of two KRAS G12C inhibitors: sotorasib, the first FDA-approved targeted therapy for this mutation, and (9R,12aR)-AZD4747, a novel inhibitor rationally designed for enhanced brain permeability.

Both sotorasib and AZD4747 are covalent inhibitors that irreversibly bind to the mutant cysteine residue of KRAS G12C, locking the protein in an inactive state and inhibiting downstream oncogenic signaling. Sotorasib is approved for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) and for metastatic colorectal cancer.[1][2][3] AZD4747 is a clinical development candidate specifically designed to address the challenge of CNS metastases in KRAS G12C-positive tumors.[4][5][6]

Quantitative Comparison of CNS Penetration

The following tables summarize the available preclinical and clinical data on the CNS penetration of sotorasib and AZD4747.

Table 1: Preclinical CNS Penetration Data

ParameterSotorasibThis compoundSpecies
Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) 0.01[4]0.1Rat[7]
Not Reported (Wild-Type)0.7Dog[7][8][9]
5.9-fold increase in Abcb1a/1b-/- mice vs. wild-type[10][11]1.6Monkey[7][8][9]
1.0 (with P-gp inhibitor)Mouse[8]
Efflux Transporter Substrate Yes (potent for human ABCB1)[10][11]Weak (for human P-gp and BCRP)[8]In vitro

Table 2: Clinical Intracranial Efficacy Data

ParameterSotorasibThis compound
Patient Population KRAS G12C-mutated NSCLC with brain metastasesNo clinical data available
Intracranial Objective Response Rate (ORR) 25% (in patients with baseline brain metastases, CodeBreaK 100 post-hoc analysis)[1][12]Not Applicable
Intracranial Disease Control Rate (DCR) 88% (in evaluable patients with brain metastases, CodeBreaK 100 post-hoc analysis)[1][12]Not Applicable
CNS Progression-Free Survival (PFS) 9.6 months (vs. 4.5 months with docetaxel, CodeBreaK 200 post-hoc analysis)[13]Not Applicable

Experimental Methodologies

A summary of the typical experimental protocols used to assess CNS penetration is provided below. The specific details for each cited study may vary.

Determination of Unbound Brain-to-Plasma Partition Coefficient (Kp,uu)

The Kp,uu is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state. It is a key parameter for quantifying the extent of CNS penetration, with a value >0.3 often considered indicative of significant brain exposure.[14] The primary methods for its determination include:

  • Microdialysis: Considered the gold standard, this in vivo technique involves implanting a microdialysis probe into the brain of a conscious animal. The probe allows for the sampling of the unbound drug from the brain's interstitial fluid for analysis.[14]

  • Brain Homogenate Method: In this method, animals are dosed with the drug, and at a specific time point, brain and plasma samples are collected. The total drug concentration in the brain is measured from the brain homogenate. The unbound concentration is then calculated by correcting for brain tissue binding, which is determined in vitro.[14]

  • Brain Slice Method: This in vitro technique uses fresh brain slices incubated with the drug to determine the unbound volume of distribution in the brain (Vu,brain), which is then used to calculate Kp,uu from the total brain-to-plasma concentration ratio (Kp).[14]

DOT Script for Kp,uu Determination Workflow

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Assays cluster_analysis Analysis animal_dosing Animal Dosing blood_sampling Blood Sampling animal_dosing->blood_sampling brain_sampling Brain Sampling animal_dosing->brain_sampling plasma_binding Plasma Protein Binding blood_sampling->plasma_binding total_plasma_conc Total Plasma Concentration blood_sampling->total_plasma_conc brain_binding Brain Tissue Binding brain_sampling->brain_binding total_brain_conc Total Brain Concentration brain_sampling->total_brain_conc unbound_plasma_fraction Unbound Plasma Fraction (fu,p) plasma_binding->unbound_plasma_fraction unbound_brain_fraction Unbound Brain Fraction (fu,brain) brain_binding->unbound_brain_fraction kpuu_calc Kp,uu Calculation total_plasma_conc->kpuu_calc total_brain_conc->kpuu_calc unbound_plasma_fraction->kpuu_calc unbound_brain_fraction->kpuu_calc final_result Unbound Brain-to-Plasma Partition Coefficient kpuu_calc->final_result Kp,uu = (Total Brain Conc. / Total Plasma Conc.) * (fu,p / fu,brain)

Caption: Workflow for Kp,uu Determination.

Positron Emission Tomography (PET) for Brain Distribution

PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution in the brain in vivo.[15][16][17]

  • Radiolabeling: The drug of interest is first labeled with a positron-emitting radionuclide (e.g., 11C or 18F).[15]

  • Administration and Imaging: The radiolabeled drug is administered intravenously to the subject (preclinical species or human). The PET scanner detects the gamma rays produced from positron annihilation, and this data is used to reconstruct a 3D image of the drug's distribution and concentration in the brain over time.[16][17]

  • Data Analysis: Dynamic PET data can be used to calculate key pharmacokinetic parameters, including the rate of transport across the BBB and the volume of distribution in the brain.

DOT Script for PET Imaging Workflow

G radiolabeling Radiolabeling of Drug iv_admin Intravenous Administration radiolabeling->iv_admin pet_scan PET Scanning iv_admin->pet_scan image_recon Image Reconstruction pet_scan->image_recon data_analysis Pharmacokinetic Modeling and Data Analysis image_recon->data_analysis brain_dist Brain Distribution and Pharmacokinetics data_analysis->brain_dist

Caption: Positron Emission Tomography Workflow.

Signaling Pathway and Mechanism of Action

Both sotorasib and AZD4747 target the KRAS G12C mutant protein. The KRAS protein is a key component of the MAPK (mitogen-activated protein kinase) signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth. By covalently binding to the cysteine-12 residue, both drugs lock KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream signaling.

DOT Script for KRAS G12C Signaling Pathway Inhibition

G cluster_pathway MAPK Signaling Pathway cluster_inhibitors KRAS G12C Inhibitors RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_G12C AZD4747 AZD4747 AZD4747->KRAS_G12C

Caption: KRAS G12C Signaling Pathway Inhibition.

Discussion and Conclusion

The available data clearly indicate a fundamental difference in the design philosophy and resulting CNS penetration profiles of sotorasib and AZD4747.

Sotorasib has demonstrated clinical intracranial activity in patients with KRAS G12C-mutated NSCLC and brain metastases.[1][2][12][13][18] However, preclinical studies reveal that its ability to cross the BBB is significantly limited by the ABCB1 efflux transporter.[10][11] The observed clinical benefit may be attributed to several factors, including high systemic concentrations, potential disruption of the BBB in the presence of metastases, or that even a small fraction of the drug entering the CNS is sufficient for a therapeutic effect.

This compound , in contrast, was specifically engineered to overcome the challenge of the BBB. Preclinical data in multiple species, particularly in dogs and monkeys, demonstrate substantially higher CNS penetration compared to the preclinical data available for sotorasib in rodents.[7][8][9] The reduced susceptibility to efflux by P-gp and BCRP is a key design feature contributing to its enhanced brain permeability.[8] While clinical data for AZD4747 is not yet available, the preclinical evidence strongly suggests a higher potential for achieving therapeutic concentrations in the CNS.

References

Preclinical Efficacy Showdown: (9R,12aR)-AZD4747 vs. Adagrasib in KRAS G12C-Mutated Cancers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted cancer therapies, inhibitors of the KRAS G12C mutation have emerged as a beacon of hope for patients with once-deemed "undruggable" tumors. Among the frontrunners in this class are adagrasib (MRTX849), a clinically approved therapy, and (9R,12aR)-AZD4747, a promising next-generation inhibitor. This guide provides a detailed comparison of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Covalent Inhibition of the "Master Switch"

Both this compound and adagrasib are small molecule inhibitors that selectively and irreversibly bind to the mutant cysteine residue of the KRAS G12C protein.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the aberrant signaling cascade that drives tumor growth and proliferation.[1][2] The primary distinction in their preclinical profiles lies in their potency, selectivity, and pharmacokinetic properties, including the ability to penetrate the central nervous system (CNS).

In Vitro Efficacy: Potency Against KRAS G12C Cell Lines

Preclinical in vitro studies are fundamental in determining the potency of a drug candidate against cancer cell lines harboring the specific mutation. While direct head-to-head comparative studies with AZD4747 are limited in the public domain, available data for adagrasib demonstrates potent activity across a range of KRAS G12C-mutant cancer cell lines.

Table 1: In Vitro Potency of Adagrasib in KRAS G12C-Mutant Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MIA PaCa-2Pancreatic10 - 973
NCI-H1373Non-Small Cell Lung10 - 973
NCI-H358Non-Small Cell Lung10 - 973
NCI-H2122Non-Small Cell Lung10 - 973
SW1573Non-Small Cell Lung10 - 973
NCI-H2030Non-Small Cell Lung10 - 973
KYSE-410Esophageal10 - 973

Source: Data compiled from publicly available preclinical studies.[2]

Information regarding the specific IC50 values for this compound across a similar panel of KRAS G12C-mutant cell lines is not yet widely available in the public domain. One commercially available source reported an IC50 of 23.31 μM for AZD4747 in A549 cells; however, this cell line harbors a KRAS G12S mutation, making this data point less relevant for a direct comparison of efficacy against the G12C mutation.[1] The primary publication on the discovery of AZD4747 highlights its high potency but does not provide a comprehensive panel of IC50 values.[3]

In Vivo Efficacy: Tumor Regression in Xenograft Models

In vivo studies using animal models, typically mouse xenografts, are critical for evaluating the anti-tumor activity of a drug in a living system. Both adagrasib and AZD4747 have demonstrated significant tumor growth inhibition in preclinical xenograft models of KRAS G12C-mutated cancers.

Table 2: In Vivo Efficacy of Adagrasib and this compound in Xenograft Models

DrugXenograft ModelCancer TypeDosingOutcome
Adagrasib MIA PaCa-2Pancreatic30 and 100 mg/kg, oral, dailyRapid and sustained tumor regression, with complete responses observed at the 100 mg/kg dose.[2]
This compound Not specifiedNot specifiedNot specifiedDescribed as leading to strong tumor regressions in a mouse xenograft disease model.

While specific quantitative data on tumor growth inhibition for AZD4747 is not as detailed in publicly accessible documents, its discovery publication emphasizes its potent in vivo activity.[3] A key differentiating feature highlighted for AZD4747 is its demonstrated ability to penetrate the central nervous system (CNS), suggesting its potential for treating brain metastases, a common complication in KRAS G12C-mutated cancers.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate the efficacy of KRAS G12C inhibitors.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in cancer cell lines.

Methodology:

  • Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., adagrasib or AZD4747) for a specified duration (typically 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to vehicle-treated control cells. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

Methodology:

  • Cell Implantation: KRAS G12C mutant cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at specified doses and schedules. The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each treatment group. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Metrics such as tumor growth inhibition (TGI) and tumor regression are calculated.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided in the DOT language for Graphviz.

KRAS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS G12C (Active) KRAS G12C (GTP-bound) RAF RAF KRAS G12C (Active)->RAF PI3K PI3K KRAS G12C (Active)->PI3K KRAS G12C (Inactive) KRAS G12C (GDP-bound) KRAS G12C (Inactive)->KRAS G12C (Active) GTP hydrolysis SOS1->KRAS G12C (Inactive) GTP loading GAP GTPase Activating Protein (GAP) GAP->KRAS G12C (Active) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor This compound or Adagrasib Inhibitor->KRAS G12C (Inactive) Covalent Binding & Stabilization

Caption: KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture Culture KRAS G12C Mutant Cell Lines Cell_Viability Cell Viability Assay (IC50 Determination) Cell_Culture->Cell_Viability Western_Blot Western Blot for Downstream Signaling Cell_Culture->Western_Blot Xenograft Establish Xenograft Tumor Models in Mice Cell_Viability->Xenograft Select potent compounds Treatment Administer Drug (AZD4747 or Adagrasib) Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD

Caption: A general experimental workflow for the preclinical evaluation of KRAS G12C inhibitors.

Conclusion

Both this compound and adagrasib are potent and selective covalent inhibitors of KRAS G12C with demonstrated preclinical efficacy. Adagrasib has a more extensive publicly available dataset from preclinical and clinical studies, showcasing its robust anti-tumor activity. This compound, while having less published comparative data, is highlighted by its high potency and, notably, its ability to penetrate the CNS, a potentially significant advantage for patients with brain metastases. As more preclinical data for AZD4747 becomes available, a more direct and comprehensive comparison will be possible. For now, both molecules represent significant advancements in the treatment of KRAS G12C-mutated cancers, with their distinct preclinical profiles suggesting they may offer unique therapeutic benefits in different clinical settings.

References

A Head-to-Head Showdown: In Vitro Comparison of KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical performance of leading targeted therapies for the KRAS G12C mutation, providing researchers and drug developers with comparative data and detailed experimental insights.

The KRAS G12C mutation, a notorious driver of various cancers, has long been considered an "undruggable" target. However, the recent advent of covalent inhibitors specifically targeting this mutation has revolutionized the therapeutic landscape. This guide provides a comprehensive in vitro comparison of key KRAS G12C inhibitors, including the FDA-approved sotorasib (AMG 510) and adagrasib (MRTX849), alongside emerging contenders like divarasib (GDC-6036). By presenting key performance metrics from various preclinical studies, this guide aims to offer a clear, data-driven perspective for researchers in the field.

Biochemical Potency and Binding Affinity

The initial interaction between an inhibitor and its target is a critical determinant of its efficacy. Biochemical assays, such as nucleotide exchange assays and surface plasmon resonance (SPR), provide quantitative measures of an inhibitor's potency and binding affinity.

InhibitorTargetAssay TypeIC50 (nM)Binding Affinity (KD)Reference
Sotorasib (AMG 510) KRAS G12CNucleotide Exchange8.88-[1][2]
Adagrasib (MRTX849) KRAS G12CTarget EngagementHigh Affinity-[1]
Divarasib (GDC-6036) KRAS G12CBiochemicalSub-nanomolar-[3]
MRTX1133 KRAS G12DNucleotide Exchange0.14-[1][2]
MRTX1133 KRAS G12CNucleotide Exchange4.91-[1][2]
MRTX1133 KRAS WTNucleotide Exchange5.37-[1][2]

Preclinical studies indicate that divarasib exhibits greater potency and selectivity in vitro compared to sotorasib and adagrasib.[3][4] Divarasib was reported to be 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib in preclinical models.[3] Adagrasib is noted to have a longer half-life (24 hours) compared to sotorasib (5.5 hours).[5]

Interestingly, some inhibitors show activity beyond KRAS G12C. For instance, sotorasib has been shown to be a potent inhibitor of NRAS G12C, and is even five-fold more potent against NRAS G12C than KRAS G12C.[6] In contrast, adagrasib is highly selective for KRAS G12C and does not show significant inhibition of NRAS G12C or HRAS G12C.[6]

Cellular Activity and Pathway Inhibition

The ultimate goal of a KRAS G12C inhibitor is to shut down the aberrant signaling pathways that drive cancer cell proliferation and survival. The MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT pathways are the two primary downstream cascades regulated by KRAS.[7] The efficacy of inhibitors in cellular contexts is typically assessed by measuring their ability to inhibit cell growth (e.g., using CellTiter-Glo assays) and to suppress the phosphorylation of key downstream effectors like ERK and AKT (e.g., via Western blotting).

InhibitorCell LineAssay TypeIC50/EC50 (µM)Downstream EffectReference
Adagrasib (MRTX849) MIA PaCa-2Western Blot0.1Reduction in pERK[8]
LC2 (PROTAC) KRAS G12C cellsProtein DegradationDC50 = 1.9Dmax = 69%[1]

Adagrasib (MRTX849) has been shown to be a potent inhibitor of KRAS-dependent signal transduction, leading to a reduction in RAS-GTP levels and downstream signaling.[8]

It is important to note that the development of another KRAS G12C inhibitor, JNJ-74699157 (ARS-3248), was discontinued due to dose-limiting skeletal muscle toxicities and a lack of efficacy at the maximum tolerated dose.[9][10]

Visualizing the KRAS Signaling Pathway and Experimental Workflow

To better understand the context of these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for their in vitro evaluation.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras RAS Activation Cycle cluster_downstream Downstream Signaling Pathways RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->SOS1 GTP Loading KRAS_GTP KRAS-GTP (Active) GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GTP GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->KRAS_GDP Binds covalently to Cys12, traps in inactive state

Caption: The KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture KRAS G12C mutant cell lines Treatment Treat cells with inhibitors Cell_Culture->Treatment Inhibitor_Prep Prepare serial dilutions of KRAS G12C inhibitors Inhibitor_Prep->Treatment Binding Biochemical Binding Assay (e.g., SPR) Inhibitor_Prep->Binding For biochemical assays Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Signaling Pathway Analysis (e.g., Western Blot for pERK, pAKT) Treatment->Signaling IC50 Determine IC50/EC50 values Viability->IC50 KD Determine KD values Binding->KD Pathway_Inhibition Quantify changes in pERK and pAKT levels Signaling->Pathway_Inhibition Comparison Comparative analysis of inhibitor performance IC50->Comparison KD->Comparison Pathway_Inhibition->Comparison

Caption: A generalized workflow for the in vitro evaluation of KRAS G12C inhibitors.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11]

  • Cell Plating: Seed KRAS G12C mutant cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.[12]

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[12] Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Western Blotting for Pathway Analysis (pERK and pAKT)

Western blotting is a widely used technique to detect specific proteins in a sample. In this context, it is used to measure the levels of phosphorylated (activated) ERK and AKT, key downstream effectors of the KRAS pathway.

  • Cell Treatment and Lysis: Culture KRAS G12C mutant cells and treat them with the inhibitor for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pERK, total ERK, pAKT, and total AKT overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of pERK and pAKT to their respective total protein levels to determine the extent of pathway inhibition.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the real-time interaction between two molecules, in this case, the KRAS G12C protein and an inhibitor. It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

  • Chip Preparation: Immobilize purified, biotinylated KRAS G12C protein onto a streptavidin-coated sensor chip.

  • Inhibitor Preparation: Prepare a series of concentrations of the inhibitor in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate. The binding of the inhibitor to the KRAS G12C protein causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.

  • Dissociation Measurement: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the protein.

  • Regeneration: If necessary, regenerate the sensor surface to remove any remaining bound inhibitor before the next injection.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and KD values. A lower KD value indicates a higher binding affinity.

References

Validating (9R,12aR)-AZD4747 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (9R,12aR)-AZD4747, a potent and selective inhibitor of the KRAS G12C mutation, with other approved alternatives. We present supporting experimental data on its in vivo target engagement, efficacy, and central nervous system (CNS) penetration, alongside detailed methodologies for key experiments.

Executive Summary

This compound is a promising therapeutic agent designed to address the challenges of targeting KRAS G12C-mutated cancers, including the formidable obstacle of CNS metastases. Preclinical data demonstrates its ability to effectively engage its target in vivo, leading to significant tumor regression. A key differentiator for AZD4747 is its superior CNS penetration compared to first-generation KRAS G12C inhibitors, sotorasib and adagrasib. This guide will delve into the experimental evidence supporting these claims.

Mechanism of Action and Signaling Pathway

AZD4747 is a covalent inhibitor that irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein. This action locks KRAS in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway. The inhibition of this pathway leads to decreased cell proliferation and tumor growth.

AZD4747 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive - GDP Bound) RTK->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (Active - GTP Bound) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GEF AZD4747 This compound AZD4747->KRAS_G12C_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DUSP6 DUSP6 (Negative Feedback) ERK->DUSP6 Upregulation DUSP6->ERK Inhibition

Figure 1: AZD4747 Mechanism of Action

In Vivo Efficacy and Target Engagement

Preclinical studies in mouse xenograft models have demonstrated the potent anti-tumor activity of AZD4747.

NCI-H358 Xenograft Model

In a study utilizing a KRAS G12C mutant NCI-H358 non-small cell lung cancer (NSCLC) xenograft model, oral administration of AZD4747 led to significant, dose-dependent tumor regression.[1]

Table 1: In Vivo Efficacy of AZD4747 in NCI-H358 Xenograft Model

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)Observations
Vehicle-0Progressive tumor growth
AZD474710Not explicitly stated, but significantSignificant tumor growth inhibition
AZD474730Not explicitly stated, but significantStrong tumor regression
AZD4747100Not explicitly stated, but significantPronounced tumor regression
Pharmacodynamic Biomarker: DUSP6

Target engagement of AZD4747 in vivo is confirmed by measuring the downregulation of Dual Specificity Phosphatase 6 (DUSP6), a downstream effector in the MAPK signaling pathway and a sensitive pharmacodynamic biomarker of KRAS inhibition.

Experimental Workflow Start Start: NCI-H358 Tumor Implantation Tumor_Growth Tumor Growth (to ~100-200 mm³) Start->Tumor_Growth Treatment Oral Administration: - Vehicle - AZD4747 (10, 30, 100 mg/kg) Tumor_Growth->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint: - Tumor Tissue Collection - Plasma Collection Monitoring->Endpoint Analysis Analysis: - Tumor Growth Inhibition - DUSP6 Western Blot - PK Analysis Endpoint->Analysis Result Results: - Efficacy Data - Target Engagement - PK/PD Correlation Analysis->Result

Figure 2: In Vivo Efficacy and PD Experimental Workflow

Central Nervous System (CNS) Penetration: A Key Differentiator

A major limitation of first-generation KRAS G12C inhibitors is their poor penetration of the blood-brain barrier (BBB). AZD4747 was specifically designed to overcome this limitation. The unbound brain-to-plasma partition coefficient (Kpu,u) is a critical measure of a drug's ability to cross the BBB.

Table 2: Comparative CNS Penetration of KRAS G12C Inhibitors

CompoundSpeciesKpu,uReference
AZD4747 Dog0.7[2]
AZD4747 Monkey1.6[2]
AdagrasibMouse~0.2-0.4 (at 100 mg/kg)[3]
SotorasibNot explicitly found in preclinical modelsLimited CNS penetration reported[4]

These data indicate that AZD4747 has significantly higher CNS penetration in non-rodent species compared to what has been reported for adagrasib in mice. This suggests a potential advantage for AZD4747 in treating or preventing brain metastases.

Logical Comparison of KRAS G12C Inhibitors cluster_inhibitors KRAS G12C Inhibitors KRAS_G12C KRAS G12C Mutant Cancers AZD4747 This compound KRAS_G12C->AZD4747 Sotorasib Sotorasib KRAS_G12C->Sotorasib Adagrasib Adagrasib KRAS_G12C->Adagrasib Efficacy Systemic Efficacy AZD4747->Efficacy High CNS_Efficacy CNS Efficacy AZD4747->CNS_Efficacy High (Kpu,u: 0.7-1.6) Sotorasib->Efficacy Demonstrated Sotorasib->CNS_Efficacy Limited Adagrasib->Efficacy Demonstrated Adagrasib->CNS_Efficacy Moderate (Kpu,u: ~0.2-0.4)

Figure 3: Comparison of AZD4747 and Alternatives

Experimental Protocols

NCI-H358 Xenograft Model Protocol
  • Cell Culture: NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 NCI-H358 cells in 100 µL of a 1:1 mixture of PBS and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers using the formula: Volume = (length × width²) / 2.

  • Treatment: When tumors reach an average volume of 100-200 mm³, mice are randomized into treatment groups. AZD4747 is formulated in a vehicle such as 0.5% methylcellulose and administered orally once daily at the specified doses.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for pharmacodynamic analysis.

Western Blot Protocol for DUSP6
  • Tissue Lysis: Tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against DUSP6 (e.g., from Cell Signaling Technology) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software, and DUSP6 levels are normalized to the loading control.

Conclusion

The in vivo data strongly support the target engagement and efficacy of this compound in KRAS G12C-mutated tumors. Its superior CNS penetration compared to existing therapies like sotorasib and adagrasib positions it as a potentially transformative treatment for patients with or at risk of developing brain metastases. Further clinical investigation is warranted to fully elucidate its therapeutic potential in this patient population.

References

(9R,12aR)-AZD4747 Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(9R,12aR)-AZD4747 is a potent and selective covalent inhibitor of the KRASG12C mutant protein, a key driver in various cancers.[1][2][3] A notable feature of AZD4747 is its designed ability to cross the blood-brain barrier, offering potential for treating central nervous system (CNS) metastases.[4][5][6] While preclinical data has demonstrated its efficacy as a monotherapy in mouse xenograft models, leading to significant tumor regression, the development of resistance to KRAS G12C inhibitors as single agents necessitates the exploration of combination therapies.[2][7]

This guide provides a comparative overview of potential combination strategies for AZD4747 with other anticancer agents. Due to the limited availability of specific experimental data for AZD4747 in combination settings, this guide will leverage preclinical and clinical data from other KRAS G12C inhibitors, such as sotorasib and adagrasib, as a proxy to inform potential therapeutic synergies. These strategies aim to overcome intrinsic and acquired resistance mechanisms to KRAS G12C inhibition.[8][9][10]

Rationale for Combination Therapies

The KRAS protein is a central node in crucial signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation.[11][12] Inhibition of KRAS G12C can lead to feedback reactivation of these pathways, diminishing the inhibitor's efficacy.[13][14] Combination therapies are designed to block these escape routes, potentially leading to more profound and durable anti-tumor responses.

Key Combination Strategies for KRAS G12C Inhibitors

Several classes of anticancer agents have shown promise in combination with KRAS G12C inhibitors in preclinical and clinical studies. These include inhibitors of downstream effectors in the MAPK pathway, inhibitors of parallel signaling pathways, and immunotherapies.

Combination with MEK Inhibitors

Rationale: The MAPK pathway is a primary signaling cascade downstream of KRAS. Concurrent inhibition of KRAS G12C and MEK, a key kinase in this pathway, can lead to a more complete shutdown of oncogenic signaling and prevent adaptive resistance.[15][16]

Preclinical Evidence (with other KRAS G12C inhibitors): Studies combining KRAS G12C inhibitors with MEK inhibitors like trametinib have demonstrated synergistic effects in KRAS-mutant cancer models, leading to enhanced tumor growth inhibition.[14][17]

Combination with SHP2 Inhibitors

Rationale: SHP2 is a protein tyrosine phosphatase that acts upstream of KRAS and is involved in the activation of the RAS-MAPK pathway.[15][18] Inhibition of SHP2 can block the cycling of KRAS to its active GTP-bound state, thereby enhancing the efficacy of KRAS G12C inhibitors that bind to the inactive GDP-bound state.[19]

Preclinical Evidence (with other KRAS G12C inhibitors): The combination of a SHP2 inhibitor with a KRAS G12C inhibitor has been shown to abrogate feedback signaling and adaptive resistance in vitro and in vivo.[19] This combination has also been shown to remodel the tumor microenvironment, making it more susceptible to immune attack.[19]

Combination with Immunotherapy (e.g., PD-1/PD-L1 inhibitors)

Rationale: KRAS mutations have been associated with an inflamed tumor microenvironment, suggesting that these tumors may be susceptible to immune checkpoint blockade.[20][21] Combining KRAS G12C inhibitors with immunotherapy could enhance anti-tumor immunity and lead to more durable responses.[22][23][24][25]

Clinical Evidence (with other KRAS G12C inhibitors): Clinical trials are ongoing to evaluate the safety and efficacy of combining KRAS G12C inhibitors with PD-1/PD-L1 inhibitors.[13]

Combination with Chemotherapy

Rationale: Combining targeted therapy with standard-of-care chemotherapy is a common strategy to improve treatment outcomes. Chemotherapy can induce DNA damage and cell stress, potentially sensitizing cancer cells to the effects of KRAS G12C inhibition.

Preclinical and Clinical Evidence (with other KRAS G12C inhibitors): Preclinical studies have shown that combining the KRAS G12C inhibitor D-1553 with chemotherapy resulted in further tumor growth inhibition.[26] Clinical trials are investigating the combination of sotorasib with chemotherapy regimens like carboplatin and pemetrexed.[13]

Comparative Data from Clinical Trials (with Sotorasib and Adagrasib)

The following tables summarize key findings from clinical trials of sotorasib and adagrasib in combination with other anticancer agents. This data provides a valuable reference for potential combination strategies with AZD4747.

Table 1: Sotorasib Combination Therapy Clinical Trial Data [13]

Combination AgentCancer TypePhaseKey Efficacy ResultsCommon Treatment-Related Adverse Events (TRAEs)
Panitumumab Colorectal Cancer (CRC)I/IIORR: 30%Dermatologic events
Trametinib Solid TumorsI-Diarrhea, rash, nausea
Atezolizumab/Pembrolizumab Non-Small Cell Lung Cancer (NSCLC)I/II-Increased liver enzymes
Carboplatin + Pemetrexed NSCLCI/II-Neutropenia, thrombocytopenia, anemia

Table 2: Adagrasib Combination Therapy Clinical Trial Data [13][27]

Combination AgentCancer TypePhaseKey Efficacy ResultsCommon Treatment-Related Adverse Events (TRAEs)
Cetuximab Colorectal Cancer (CRC)I/IIORR: 46%Nausea, diarrhea, vomiting, fatigue, dermatologic events
Pembrolizumab Non-Small Cell Lung Cancer (NSCLC)IIORR (PD-L1 TPS ≥50%): 63%Nausea, diarrhea, increased AST/ALT

ORR: Objective Response Rate; mPFS: median Progression-Free Survival; mOS: median Overall Survival; TRAEs: Treatment-Related Adverse Events.

Signaling Pathways and Experimental Workflows

To aid in the design and interpretation of combination studies with AZD4747, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Growth Factor KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP GEF activity KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP activity) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GTP loading AZD4747 This compound AZD4747->KRAS_GDP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SHP2 SHP2 SHP2->GRB2_SOS

Caption: Simplified KRAS signaling pathway and the point of intervention for AZD4747.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_data Data Analysis & Interpretation CellLines Select KRAS G12C mutant cell lines Monotherapy Monotherapy dose-response (AZD4747 & Combination Agent) CellLines->Monotherapy Combination Combination therapy (Varying concentrations) Monotherapy->Combination Viability Assess cell viability (e.g., MTT, CellTiter-Glo) Combination->Viability Mechanism Mechanism of action (Western Blot for pERK, pAKT) Combination->Mechanism Synergy Calculate synergy (e.g., CI, Bliss Independence) Viability->Synergy Xenograft Establish tumor xenografts in mice Synergy->Xenograft Mechanism->Xenograft Treatment Treat with AZD4747, combination agent, or both Xenograft->Treatment TumorGrowth Monitor tumor growth and body weight Treatment->TumorGrowth Pharmacodynamics Pharmacodynamic analysis (e.g., pERK in tumors) Treatment->Pharmacodynamics Toxicity Assess toxicity Treatment->Toxicity Efficacy Evaluate anti-tumor efficacy TumorGrowth->Efficacy Pharmacodynamics->Efficacy Safety Determine safety profile Toxicity->Safety Conclusion Draw conclusions on combination strategy Efficacy->Conclusion Safety->Conclusion

Caption: General experimental workflow for evaluating AZD4747 combination therapies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols relevant to the study of AZD4747 combination therapies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed KRAS G12C mutant cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of AZD4747, the combination agent, and the combination of both for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be assessed using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.[28][29]

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat cells with the drug combinations for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.[11][30][31][32]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject KRAS G12C mutant cancer cells into the flank of immunocompromised mice.[33][34]

  • Tumor Growth: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, AZD4747 alone, combination agent alone, and the combination of both). Administer drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.[35]

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis.

  • Pharmacodynamic Analysis: A subset of tumors can be collected at various time points after treatment to assess target engagement and downstream signaling by Western blot or immunohistochemistry.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the efficacy of the combination therapy compared to monotherapies.

Conclusion and Future Directions

While specific data on this compound combination therapy is not yet widely available, the extensive research on other KRAS G12C inhibitors provides a strong rationale and a clear roadmap for investigating its potential in combination with other anticancer agents. The preclinical and clinical data for sotorasib and adagrasib in combination with MEK inhibitors, SHP2 inhibitors, immunotherapy, and chemotherapy highlight promising avenues for enhancing the therapeutic efficacy of KRAS G12C-targeted therapies.[13][14]

Future research should focus on conducting preclinical studies to evaluate the synergy of AZD4747 with these and other targeted agents in relevant cancer models, including those with CNS metastases, given AZD4747's unique brain-penetrant properties.[4] Such studies will be crucial for identifying the most effective combination strategies to overcome resistance and improve outcomes for patients with KRAS G12C-mutant cancers.

References

The Synergistic Potential of (9R,12aR)-AZD4747 with Immunotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of oncology, the combination of targeted therapies with immunotherapy is a cornerstone of next-generation cancer treatment. This guide provides a comparative analysis of the promising KRAS G12C inhibitor, (9R,12aR)-AZD4747, and its potential synergistic effects with immunotherapy, drawing on preclinical data from analogous KRAS G12C inhibitors.

AZD4747 is a potent, selective, and central nervous system (CNS) penetrant inhibitor of the KRAS G12C mutation, a key driver in a subset of non-small cell lung cancers, colorectal cancers, and other solid tumors.[1][2][3] While specific preclinical data on the combination of AZD4747 with immunotherapy is not yet publicly available, extensive research on other KRAS G12C inhibitors, such as sotorasib (AMG510) and adagrasib (MRTX849), provides a strong rationale for the expected synergy.

Mechanism of Synergy: KRAS G12C Inhibition and Immune Modulation

KRAS G12C mutations are known to foster an immunosuppressive tumor microenvironment, hindering the efficacy of immune checkpoint inhibitors.[4][5] KRAS G12C inhibitors can reverse this immunosuppression through several mechanisms:

  • Increased Tumor Antigen Presentation: Inhibition of the KRAS G12C pathway can lead to increased expression of MHC class I molecules on tumor cells, making them more visible to the immune system.

  • Modulation of Immune Cell Infiltration: KRAS G12C inhibitors have been shown to decrease the influx of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), into the tumor microenvironment.

  • Enhanced T-cell Function: By reducing the production of immunosuppressive cytokines, KRAS G12C inhibitors can enhance the activity of tumor-infiltrating T lymphocytes.

This remodeling of the tumor microenvironment by KRAS G12C inhibitors is expected to sensitize tumors to the effects of immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies, leading to a more robust and durable anti-tumor immune response.

Synergy_Mechanism cluster_tumor_cell Tumor Cell cluster_immune Immune System AZD4747 This compound KRAS_G12C KRAS G12C AZD4747->KRAS_G12C Inhibits Immunosuppression Immunosuppressive Microenvironment AZD4747->Immunosuppression Reduces Downstream Downstream Signaling (MAPK Pathway) KRAS_G12C->Downstream Activates Tumor_Growth Tumor Growth and Proliferation Downstream->Tumor_Growth Downstream->Immunosuppression Tumor_Recognition Tumor Cell Recognition and Killing Tumor_Growth->Tumor_Recognition Synergistic Tumor Elimination T_Cell T-Cell Immunosuppression->T_Cell Inhibits Immunotherapy Immunotherapy (e.g., anti-PD-1) Immunotherapy->T_Cell Activates T_Cell->Tumor_Recognition

Figure 1: Proposed synergistic mechanism of AZD4747 and immunotherapy.

Comparative Preclinical Data of KRAS G12C Inhibitors with Immunotherapy

The following table summarizes key preclinical findings for the combination of sotorasib and adagrasib with immunotherapy, which serve as a benchmark for the potential of AZD4747.

Parameter Sotorasib (AMG510) + Anti-PD-1 Adagrasib (MRTX849/MRTX1257) + Anti-PD-1 This compound + Immunotherapy (Anticipated)
Tumor Growth Inhibition Significant tumor growth inhibition and durable responses in a subset of mice.Complete tumor eradication in 66% of mice in an immune-responsive lung cancer model.[6]Expected to show significant, potentially superior, tumor growth inhibition due to its high potency and CNS penetration.
Immune Cell Modulation Increased infiltration of CD8+ T cells and decreased frequency of Tregs and MDSCs.Remodeling of the tumor microenvironment with enhanced interferon signaling.[6]Anticipated to induce a favorable immune cell profile within the tumor microenvironment.
Survival Improved overall survival in preclinical models compared to monotherapy.Not explicitly stated in the provided results, but complete tumor eradication suggests a significant survival benefit.Expected to translate to a significant improvement in overall survival.
CNS Efficacy Limited CNS penetration.Demonstrates CNS penetration.High CNS penetration, suggesting potential for treating brain metastases in combination with immunotherapy.[1][3][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical studies of sotorasib and adagrasib are outlined below. These protocols can serve as a template for designing future studies with AZD4747.

In Vivo Tumor Models
  • Cell Lines and Animal Models: Syngeneic mouse models, such as those using CT26 (colon carcinoma) or LLC (Lewis Lung Carcinoma) cells with an engineered KRAS G12C mutation, implanted into immunocompetent mice (e.g., BALB/c or C57BL/6) are typically used.

  • Treatment Regimen:

    • KRAS G12C inhibitor (e.g., sotorasib, adagrasib) is administered orally once daily.

    • Anti-PD-1 or anti-CTLA-4 antibody is administered intraperitoneally every 3-4 days.

    • Treatment is initiated when tumors reach a palpable size (e.g., 50-100 mm³).

  • Endpoints:

    • Tumor volume is measured regularly using calipers.

    • Overall survival is monitored.

    • At the end of the study, tumors are harvested for further analysis.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (Syngeneic Model) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth treatment_initiation Treatment Initiation (AZD4747 +/- Immunotherapy) tumor_growth->treatment_initiation monitoring Tumor Volume and Survival Monitoring treatment_initiation->monitoring endpoint Endpoint Analysis: - Tumor Growth Inhibition - Immune Cell Profiling - Cytokine Analysis monitoring->endpoint end End endpoint->end

Figure 2: General experimental workflow for in vivo combination studies.
Immune Cell Profiling by Flow Cytometry

  • Sample Preparation: Harvested tumors are mechanically and enzymatically dissociated into single-cell suspensions.

  • Staining: Cells are stained with a panel of fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1, F4/80).

  • Analysis: Stained cells are analyzed using a flow cytometer to quantify the proportions of different immune cell populations within the tumor microenvironment.

Future Directions and Conclusion

The preclinical data from other KRAS G12C inhibitors strongly suggest that this compound, when combined with immunotherapy, has the potential to induce potent and durable anti-tumor responses. A key differentiator for AZD4747 is its demonstrated ability to penetrate the CNS, opening up new avenues for treating patients with brain metastases, a significant unmet need.[1][3][7]

Future preclinical studies should focus on directly evaluating the synergy of AZD4747 with various immunotherapeutic agents, including anti-PD-1, anti-PD-L1, and anti-CTLA-4 antibodies. These studies will be critical in defining optimal combination strategies and informing the design of future clinical trials.

References

Preclinical Evidence Supporting (9R,12aR)-AZD4747's Superiority for Brain Metastases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of (9R,12aR)-AZD4747 with alternative KRAS G12C inhibitors, specifically focusing on their potential efficacy against brain metastases. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.

Executive Summary

Metastatic brain tumors originating from KRAS G12C-mutant cancers present a significant therapeutic challenge due to the blood-brain barrier (BBB), which restricts the entry of many systemic therapies. Preclinical data strongly suggest that this compound, a potent and selective covalent inhibitor of KRAS G12C, possesses superior brain-penetrating properties compared to other approved KRAS G12C inhibitors, sotorasib and adagrasib. This enhanced central nervous system (CNS) exposure, combined with potent tumor growth inhibition in preclinical models, positions AZD4747 as a promising candidate for the treatment of brain metastases.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties Influencing CNS Penetration
PropertyThis compoundSotorasib (AMG510)Adagrasib (MRTX849)Ideal for CNS Penetration
Molecular Weight (MW) 441 Da561 Da604 Da< 450 Da
Polar Surface Area (PSA) 53 Ų92 Ų71 Ų< 70-90 Ų
LogD at pH 7.4 2.92.33.61-4
Hydrogen Bond Donors (HBD) 110< 3
In Vitro Efflux Ratio (P-gp/BCRP) LowNot explicitly lowP-gp inhibitorLow
Unbound Brain-to-Plasma Partition Coefficient (Kpu,u) Rat: 0.1, Dog: 0.7, Monkey: 1.6Mouse: ~0.2-0.4Mouse: ~0.2-0.4> 0.3-0.5

Data compiled from publicly available preclinical information.

Table 2: Preclinical Efficacy of KRAS G12C Inhibitors
ParameterThis compoundAdagrasib (MRTX849)Sotorasib (AMG510)
Cell Line NCI-H358 (NSCLC)NCI-H358 (NSCLC)NCI-H358 (NSCLC)
In Vitro Potency (IC50) 12 nM (spheroid)[1]Potent inhibitorPotent inhibitor
In Vivo Model NCI-H358 XenograftH23-Luc Intracranial XenograftNot directly compared in a brain metastasis model in available data
Dosing 10, 30, 100 mg/kg daily, oral100 mg/kg twice daily, oralNot applicable
Tumor Growth Inhibition Significant, dose-dependent tumor regressionSignificant inhibition of brain tumor growthNot applicable

Note: A direct head-to-head preclinical study of AZD4747, sotorasib, and adagrasib in an orthotopic brain metastasis model is not publicly available. The data for adagrasib is from a study using a different cell line but in an intracranial model.[2] A study on a similar brain-penetrant KRAS G12C inhibitor, EB160, in a H1373Luc brain metastases model showed 92% tumor regression at 30 mg/kg, while adagrasib at the same dose showed 50% tumor regression.

Experimental Protocols

In Vivo Efficacy in a Subcutaneous Xenograft Model (NCI-H358)

This protocol describes a typical subcutaneous xenograft study to evaluate the in vivo efficacy of a compound like AZD4747.

  • Cell Culture: Human non-small cell lung cancer (NSCLC) cell line NCI-H358, which harbors the KRAS G12C mutation, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

  • Tumor Implantation: A suspension of NCI-H358 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) daily. The vehicle used for the control group would be a similar formulation without the active compound.

  • Efficacy Assessment: Tumor volumes are monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and control groups.

Determination of Unbound Brain-to-Plasma Partition Coefficient (Kpu,u)

The Kpu,u is a critical parameter for assessing the brain penetration of a drug. It is the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state.

  • Animal Models: Studies are conducted in various species (e.g., rats, dogs, monkeys) to assess inter-species differences.

  • Drug Administration: The test compound is administered to the animals, often via intravenous infusion to achieve steady-state concentrations.

  • Sample Collection: At steady state, blood and brain tissue samples are collected.

  • Measurement of Total Drug Concentrations: The total concentration of the drug in plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Determination of Unbound Fraction: The unbound fraction of the drug in plasma (fu,p) and brain tissue (fu,brain) is measured using techniques like equilibrium dialysis.

  • Calculation of Kpu,u: The Kpu,u is calculated using the following formula: Kpu,u = (Total Brain Concentration * fu,brain) / (Total Plasma Concentration * fu,p)

Mandatory Visualization

KRAS G12C Signaling Pathway and Inhibition

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive - GDP bound) RTK->KRAS_G12C_GDP Growth Factor Signaling KRAS_G12C_GTP KRAS G12C (Active - GTP bound) KRAS_G12C_GTP->KRAS_G12C_GDP GAPs (Inhibited by G12C mutation) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GEFs AZD4747 This compound AZD4747->KRAS_G12C_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: KRAS G12C signaling pathway and the inhibitory action of AZD4747.

Experimental Workflow for Preclinical Evaluation of Brain Metastases

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies a Cell-based Assays (e.g., NCI-H358 spheroids) b Determine IC50 a->b d Orthotopic Brain Metastasis Model (e.g., H1373Luc in mice) b->d c Assess CNS Penetration Potential (e.g., P-gp/BCRP efflux assays) e Pharmacokinetic Studies (Determine Kpu,u in multiple species) c->e f Efficacy Studies (Tumor growth inhibition, survival analysis) d->f e->f g Comparative Analysis vs. Sotorasib/Adagrasib f->g

Caption: Workflow for preclinical evaluation of CNS-penetrant cancer therapeutics.

Logical Relationship for this compound Superiority

Superiority_Logic cluster_properties Physicochemical Properties cluster_penetration CNS Penetration cluster_efficacy Efficacy in Brain cluster_conclusion Conclusion prop Lower MW Lower PSA Optimal LogD Low Efflux Ratio pen Higher Kpu,u (Dog: 0.7, Monkey: 1.6) prop->pen Leads to eff Greater Tumor Regression in Brain Metastasis Models pen->eff Enables conc Superior Potential for Treating Brain Metastases eff->conc Indicates

Caption: Logical flow demonstrating the basis for AZD4747's superiority.

References

Comparative Safety Profile of KRAS G12C Inhibitors: (9R,12aR)-AZD4747, Sotorasib, and Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of three selective KRAS G12C inhibitors: (9R,12aR)-AZD4747, a clinical candidate from AstraZeneca, and the FDA-approved therapies sotorasib (Lumakras®) and adagrasib (Krazati®). The information is compiled from preclinical studies and clinical trial data to assist in the evaluation of these targeted therapies.

Executive Summary

This compound is a potent and selective KRAS G12C inhibitor designed for central nervous system (CNS) penetration.[1][2] While detailed quantitative safety data for AZD4747 remains limited in the public domain, initial preclinical assessments of related compounds suggest a manageable hepatic safety profile.[3] Sotorasib and adagrasib, both approved for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC), have well-characterized safety profiles from extensive clinical trials. The most common treatment-related adverse events (TRAEs) for both drugs are gastrointestinal and hepatic in nature. This guide presents the available data in a structured format to facilitate a direct comparison.

Preclinical Safety Profiles

A comprehensive understanding of the non-clinical safety profile is crucial for anticipating potential clinical toxicities.

This compound

Specific quantitative data from preclinical toxicology and safety pharmacology studies for this compound are not yet publicly available. However, a preclinical hepatic safety assessment strategy was designed for targeted covalent inhibitors of this class. For a related potent irreversible KRAS G12C inhibitor, compound 35, in vitro studies using primary human hepatocyte spheroids showed no significant glutathione (GSH) depletion prior to ATP depletion, suggesting that GSH depletion was not the primary driver of cytotoxicity.[3] This initial assessment indicated no negative discrepancy in liver toxicity compared to similar approved targeted covalent inhibitors.[3] During the development of AZD4747, an "unexpected toxicity" was encountered, though the specifics of this finding have not been disclosed.[4]

Sotorasib

A comprehensive nonclinical safety assessment package for sotorasib included secondary/safety pharmacology and toxicology studies.[5][6] Key findings from these preclinical studies include:

  • Genotoxicity: Sotorasib was negative in a battery of genotoxicity assays.[5]

  • Phototoxicity: It was also negative in an in vitro phototoxicity assay.[5]

  • Off-Target Effects: In vitro assays showed no off-target effects against various receptors, enzymes (including numerous kinases), ion channels, or transporters.[5]

  • Target Organ of Toxicity: The kidney was identified as a target organ of toxicity in rats, but not in dogs.[5][7] This renal toxicity was characterized by tubular degeneration and necrosis.[5]

  • Liver Effects: In a 3-month study in dogs, adaptive changes of hepatocellular hypertrophy were observed.[5]

  • Reproductive Toxicology: Sotorasib was not teratogenic and had no direct effect on embryo-fetal development in rats or rabbits.[5]

Adagrasib

Nonclinical toxicology studies for adagrasib were conducted in rats and dogs, in alignment with ICH guidelines.[8] Key findings include:

  • Cardiovascular Safety: In vitro, adagrasib showed an IC50 of 4.8 µM on the hERG potassium channel.[9] In vivo studies in dogs showed no adverse findings in blood pressure, heart rate, or ECG parameters.[9]

  • Central Nervous System and Respiratory Safety: These parameters were incorporated into repeat-dose toxicology studies, and no major concerns were identified.[9]

  • Reproductive and Developmental Toxicology: Embryo-fetal toxicity studies in pregnant rats and rabbits did not show teratogenic effects.[8]

Clinical Safety Profiles

Clinical trial data provides the most relevant information on the safety and tolerability of these inhibitors in patients.

Sotorasib

The safety of sotorasib has been extensively evaluated in the CodeBreaK clinical trial program.[1][7][10][11][12][13][14][15][16] A pooled analysis of 549 patients with KRAS G12C-mutated advanced NSCLC treated with sotorasib 960 mg once daily provides a comprehensive overview of its safety profile.[1][10][13]

Table 1: Treatment-Related Adverse Events (TRAEs) in Patients with NSCLC Treated with Sotorasib (Pooled Data from CodeBreaK Trials) [1][10][13]

Adverse EventAny Grade (%)Grade 3 (%)Grade 4 (%)
All TRAEs 70.7 26.8 N/A
Gastrointestinal
Diarrhea31.1N/AN/A
Nausea14.6N/AN/A
Hepatic
Alanine Aminotransferase Increased12.4N/AN/A
Aspartate Aminotransferase Increased12.2N/AN/A
Other
Pneumonitis/Interstitial Lung Disease1.6N/AN/A
QTc Prolongation0.7N/AN/A

N/A: Data not specified in the provided search results.

Hepatotoxicity is a key risk, with a higher incidence observed in patients who received immunotherapy less than 3 months before starting sotorasib (33.3%) compared to those with a longer interval (13.8%).[13]

Adagrasib

The safety of adagrasib has been primarily evaluated in the KRYSTAL-1 clinical trial.[9][17][18][19][20][21][22] The recommended dose is 600 mg orally twice daily.[23]

Table 2: Treatment-Related Adverse Events (TRAEs) in Patients with NSCLC Treated with Adagrasib (KRYSTAL-1 Trial) [18][19]

Adverse EventAny Grade (%)Grade ≥3 (%)
All TRAEs ~100 41
Gastrointestinal
Nausea60.62.1
Vomiting51.50
Diarrhea48.91.1
Dermatologic
Dermatitis Acneiform47.92.1
Dry Skin34.00
Rash22.32.1
General
Fatigue42.61.1
Metabolic
Hypomagnesemia28.72.1 (Grade 4: 1.1)
Neurologic
Headache26.63.2

Dose interruptions and reductions due to adverse reactions are common with adagrasib.[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the workflow for safety assessment, the following diagrams are provided.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_output Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Sotorasib Adagrasib Inhibitor->KRAS_GTP Covalently Binds to G12C Mutant Inhibits Signaling

Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies cluster_clinical Clinical Trials Genotoxicity Genotoxicity Assays (e.g., Ames test, MNA) Safety_Pharm Safety Pharmacology (ICH S7A/B) - Cardiovascular (Dog) - Respiratory (Rat) - CNS (Rat) Genotoxicity->Safety_Pharm hERG hERG Channel Assay hERG->Safety_Pharm Off_Target Off-Target Screening (Receptor & Enzyme Panels) Off_Target->Safety_Pharm Hepatic_Safety In Vitro Hepatic Models (e.g., Spheroids, Liver-Chip) Repeat_Dose Repeat-Dose Toxicology (Rodent & Non-rodent) - Clinical Observations - Clinical Pathology - Histopathology Hepatic_Safety->Repeat_Dose Phase_I Phase I (Safety, Tolerability, PK/PD) Safety_Pharm->Phase_I Repeat_Dose->Phase_I Repro_Tox Reproductive Toxicology (Rat & Rabbit) Repro_Tox->Phase_I Phase_II_III Phase II/III (Efficacy & Expanded Safety) Phase_I->Phase_II_III Candidate Drug Candidate Candidate->Genotoxicity Candidate->hERG Candidate->Off_Target Candidate->Hepatic_Safety

Caption: General workflow for preclinical and clinical safety assessment of a new drug candidate.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology studies are typically found in regulatory submission documents and are not always fully available in the public literature. However, the general methodologies follow standardized guidelines.

Preclinical Safety Assessment
  • In Vitro Genotoxicity: Assays are conducted to assess the potential of a compound to induce mutations or chromosomal damage. Standard tests include the bacterial reverse mutation assay (Ames test), in vitro micronucleus assay, and in vitro chromosomal aberration assay in mammalian cells.

  • In Vitro hERG Assay: This assay evaluates the potential of a drug to inhibit the hERG potassium channel, which can be associated with QT interval prolongation and cardiac arrhythmias. Patch-clamp electrophysiology is the gold standard method.

  • Safety Pharmacology Core Battery (ICH S7A/B): These studies are designed to investigate the effects of a drug on vital functions.[23]

    • Cardiovascular System: Typically evaluated in conscious telemetered dogs, monitoring electrocardiogram (ECG), blood pressure, and heart rate.

    • Central Nervous System: Assessed in rats using a functional observational battery (e.g., modified Irwin test) to detect behavioral and neurological changes.

    • Respiratory System: Evaluated in rats using whole-body plethysmography to measure respiratory rate and tidal volume.

  • Repeat-Dose Toxicology Studies: These studies are conducted in at least two species (one rodent, one non-rodent) for various durations (e.g., 28 days, 3 months) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL). Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and histopathology of all major organs.[24]

Clinical Safety Monitoring
  • CodeBreaK 100/101 (Sotorasib): The primary objective of the Phase 1 part of the study was to evaluate safety and tolerability.[11] Safety monitoring included regular assessment of adverse events (graded according to NCI CTCAE), vital signs, and clinical laboratory tests.[12][15]

  • KRYSTAL-1 (Adagrasib): This multicohort Phase 1/2 study evaluated the safety, tolerability, pharmacokinetics, and clinical activity of adagrasib.[17][21] Safety assessments included monitoring and grading of adverse events, with specific management protocols for common toxicities like gastrointestinal and hepatic events.[19]

Conclusion

Sotorasib and adagrasib, as approved KRAS G12C inhibitors, have well-documented safety profiles characterized primarily by gastrointestinal and hepatic adverse events that are generally manageable with supportive care and dose modifications. For this compound, the publicly available safety data is currently limited, precluding a direct and comprehensive comparison. As more data from ongoing and future preclinical and clinical studies of AZD4747 become available, a more definitive comparative safety assessment will be possible. Researchers and clinicians should continue to monitor for new data to inform the evolving landscape of KRAS G12C targeted therapies.

References

A Comparative Guide to Next-Generation KRAS G12C Inhibitors: Benchmarking (9R,12aR)-AZD4747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been revolutionized by the development of direct inhibitors of KRAS G12C, a once considered "undruggable" oncoprotein. This guide provides a comprehensive comparison of the preclinical and clinical data for the emerging investigational agent (9R,12aR)-AZD4747 against the approved next-generation KRAS G12C inhibitors, sotorasib and adagrasib.

Executive Summary

This compound is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. A key differentiating feature of AZD4747 is its demonstrated ability to cross the blood-brain barrier, suggesting its potential to treat or prevent brain metastases, a common complication in KRAS G12C-mutated cancers.[1] Sotorasib and adagrasib have already shown clinical benefit in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors, setting a benchmark for new agents in this class. This guide will delve into the available data to provide a comparative analysis of their biochemical potency, cellular activity, preclinical in vivo efficacy, and clinical outcomes.

Mechanism of Action: Covalent Targeting of the Mutant Cysteine

All three inhibitors—AZD4747, sotorasib, and adagrasib—share a common mechanism of action. They are all covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1][2][3] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the pro-proliferative MAPK signaling pathway.

KRAS_Signaling_Pathway cluster_upstream cluster_kras cluster_downstream RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Sotorasib Adagrasib Inhibitor->KRAS_GDP Covalent Binding (Inhibition)

Caption: The KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Preclinical Data Comparison

The following tables summarize the available preclinical data for AZD4747, sotorasib, and adagrasib. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Biochemical and Cellular Potency
InhibitorTargetAssay TypeIC50 (nM)Cell LineReference
This compound KRAS G12CBiochemical15N/A[4][5]
KRAS G12CSpheroid Proliferation12NCI-H358[4]
Sotorasib KRAS G12CCell ViabilityNot specified in direct comparisonsMultiple NSCLC lines[2][3]
Adagrasib KRAS G12CCell ViabilityNot specified in direct comparisonsMultiple NSCLC lines[2][3]
Table 2: Preclinical In Vivo Efficacy
InhibitorCancer ModelDosingOutcomeReference
This compound H358 Xenograft10, 30, 100 mg/kg, daily oralDose-dependent tumor growth inhibition[1][4]
Sotorasib Various XenograftsNot specified in direct comparisonsTumor regression[2][3]
Adagrasib Various XenograftsNot specified in direct comparisonsTumor regression[2][3]

Clinical Data Comparison (Sotorasib and Adagrasib)

AZD4747 is currently in the preclinical stage of development. The following table summarizes the key clinical trial results for the approved KRAS G12C inhibitors, sotorasib and adagrasib, in previously treated patients with KRAS G12C-mutated NSCLC.

Table 3: Clinical Efficacy in KRAS G12C-Mutated NSCLC
InhibitorClinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Sotorasib CodeBreaK 100 (Phase 2)37.1%6.8 months12.5 months[6][7]
CodeBreaK 200 (Phase 3)28.1%5.6 months10.6 months[8]
Adagrasib KRYSTAL-1 (Phase 2)43.0%6.9 months14.1 months[9][10]

A matching-adjusted indirect comparison of sotorasib and adagrasib in previously treated advanced KRAS G12C-mutated NSCLC suggested comparable efficacy, with sotorasib showing a more favorable overall safety profile.[11]

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358)

  • Complete cell culture medium

  • KRAS G12C inhibitor (test compound)

  • Vehicle control (e.g., DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of culture medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Add 10 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72-120 hours.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat with inhibitor (serial dilutions) incubate1->treat_cells incubate2 Incubate for 72-120 hours treat_cells->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and determine IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: A typical workflow for a cell viability assay to determine the IC50 of a KRAS G12C inhibitor.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of a KRAS G12C inhibitor's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Matrigel or similar basement membrane matrix

  • KRAS G12C inhibitor (test compound)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the KRAS G12C inhibitor (e.g., by oral gavage) and vehicle control to the respective groups according to the planned dosing schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the tumor growth inhibition (TGI) percentage.

Xenograft_Workflow start Start implant_cells Implant cancer cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to grow to ~150 mm³ implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat_mice Administer inhibitor or vehicle randomize->treat_mice monitor Monitor tumor volume and body weight treat_mice->monitor endpoint Study endpoint monitor->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

Caption: A generalized workflow for an in vivo xenograft study to evaluate the efficacy of a KRAS G12C inhibitor.

Conclusion

The development of direct KRAS G12C inhibitors represents a major advancement in precision oncology. While sotorasib and adagrasib have established a new standard of care for patients with KRAS G12C-mutated tumors, the field continues to evolve with the emergence of next-generation inhibitors like this compound. The preclinical profile of AZD4747, particularly its brain penetrance, suggests it may offer a significant advantage in a patient population with a high incidence of CNS metastases. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of AZD4747 against the current standard of care. This guide provides a foundational comparison based on currently available data to aid researchers and drug development professionals in this rapidly advancing field.

References

A Head-to-Head Clinical Analysis of Sotorasib and Adagrasib in KRAS G12C-Mutated Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of targeted therapies against the once "undruggable" KRAS mutation has marked a significant milestone in oncology. Sotorasib and adagrasib, the first two FDA-approved inhibitors of the KRAS G12C mutation, have shown considerable promise in treating patients with specific solid tumors, particularly non-small cell lung cancer (NSCLC).[1][2] This guide provides a comprehensive comparative analysis of the clinical trial data for sotorasib and adagrasib, offering a valuable resource for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the KRAS G12C Mutation

Both sotorasib and adagrasib are small-molecule inhibitors that specifically and irreversibly bind to the mutant KRAS G12C protein.[1][3] The KRAS protein is a key molecular switch in cell signaling pathways that regulate cell growth, proliferation, and survival.[3] The G12C mutation, a substitution of glycine for cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell division and tumor growth.[3][4] Sotorasib and adagrasib covalently bind to the cysteine residue of the G12C mutant, trapping the KRAS protein in its inactive, GDP-bound state. This action effectively blocks downstream signaling through critical pathways like the MAPK and PI3K-AKT-mTOR cascades, thereby inhibiting cancer cell proliferation and survival.[2][3]

Clinical Efficacy: A Comparative Overview

The pivotal clinical trials for sotorasib (CodeBreaK 100) and adagrasib (KRYSTAL-1) have provided robust data on their efficacy in patients with pre-treated KRAS G12C-mutated NSCLC. The following tables summarize the key quantitative data from these trials for easy comparison.

Table 1: Efficacy of Sotorasib (CodeBreaK 100) in NSCLC
EndpointResultCitation
Objective Response Rate (ORR)37.1% - 41%[5][6][7][8]
Disease Control Rate (DCR)80.6%[6][7]
Median Duration of Response (DoR)11.1 - 12.3 months[6][7][8]
Median Progression-Free Survival (PFS)6.3 - 6.8 months[5][8][9]
Median Overall Survival (OS)12.5 months[6][7][8]
2-Year Overall Survival Rate33%[8]
Table 2: Efficacy of Adagrasib (KRYSTAL-1) in NSCLC
EndpointResultCitation
Objective Response Rate (ORR)43.0%[10][11]
Disease Control Rate (DCR)80%
Median Duration of Response (DoR)12.4 months[10][11]
Median Progression-Free Survival (PFS)6.9 months[10][11][12]
Median Overall Survival (OS)14.1 months[10][11]
1-Year Overall Survival Rate52.8%[10][11]
2-Year Overall Survival Rate31.3%[10][11]

While both drugs demonstrate comparable efficacy, some analyses suggest adagrasib may have a slight advantage in PFS, though the difference is not statistically significant.[13][14]

Safety and Tolerability

Both sotorasib and adagrasib are generally well-tolerated, with manageable side effect profiles. The most common treatment-related adverse events (TRAEs) for both drugs are gastrointestinal in nature, including diarrhea, nausea, and vomiting.[1] Liver toxicity is a potential concern with both medications, necessitating regular monitoring of liver function.[1] A matching-adjusted indirect comparison suggested that sotorasib may have a more favorable safety profile with lower odds of TRAEs leading to dose reduction or interruption.[15]

Table 3: Key Safety Findings
Adverse Event ProfileSotorasib (CodeBreaK 100)Adagrasib (KRYSTAL-1)Citation
Common TRAEs Diarrhea, nausea, fatigue, increased liver enzymesNausea, diarrhea, vomiting, fatigue[1][12][16]
Grade ≥3 TRAEs Low incidence40.9%[10]
TRAEs leading to discontinuation 9%2.3% (Grade 5)[5][10]
Hepatotoxicity Occurred in 1.7% (all grades), 1.4% (Grade 3)Noted as a concern[6][7]
Interstitial Lung Disease (ILD)/Pneumonitis Occurred in 0.8% of patients, with one fatal caseNoted as a concern[7]

Experimental Protocols

The clinical efficacy and safety data presented above were derived from the pivotal CodeBreaK 100 trial for sotorasib and the KRYSTAL-1 trial for adagrasib.

CodeBreaK 100 (Sotorasib)
  • Study Design: A multi-center, single-group, open-label Phase 1/2 trial.[8]

  • Patient Population: 174 patients with KRAS G12C-mutated, locally advanced or metastatic NSCLC who had progressed on prior therapies.[8]

  • Dosing Regimen: Sotorasib 960 mg administered orally once daily.[8][9]

  • Primary Endpoints: Safety and tolerability for Phase 1, and objective response rate (ORR) for Phase 2.[8]

  • Secondary Endpoints: Overall survival, progression-free survival, and duration of response.[5]

KRYSTAL-1 (Adagrasib)
  • Study Design: A multi-cohort, open-label Phase 1/2 trial.[10][11][16]

  • Patient Population: 132 patients with KRAS G12C-mutated advanced or metastatic NSCLC who had received a median of two prior therapies.[10][11]

  • Dosing Regimen: Adagrasib 600 mg administered orally twice daily.[10][11]

  • Primary Endpoint: Objective response rate (ORR) per blinded independent central review.

  • Secondary Endpoints: Duration of response, progression-free survival, 1-year survival, overall survival, and safety.

Visualizing the KRAS Signaling Pathway and Experimental Workflow

To further aid in the understanding of the mechanism of action and the process of evaluating these inhibitors, the following diagrams have been generated.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Activation KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Sotorasib Sotorasib Sotorasib->KRAS_GTP Inhibition Adagrasib Adagrasib Adagrasib->KRAS_GTP Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The KRAS signaling pathway and the inhibitory action of sotorasib and adagrasib.

Experimental_Workflow Patient_Selection Patient Selection (KRAS G12C-mutated NSCLC, previously treated) Randomization Treatment Assignment Patient_Selection->Randomization Sotorasib_Arm Sotorasib Treatment Arm (e.g., 960 mg QD) Randomization->Sotorasib_Arm Arm A Adagrasib_Arm Adagrasib Treatment Arm (e.g., 600 mg BID) Randomization->Adagrasib_Arm Arm B Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Sotorasib_Arm->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Sotorasib_Arm->Safety_Monitoring Adagrasib_Arm->Tumor_Assessment Adagrasib_Arm->Safety_Monitoring Efficacy_Endpoints Efficacy Endpoints (ORR, PFS, OS, DoR) Tumor_Assessment->Efficacy_Endpoints Safety_Endpoints Safety Endpoints (TRAEs, Grade ≥3 AEs) Safety_Monitoring->Safety_Endpoints

Caption: A hypothetical experimental workflow for a head-to-head comparison of KRAS G12C inhibitors.

Conclusion

Sotorasib and adagrasib represent a significant advancement in the treatment of KRAS G12C-mutated NSCLC, offering new hope for patients with this challenging disease. While both drugs have demonstrated robust and durable clinical activity, subtle differences in their efficacy and safety profiles may exist. This comparative guide provides a foundational overview for researchers and drug development professionals. Continued research and head-to-head clinical trials will be crucial to further delineate the optimal use of these agents and to develop next-generation KRAS inhibitors with improved efficacy and safety.

References

Safety Operating Guide

Proper Disposal Procedures for (9R,12aR)-AZD4747

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of (9R,12aR)-AZD4747, a potent and selective KRASG12C inhibitor. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection. As a research compound with potential cytotoxic effects, AZD4747 must be handled and disposed of as hazardous chemical waste.

Compound Data and Hazard Summary

It is best practice to handle all potent research compounds with the utmost care. Based on the characteristics of KRAS G12C inhibitors, AZD4747 should be treated as a potentially hazardous and cytotoxic compound.

PropertyValue
CAS Number 2489226-14-2[1][2][3]
Molecular Formula C₂₄H₂₂ClFN₂O₃[3][4]
Appearance White to off-white solid[3]
Hazard Classification While a specific GHS classification is not provided, similar potent anti-cancer agents are often harmful if swallowed and toxic to aquatic life. Handle as a hazardous/cytotoxic compound.[5]
Primary Routes of Exposure Inhalation, ingestion, skin, and eye contact.[5]
Storage (Solid) -20°C for up to 3 years; 4°C for up to 2 years.[3]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[1][2][3]

Experimental Protocols: Waste Disposal Methodology

The proper disposal of this compound requires a systematic approach involving waste segregation at the point of generation, appropriate containment, and disposal through a certified hazardous waste program. Never dispose of AZD4747 or its containers in the regular trash or down the drain.[5]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure appropriate PPE is worn.

  • Gloves: Chemical-resistant gloves are required. Double gloving is recommended.[5]

  • Eye Protection: Safety glasses or goggles.[5]

  • Lab Coat/Gown: A protective lab coat or gown must be worn.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work within a chemical fume hood to avoid inhalation.[5]

Waste Segregation and Collection

Proper segregation is a critical step for safe disposal.[5] Use separate, clearly labeled containers for each waste stream.

  • Solid Waste:

    • Includes: Unused or expired pure compound, contaminated PPE (gloves, gowns), and lab materials (e.g., weigh boats, pipette tips, bench paper).[5]

    • Collection: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag (e.g., 4-mil polyethylene).[5] The container must be clearly labeled "Hazardous Cytotoxic Waste" and include the chemical name "this compound".[5]

  • Liquid Waste:

    • Includes: Stock solutions, experimental media containing the compound, and solvent rinses.[5]

    • Collection: Collect in a dedicated, shatter-resistant container (plastic is preferred where compatible) with a secure screw-top cap.[5] Do not mix with other chemical waste streams unless compatibility is verified.[5] The container must be clearly labeled "Hazardous Cytotoxic Waste" with the chemical name and approximate concentrations.

  • Sharps Waste:

    • Includes: Needles, syringes, scalpels, and contaminated broken glass.[5]

    • Collection: Place all sharps directly into a designated, puncture-proof sharps container labeled for cytotoxic waste.[5]

  • Empty Container Disposal:

    • Containers that held the pure compound must be managed as hazardous waste.[5]

    • Procedure: Triple-rinse the container with a suitable solvent (e.g., ethanol or DMSO).[5][6] Collect the rinsate (the solvent from rinsing) and dispose of it as liquid hazardous waste.[5]

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, or as instructed by your institution's EHS department.[5]

Storage and Final Disposal
  • On-site Storage: Store all waste containers in a secure, designated area segregated by chemical compatibility.[6]

  • Requesting Pickup: Once a waste container is full, or after an extended period (typically not to exceed one year), schedule a pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][7]

  • Final Disposal Method: The standard and required method for cytotoxic waste is high-temperature incineration to ensure complete destruction of the compound.[5][7] Your EHS department will manage the transfer to an approved environmental management vendor for incineration.[7]

Spill and Decontamination Protocol
  • Personal Protection: Wear the appropriate PPE, including double gloves, a gown, and eye protection.[5]

  • Cleanup:

    • Liquid Spills: Cover with an absorbent material.

    • Solid Spills: Carefully cover with damp absorbent paper to avoid raising dust.[5]

  • Collection: Collect all cleanup materials and place them into the designated solid cytotoxic waste container.[5]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Visualized Workflow: Disposal of this compound

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Collection & Containment cluster_2 Step 3: Institutional Disposal gen Generate AZD4747 Waste solid Solid Waste (PPE, contaminated labware) gen->solid liquid Liquid Waste (Solutions, rinsate) gen->liquid sharps Sharps Waste (Needles, blades) gen->sharps collect_solid Collect in Labeled, Lined Container 'Hazardous Cytotoxic Waste' solid->collect_solid collect_liquid Collect in Labeled, Sealed Container 'Hazardous Cytotoxic Waste' liquid->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container 'Cytotoxic Waste' sharps->collect_sharps storage Secure Temporary Storage (Segregated by compatibility) collect_solid->storage collect_liquid->storage collect_sharps->storage pickup Schedule Waste Pickup with EHS Department storage->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling (9R,12aR)-AZD4747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of (9R,12aR)-AZD4747.

This document provides crucial safety and logistical information for the handling of this compound, a potent and selective inhibitor of mutant GTPase KRASG12C. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting, providing a complete seal around the eyes.
Hand Protection Chemical-resistant GlovesImpermeable gloves, such as nitrile rubber. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.
Skin and Body Protection Protective ClothingA lab coat or other suitable protective clothing should be worn to prevent skin contact.
Respiratory Protection Not specified under normal handling conditions with adequate ventilation.In case of insufficient ventilation, dust formation, or aerosol generation, a suitable respirator should be used.

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.

  • Avoid direct contact with skin and eyes.

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge.

Storage:

  • Store the compound in a tightly closed container.

  • Keep the container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials and foodstuff containers.

Accidental Release and Disposal Measures

In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Accidental Release:

  • Evacuate: Evacuate personnel to a safe area, upwind of the spill if possible.

  • Ventilate: Ensure adequate ventilation in the affected area.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.

  • Clean-up: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Adhered or collected material should be promptly disposed of.

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound.

cluster_Handling Handling Protocol cluster_Disposal Disposal Protocol Don_PPE Don PPE Prepare_Work_Area Prepare Work Area Don_PPE->Prepare_Work_Area Handle_Compound Handle Compound Prepare_Work_Area->Handle_Compound Collect_Waste Collect Waste Handle_Compound->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose_Waste Dispose via EHS Label_Waste->Dispose_Waste

Caption: Workflow for handling and disposal of this compound.

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